molecular formula C48H52O26 B15144304 Anhydrosafflor yellow B

Anhydrosafflor yellow B

Katalognummer: B15144304
Molekulargewicht: 1044.9 g/mol
InChI-Schlüssel: NOXZTJVQKYBYAV-PYRQGBHDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anhydrosafflor yellow B is a useful research compound. Its molecular formula is C48H52O26 and its molecular weight is 1044.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C48H52O26

Molekulargewicht

1044.9 g/mol

IUPAC-Name

(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione

InChI

InChI=1S/C48H52O26/c49-13-22(56)30(57)37(64)40-27(28-33(60)25(20(54)11-5-16-1-7-18(52)8-2-16)41(67)47(70,43(28)69)45-38(65)35(62)31(58)23(14-50)72-45)29-34(61)26(21(55)12-6-17-3-9-19(53)10-4-17)42(68)48(71,44(29)74-40)46-39(66)36(63)32(59)24(15-51)73-46/h1-12,22-24,27,30-32,35-40,45-46,49-54,56-66,70-71H,13-15H2/b11-5+,12-6+,25-20-/t22-,23-,24-,27+,30-,31-,32-,35+,36+,37+,38-,39-,40+,45-,46-,47?,48?/m1/s1

InChI-Schlüssel

NOXZTJVQKYBYAV-PYRQGBHDSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C3=C(C(C2=O)([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@@H]([C@H]3C5=C(/C(=C(\C=C\C6=CC=C(C=C6)O)/O)/C(=O)C(C5=O)([C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O

Kanonische SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(C4C(C(C(C(O4)CO)O)O)O)O)OC(C3C5=C(C(=C(C=CC6=CC=C(C=C6)O)O)C(=O)C(C5=O)(C7C(C(C(C(O7)CO)O)O)O)O)O)C(C(C(CO)O)O)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Anhydrosafflor Yellow B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of Anhydrosafflor yellow B (ASYB), a principal bioactive compound derived from Carthamus tinctorius, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. It details the biochemical properties, extraction, and purification of ASYB, along with its pharmacological activities, underlying mechanisms of action, and relevant experimental protocols.

Introduction to this compound (ASYB)

This compound (ASYB) is a quinochalcone C-glycoside, a major water-soluble pigment found in the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] It is one of the primary active flavonoids in safflower, alongside the structurally similar and more abundant Hydroxysafflor yellow A (HSYA).[3][4] ASYB contributes significantly to the therapeutic effects of safflower extracts, which have been used in traditional medicine for centuries to improve blood circulation.[5][6] Modern pharmacological studies have highlighted its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of significant interest for therapeutic development.[2][3][7]

Biochemical and Physicochemical Properties

ASYB is a yellow pigment and a member of the quinochalcone flavonoid family, which are uniquely found in safflower.[8][9] As a water-soluble compound, it is readily extracted into aqueous solutions.[10] The content of ASYB in safflower can vary depending on the cultivar and the developmental stage of the flower.[11]

Extraction and Purification from Carthamus tinctorius

The extraction and purification of ASYB are critical steps for its characterization and pharmacological investigation.

Experimental Protocol: Ultrasonic-Assisted Extraction

This protocol is based on an optimized ultrasonic extraction method to maximize the yield of ASYB.[12]

  • Sample Preparation: Dried safflower petals are ground into a fine powder.

  • Extraction:

    • Mix the safflower powder with the extraction solvent (water is a common choice) at a solvent-to-material ratio of 16 mL/g.[12]

    • Place the mixture in an ultrasonic bath.

    • Perform the extraction at a temperature of 66°C for 36 minutes with an ultrasonic power of 150 W.[12]

  • Filtration and Concentration:

    • After extraction, filter the mixture to remove solid plant material.

    • The resulting extract can be concentrated under reduced pressure to obtain a crude extract rich in ASYB.

Experimental Protocol: Purification by Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC)

This method allows for the preparative separation and purification of ASYB from the crude extract.[4][13]

  • Sample Preparation: Dissolve the crude safflower extract in the mobile phase.

  • Chromatography:

    • Column: A Biotage® SNAP Cartridge KP-C18-HS column is suitable for this separation.[4]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.5% acetic acid is used.[4][13]

    • Separation: Load the dissolved extract onto the column and begin the elution. Collect fractions based on the chromatogram.

  • Identification and Purity Analysis:

    • Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify and assess the purity of ASYB.[4]

    • Further confirmation of the structure can be achieved using Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MSn).[4][13]

Quantitative Analysis

The quantification of ASYB in Carthamus tinctorius extracts is typically performed using HPLC. The yield of ASYB can vary based on the extraction method and the safflower cultivar.

Extraction MethodKey ParametersYield of ASYBReference
Ultrasonic-Assisted ExtractionTemp: 66°C, Time: 36 min, Solvent-to-Material Ratio: 16 mL/g, Power: 150 WNot specified[12]
Reverse-Phase MPLC PurificationFrom 9.2 g of plant extract1.07 g[4]
Water Immersion ExtractionLiquid to solid ratio of 22:1; extraction temperature of 75 °C; extraction time of 35 min0.465%[11]

Pharmacological Activities and Mechanism of Action

ASYB exhibits a range of pharmacological activities, with its neuroprotective effects being the most extensively studied.

Neuroprotection in Cerebral Ischemia/Reperfusion Injury

ASYB has demonstrated significant neuroprotective effects in both in vitro and in vivo models of cerebral ischemia/reperfusion (I/R) injury.[1][3][14] It mitigates neuronal damage by attenuating oxidative stress and apoptosis.[3][14]

SIRT1 Signaling Pathway

The neuroprotective effects of ASYB are largely mediated through the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[1][14][15]

  • Mechanism: ASYB upregulates the expression of SIRT1, which in turn deacetylates and activates its downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[1][3][14]

  • Consequences: The activation of this pathway leads to a reduction in oxidative stress and an inhibition of the apoptotic cascade. Specifically, it increases the expression of the anti-apoptotic protein Bcl-2 and decreases the expression of the pro-apoptotic protein Bax.[1][14]

SIRT1_Signaling_Pathway ASYB Anhydrosafflor yellow B SIRT1 SIRT1 ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC1α SIRT1->PGC1a Activates Bcl2 Bcl-2 SIRT1->Bcl2 Upregulates Bax Bax SIRT1->Bax Downregulates OxidativeStress Oxidative Stress Reduction FOXO1->OxidativeStress PGC1a->OxidativeStress Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

SIRT1 Signaling Pathway Activation by ASYB

Other Pharmacological Activities
  • Anti-platelet Aggregation: ASYB has been shown to inhibit ADP-induced platelet aggregation.[2][16]

  • Antioxidant Effects: It exhibits significant free radical scavenging activity.[2][12]

Experimental Protocols for Biological Activity

In Vitro Neuroprotection Assay

In_Vitro_Workflow cluster_culture Cell Culture cluster_model OGD/R Model cluster_treatment Treatment cluster_analysis Analysis cell_culture Primary Hippocampal Neuronal Culture ogd Oxygen-Glucose Deprivation (OGD) cell_culture->ogd reoxygenation Reoxygenation ogd->reoxygenation asyb_treatment ASYB Treatment reoxygenation->asyb_treatment viability Cell Viability Assay asyb_treatment->viability oxidative_stress Oxidative Stress Markers (ROS, MDA, SOD, GSH-Px) asyb_treatment->oxidative_stress apoptosis Apoptosis Markers (Bax, Bcl-2) asyb_treatment->apoptosis pathway_analysis SIRT1 Pathway Analysis (Western Blot, RT-PCR) asyb_treatment->pathway_analysis

In Vitro Neuroprotection Experimental Workflow

  • Cell Culture: Primary hippocampal neuronal cells are cultured.[1]

  • OGD/R Model: To mimic ischemic conditions, cells are subjected to oxygen-glucose deprivation (OGD) followed by reoxygenation.[3]

  • Treatment: Cells are treated with varying concentrations of ASYB.[1]

  • Analysis:

    • Cell Viability: Assessed using assays such as MTT.

    • Oxidative Stress: Levels of reactive oxygen species (ROS), malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) are measured.[3]

    • Apoptosis: The expression of Bax and Bcl-2 is determined by Western blot or RT-PCR.[14]

    • SIRT1 Pathway: The expression of SIRT1, FOXO1, and PGC1α is measured by Western blot and RT-PCR.[1][15]

In Vivo Neuroprotection Assay

In_Vivo_Workflow cluster_model Animal Model cluster_reperfusion Reperfusion cluster_treatment Treatment cluster_analysis Analysis mcao Middle Cerebral Artery Occlusion (MCAO) in Rats reperfusion Reperfusion mcao->reperfusion asyb_treatment ASYB Administration reperfusion->asyb_treatment neuro_score Neurological Deficit Scoring asyb_treatment->neuro_score infarct_volume Infarct Volume Measurement asyb_treatment->infarct_volume biochemical Biochemical Analysis of Brain Tissue (Oxidative Stress, Apoptosis, SIRT1 Pathway) asyb_treatment->biochemical

In Vivo Neuroprotection Experimental Workflow

  • Animal Model: A middle cerebral artery occlusion (MCAO) model is established in rats to induce focal cerebral ischemia.[3]

  • Reperfusion: The occlusion is removed to allow for reperfusion.[3]

  • Treatment: Rats are administered ASYB, typically via injection.[17]

  • Analysis:

    • Neurological Function: Assessed using a neurological deficit scoring system.[3][17]

    • Infarct Volume: The area of brain infarction is measured.[14][17]

    • Biochemical Analysis: Brain tissue is analyzed for markers of oxidative stress, apoptosis, and the expression of SIRT1 pathway components.[3]

Quantitative Data on Biological Activity

Assay TypeModelTreatmentKey FindingsReference
In VitroOGD/R in hippocampal neuronsHSYA and AHSYBIncreased cell viability, decreased oxidative stress, and reduced apoptosis. Markedly counteracted the suppression of SIRT1, FOXO1, and PGC1α mRNA expression.[1][3]
In VivoMCAO/R in ratsHSYA and AHSYBReduced infarct volume, improved neurological function, suppressed apoptosis, and decreased oxidative stress. Markedly increased the levels of SIRT1 pathway-related mRNA and proteins.[3][14]

Pharmacokinetics

Pharmacokinetic studies on ASYB are limited. However, related compounds like HSYA, which is also a major component of safflower, have very low oral bioavailability (around 1.2%).[18][19] One study indicated that ASYB also has a very low oral bioavailability of 0.17–0.3%.[20] This is likely due to poor permeability across the intestinal membrane and a significant first-pass effect in the liver.[20]

Conclusion

This compound from Carthamus tinctorius is a promising natural compound with significant therapeutic potential, particularly in the context of neurodegenerative diseases and ischemic injury. Its well-defined mechanism of action, centered on the activation of the SIRT1 signaling pathway, provides a solid foundation for further research and development. While its low oral bioavailability presents a challenge for clinical application, formulation strategies could enhance its delivery and efficacy. This guide provides a comprehensive overview of the technical aspects of ASYB research, from its extraction and purification to its pharmacological evaluation, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide on the Biosynthetic Pathway of Anhydrosafflor Yellow B in Safflower

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Anhydrosafflor yellow B (AHSYB), a significant quinochalcone C-glycoside found in the flowers of safflower (Carthamus tinctorius L.). This document details the core metabolic route, key enzymatic players, regulatory networks, quantitative data, and essential experimental protocols relevant to the study of this valuable bioactive compound.

Introduction to this compound (AHSYB)

This compound (AHSYB) and its counterpart, Hydroxysafflor yellow A (HSYA), are the principal water-soluble yellow pigments in safflower flowers.[1][2] These quinochalcone C-glycosides are responsible for the medicinal properties of the plant, which is widely used in traditional medicine to treat cardiovascular and cerebrovascular diseases.[3] AHSYB, along with HSYA, is considered a key bioactive component, and its synthesis is a complex, genetically controlled process that occurs exclusively in the flowers.[4] Understanding the biosynthetic pathway is crucial for metabolic engineering, quality control of herbal preparations, and the development of novel therapeutics.

The Core Biosynthetic Pathway

The biosynthesis of AHSYB is intrinsically linked to that of HSYA, sharing the same initial flavonoid biosynthesis pathway. The process begins with the general phenylpropanoid pathway and proceeds through a series of enzymatic reactions to form a chalcone (B49325) scaffold, which is then modified through hydroxylation, glycosylation, and dearomatization to yield the final quinochalcone structures.

The proposed pathway begins with Phenylalanine and culminates in the formation of Carthamidin (B192512) and Isocarthamidin, which serve as the critical precursors for both HSYA and AHSYB. While the final step distinguishing AHSYB synthesis is an area of ongoing research, the pathway to its immediate precursors is well-elucidated.[4][5]

Anhydrosafflor_Yellow_B_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Core Pathway cluster_quinochalcone Quinochalcone Formation Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL NaringeninChalcone Naringenin (B18129) Chalcone CouCoA->NaringeninChalcone CHS (CtCHS) MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone Naringenin Naringenin NaringeninChalcone->Naringenin CHI (CtCHI1) Carthamidin Carthamidin Naringenin->Carthamidin F6H (CtF6H) Isocarthamidin Isocarthamidin Carthamidin->Isocarthamidin Isomerase (CtCHI1) Precursors Carthamidin / Isocarthamidin HSYA Hydroxysafflor Yellow A (HSYA) AHSYB This compound (AHSYB) Precursors->HSYA CtCGT + Ct2OGD1 Precursors->AHSYB Putative Enzymes caption Fig 1. Proposed biosynthetic pathway leading to AHSYB precursors.

Fig 1. Proposed biosynthetic pathway leading to AHSYB precursors.

Key Enzymes and Genes

The synthesis of AHSYB precursors is catalyzed by several key enzymes whose corresponding genes have been identified and characterized in Carthamus tinctorius.

  • Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid.[6]

  • Cinnamate 4-Hydroxylase (C4H) : A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL) : Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone Synthase (CHS) : A pivotal enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone, the backbone of all flavonoids.[7][8]

  • Chalcone Isomerase (CHI) : Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin. The isoform CtCHI1 also exhibits isomerase activity between carthamidin and isocarthamidin.[4]

  • Flavanone 6-Hydroxylase (F6H) : The enzyme CtF6H is a cytochrome P450 that hydroxylates naringenin at the 6-position to produce carthamidin.[4]

  • C-Glycosyltransferase (CGT) & 2-Oxoglutarate-Dependent Dioxygenase (2OGD) : The enzymes CtCGT and Ct2OGD1 work in coordination to convert carthamidin/isocarthamidin to HSYA.[4] The specific enzymes responsible for the final conversion to AHSYB are still under investigation, though it is known to be a major co-occurring pigment.[1]

Quantitative Data Presentation

Integrated metabolomic and transcriptomic studies have provided valuable quantitative data on the biosynthesis of quinochalcones in safflower. The following tables summarize representative data from such analyses.

Table 1: Relative Content of Key Flavonoids in Safflower Florets

Compound Relative Content (%) in Yellow Pigments Reference
Hydroxysafflor Yellow A (HSYA) Predominant [1]
This compound (AHSYB) Major [1]

| Carthamin | Variable (increases as flower reddens) |[1] |

Table 2: Differential Expression of Biosynthetic Genes in Safflower Tissues

Gene Expression Level (FPKM/TPM) in Flower Expression Level in Leaf Reference
CtCHS High Low [7]
CtCHI1 High Low [4]
CtF6H High Low [4]
CtCGT High Low [4]

| Ct2OGD1 | High | Low |[4] |

Table 3: Gene Expression Changes in Response to Elicitors

Gene Treatment Fold Change in Expression Reference
CtCHS Abscisic Acid (ABA) +3.3-fold [9]
CtANS Abscisic Acid (ABA) +5.0-fold [9]
CtCHS Methyl Jasmonate (MeJA) Upregulated [10]

| CtCHI | Methyl Jasmonate (MeJA) | Upregulated |[10] |

Regulatory Mechanisms

The biosynthesis of AHSYB is tightly regulated at the transcriptional level by a network of transcription factors (TFs) and is influenced by phytohormones and environmental signals.

5.1 Hormonal Regulation Phytohormones such as Methyl Jasmonate (MeJA) and Abscisic Acid (ABA) are known to be potent inducers of flavonoid biosynthesis.[10][11] MeJA treatment upregulates the expression of upstream genes like CHS and CHI, channeling metabolic flux towards quinochalcone production.[10] Similarly, ABA has been shown to significantly increase the transcription of key pathway genes, including CtPAL1 and CtCHS.[6][9]

Hormonal_Regulation cluster_genes Biosynthetic Genes MeJA Methyl Jasmonate (MeJA) TFs Transcription Factors (MYB, bHLH, etc.) MeJA->TFs Induces ABA Abscisic Acid (ABA) ABA->TFs Induces PAL CtPAL TFs->PAL Activates CHS CtCHS TFs->CHS Activates CHI CtCHI TFs->CHI Activates F6H CtF6H TFs->F6H Activates caption Fig 2. Hormonal signaling pathway regulating AHSYB biosynthesis.

Fig 2. Hormonal signaling pathway regulating AHSYB biosynthesis.

5.2 Transcriptional Regulation Several families of transcription factors, including MYB, bHLH, and WRKY, play a crucial role in orchestrating the expression of flavonoid biosynthetic genes.[12][13][14][15] These TFs bind to specific cis-regulatory elements in the promoters of target genes, thereby activating or repressing their transcription in a coordinated manner. The interplay between different TF families forms a complex regulatory network that fine-tunes the production of AHSYB in response to developmental and environmental cues.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of AHSYB biosynthesis.

6.1 Quantification of AHSYB by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the extraction and quantification of AHSYB and HSYA from safflower petals.

  • 1. Sample Preparation and Extraction:

    • a. Freeze-dry safflower petal samples and grind them into a fine powder.

    • b. Accurately weigh 0.1 g of the powdered sample into a centrifuge tube.[9]

    • c. Add 2 mL of HPLC-grade methanol (B129727) (or an appropriate solvent mixture like 25% ethanol).[9][16]

    • d. Sonicate the suspension for 1 hour at 50°C (40 kHz).[9]

    • e. Centrifuge the mixture at 12,000 x g for 10 minutes.[9]

    • f. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[9]

  • 2. HPLC Conditions:

    • System: Waters 2695 Alliance HPLC system or equivalent.[17]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using Acetonitrile (A) and 0.1% formic acid in water (B).[17]

    • Gradient Program: 0–12 min, 10%–22% A; 12–20 min, 22%–26% A; 20–30 min, 26%–95% A.[17]

    • Flow Rate: 1.0 mL/min.[17]

    • Column Temperature: 25°C.[17]

    • Detection Wavelength: 403 nm.[17]

    • Injection Volume: 10 µL.[17]

  • 3. Quantification:

    • a. Prepare a standard curve using purified AHSYB and HSYA standards of known concentrations.

    • b. Identify and quantify the peaks in the sample chromatograms by comparing retention times and peak areas to the standard curve. AHSYB typically has a longer retention time than HSYA due to its lower polarity.[17]

HPLC_Workflow start Start: Safflower Petal Sample freeze_dry Freeze-Dry & Grind start->freeze_dry weigh Weigh 0.1g Powder freeze_dry->weigh extract Add Solvent & Sonicate weigh->extract centrifuge Centrifuge at 12,000 x g extract->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc_inject Inject into HPLC System filter->hplc_inject analyze Chromatographic Separation (C18 Column, Gradient Elution) hplc_inject->analyze detect Detect at 403 nm analyze->detect quantify Quantify using Standard Curve detect->quantify end End: AHSYB Concentration quantify->end caption Fig 3. Experimental workflow for HPLC quantification of AHSYB.

Fig 3. Experimental workflow for HPLC quantification of AHSYB.

6.2 Gene Expression Analysis by qRT-PCR

This protocol details the steps for measuring the relative transcript abundance of AHSYB biosynthetic genes.

  • 1. RNA Extraction and cDNA Synthesis:

    • a. Extract total RNA from safflower tissues using a commercial kit (e.g., RNAiso Plus, Takara) according to the manufacturer's protocol.[9]

    • b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

    • c. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., Prime Script Reagent Kit, Takara) with oligo(dT) primers.[7][18]

  • 2. qRT-PCR Reaction:

    • a. Design and validate gene-specific primers for target genes (CtCHS, CtCHI, etc.) and a stable reference gene (e.g., 28S rRNA or Actin).[7]

    • b. Prepare the reaction mixture in a 20 µL total volume: 10 µL 2x SYBR Green Master Mix, 0.4 µL each of forward and reverse primers (10 µM), 1 µL of diluted cDNA template, and nuclease-free water to volume.[9]

    • c. Perform the reaction on a real-time PCR system (e.g., Bio-Rad CFX96).[7][18]

  • 3. Thermal Cycling Conditions:

    • Initial denaturation: 95°C for 30 seconds.[9]

    • Cycling (40 cycles):

      • Denaturation: 95°C for 10 seconds.[9]

      • Annealing/Extension: 60°C for 30 seconds.[9]

    • Melting curve analysis: To verify amplicon specificity.

  • 4. Data Analysis:

    • a. Determine the cycle threshold (Ct) values for each reaction.

    • b. Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the data to the reference gene.[9]

6.3 Chalcone Synthase (CHS) Enzyme Activity Assay

This protocol provides a general method for assaying the activity of CHS, a key enzyme in the pathway.[19]

  • 1. Protein Extraction:

    • a. Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.8, containing PVPP and 2-mercaptoethanol).

    • b. Centrifuge the homogenate at 4°C and collect the supernatant containing the crude enzyme extract.

  • 2. Enzyme Assay:

    • a. Prepare a reaction mixture containing: 0.1 M potassium phosphate (B84403) buffer (pH 7.2), 30 µg of protein extract, 80 µM p-coumaroyl-CoA (substrate), and 160 µM malonyl-CoA (substrate).[19]

    • b. Incubate the mixture at 30°C for a defined period (e.g., 1 hour).[19]

    • c. Stop the reaction by adding acidified methanol or by extracting with ethyl acetate.[19]

  • 3. Product Analysis:

    • a. Analyze the reaction products (naringenin chalcone and its cyclized product, naringenin) using HPLC, as described in section 6.1, monitoring at a wavelength of ~289 nm.[19]

    • b. Quantify the product formation based on a standard curve for naringenin to determine enzyme activity.

Conclusion

The biosynthetic pathway of this compound is a complex and highly regulated process central to the medicinal value of safflower. While the core pathway leading to its direct precursors is largely understood, further research is needed to identify the specific enzymatic steps that finalize AHSYB synthesis and differentiate it from HSYA. The data and protocols presented in this guide offer a robust framework for researchers to investigate these remaining questions, optimize production through metabolic engineering, and harness the therapeutic potential of this important natural product.

References

Anhydrosafflor Yellow B: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (ASYB) is a prominent water-soluble quinochalcone C-glycoside isolated from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1] While its counterpart, hydroxysafflor yellow A (HSYA), has been extensively studied, ASYB is emerging as a significant bioactive component with considerable therapeutic potential.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of ASYB, with a focus on its neuroprotective and anti-inflammatory activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Action

Current research indicates that this compound exerts its therapeutic effects through a multi-targeted approach, primarily involving the modulation of key signaling pathways related to oxidative stress, apoptosis, and inflammation. The two principal pathways identified are the SIRT1 signaling pathway and the HSP60/TLR4/NF-κB signaling pathway.

Neuroprotection via the SIRT1 Signaling Pathway

ASYB has demonstrated significant neuroprotective effects in the context of cerebral ischemia/reperfusion (I/R) injury.[4][5][6][7] This protection is largely attributed to its ability to activate the Sirtuin 1 (SIRT1) signaling pathway, a critical regulator of cellular stress resistance and survival.[4][5][6][7]

Activation of SIRT1 by ASYB initiates a cascade of downstream events that collectively mitigate neuronal damage. ASYB treatment has been shown to upregulate the expression of SIRT1 and its downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4][5] This upregulation leads to a reduction in oxidative stress, as evidenced by decreased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[4][6]

Furthermore, the activation of the SIRT1 pathway by ASYB suppresses apoptosis. This is achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, ASYB treatment leads to a decrease in the expression of Bax and an increase in the expression of Bcl-2, thereby inhibiting the apoptotic cascade.[4][5][6][7] The neuroprotective effects of ASYB are significantly diminished in the presence of a SIRT1 inhibitor, confirming the pivotal role of this pathway.[4][5][6][7]

SIRT1_Pathway cluster_outcomes Cellular Outcomes cluster_final Therapeutic Effect ASYB Anhydrosafflor yellow B SIRT1 SIRT1 ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates Bcl2 Bcl-2 SIRT1->Bcl2 Bax Bax SIRT1->Bax Inhibits Antioxidant Antioxidant Enzymes (SOD, GSH-Px) FOXO1->Antioxidant PGC1a->Antioxidant ROS ROS, MDA (Oxidative Stress) Antioxidant->ROS Inhibits Apoptosis Apoptosis ROS->Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Neuroprotection Neuroprotection

Caption: ASYB-mediated activation of the SIRT1 signaling pathway leading to neuroprotection.
Anti-inflammatory Action via the HSP60/TLR4/NF-κB Pathway

In addition to its neuroprotective effects, ASYB exhibits potent anti-inflammatory properties, particularly in the context of acute permanent cerebral ischemia.[2][3] The mechanism underlying this effect involves the downregulation of the Heat Shock Protein 60 (HSP60)/Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3]

ASYB treatment has been shown to suppress the expression of HSP60 and TLR4.[2][3] This, in turn, leads to a decrease in the activation of NF-κB p65.[2][3] The inhibition of this pathway results in the reduced production and release of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[2][3] By mitigating the inflammatory cascade, ASYB helps to alleviate brain injury following ischemic events.[2][3]

HSP60_TLR4_NFkB_Pathway cluster_pathway Signaling Cascade cluster_outcomes Pathological Outcomes cluster_therapeutic Therapeutic Effect ASYB Anhydrosafflor yellow B HSP60 HSP60 ASYB->HSP60 Inhibits TLR4 TLR4 ASYB->TLR4 Inhibits NFkB NF-κB p65 ASYB->NFkB Inhibits ProInflammatory Pro-inflammatory Cytokines (IL-6, TNF-α) ASYB->ProInflammatory Inhibits Alleviation Alleviation of Brain Injury ASYB->Alleviation HSP60->TLR4 TLR4->NFkB NFkB->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation BrainInjury Brain Injury Inflammation->BrainInjury

Caption: ASYB-mediated inhibition of the HSP60/TLR4/NF-κB pathway and its anti-inflammatory effect.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Effects of ASYB on Hippocampal Neurons (OGD/R Model)
ParameterConcentration (μM)ResultReference
Cell Viability40, 60, 80Dose-dependent increase[4][6]
LDH Leakage40, 60, 80Dose-dependent decrease[4][6]
ROS Production40, 60, 80Dose-dependent decrease[4]
MDA Levels40, 60, 80Dose-dependent decrease[4]
SOD Activity40, 60, 80Dose-dependent increase[4]
GSH-Px Activity40, 60, 80Dose-dependent increase[4]
SIRT1 mRNA Expression40, 60, 80Dose-dependent increase[4][6]
FOXO1 mRNA Expression40, 60, 80Dose-dependent increase[4][6]
PGC-1α mRNA Expression40, 60, 80Dose-dependent increase[4][6]
Bax mRNA Expression40, 60, 80Dose-dependent decrease[4][6]
Bcl-2 mRNA Expression40, 60, 80Dose-dependent increase[4][6]
Table 2: In Vivo Effects of ASYB in Rats (MCAO/R and Acute Permanent Cerebral Ischemia Models)
ParameterDosage (mg/kg)ResultReference
Neurological Deficit Score1.75, 3.5, 7Dose-dependent decrease[2][3]
Infarct Volume1.75, 3.5, 7Dose-dependent decrease[2][3]
HSP60 mRNA & Protein1.75, 3.5, 7Dose-dependent decrease[2][3]
TLR4 mRNA & Protein1.75, 3.5, 7Dose-dependent decrease[2][3]
IL-6 mRNA & Protein1.75, 3.5, 7Dose-dependent decrease[2][3]
TNF-α mRNA & Protein1.75, 3.5, 7Dose-dependent decrease[2][3]
NF-κB p65 Protein7Decrease[2][3]
ROS Levels (serum)Not specifiedDose-dependent decrease[4][6]
MDA Levels (serum)Not specifiedDose-dependent decrease[4][6]
SOD Activity (serum)Not specifiedDose-dependent increase[4][6]
GSH-Px Activity (serum)Not specifiedDose-dependent increase[4][6]
SIRT1 mRNA & Protein (brain)Not specifiedIncrease[4][6]
FOXO1 mRNA & Protein (brain)Not specifiedIncrease[4][6]
PGC-1α mRNA & Protein (brain)Not specifiedIncrease[4][6]
Bax mRNA & Protein (brain)Not specifiedDecrease[4][6]
Bcl-2 mRNA & Protein (brain)Not specifiedIncrease[4][6]

Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Hippocampal Neurons
  • Cell Culture: Primary hippocampal neurons are cultured from neonatal Sprague-Dawley rats.[4]

  • OGD/R Induction: To mimic ischemic conditions, cultured neurons are subjected to oxygen-glucose deprivation (OGD) by replacing the normal culture medium with glucose-free Earle's Balanced Salt Solution and incubating in a hypoxic chamber (95% N₂, 5% CO₂).[4] After a defined period of OGD, the cells are returned to normal culture conditions for reoxygenation.[4]

  • ASYB Treatment: ASYB is dissolved in the culture medium and administered to the cells at various concentrations (e.g., 40, 60, 80 μM) during the reoxygenation phase.[4][6]

  • Assessment of Cell Viability and Cytotoxicity: Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay.[4][6] Cytotoxicity is determined by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[4][6]

  • Measurement of Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe.[4] The levels of malondialdehyde (MDA) and the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) are quantified using commercially available assay kits.[4]

  • Apoptosis Assays: Apoptosis is evaluated by Hoechst 33342 staining to observe nuclear morphology.[6]

  • Gene and Protein Expression Analysis: The mRNA expression levels of target genes (SIRT1, FOXO1, PGC-1α, Bax, Bcl-2) are determined by real-time quantitative polymerase chain reaction (RT-qPCR).[4][5][6] Protein expression levels are analyzed by Western blotting.[4][5][6]

InVitro_Workflow start Primary Hippocampal Neuron Culture ogd Oxygen-Glucose Deprivation (OGD) start->ogd reox Reoxygenation + ASYB Treatment ogd->reox assess Assessments reox->assess viability Cell Viability (CCK-8) LDH Assay assess->viability stress Oxidative Stress (ROS, MDA, SOD, GSH-Px) assess->stress apoptosis Apoptosis (Hoechst Staining) assess->apoptosis expression Gene & Protein Expression (RT-qPCR, Western Blot) assess->expression end Data Analysis viability->end stress->end apoptosis->end expression->end

Caption: Experimental workflow for the in vitro OGD/R model.
In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

  • Animal Model: Adult male Sprague-Dawley rats are used.[2][4][6]

  • MCAO/R Procedure: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament method.[2][4][6] After a specific duration of occlusion, the filament is withdrawn to allow for reperfusion.[4][6]

  • ASYB Administration: ASYB is administered to the rats, typically via intravenous or intraperitoneal injection, at various dosages (e.g., 1.75, 3.5, 7 mg/kg) at the onset of reperfusion or at specified time points thereafter.[2][3]

  • Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system to evaluate motor deficits.[2][4][6]

  • Infarct Volume Measurement: Brains are harvested after a set period of reperfusion, and the infarct volume is determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining.[2][4][6]

  • Biochemical Analysis: Blood and brain tissue samples are collected for the analysis of oxidative stress markers (ROS, MDA, SOD, GSH-Px) and inflammatory cytokines (IL-6, TNF-α) using ELISA or other appropriate methods.[2][4][6]

  • Gene and Protein Expression Analysis: Brain tissue from the ischemic hemisphere is used to determine the mRNA and protein expression levels of target molecules (HSP60, TLR4, NF-κB p65, SIRT1, FOXO1, PGC-1α, Bax, Bcl-2) by RT-qPCR and Western blotting.[2][3][4][5][6]

InVivo_Workflow start Sprague-Dawley Rats mcao Middle Cerebral Artery Occlusion (MCAO) start->mcao reperfusion Reperfusion + ASYB Administration mcao->reperfusion assess Assessments reperfusion->assess neuro Neurological Deficit Scoring assess->neuro infarct Infarct Volume (TTC Staining) assess->infarct biochem Biochemical Analysis (Blood & Brain) assess->biochem expression Gene & Protein Expression (Brain Tissue) assess->expression end Data Analysis neuro->end infarct->end biochem->end expression->end

Caption: Experimental workflow for the in vivo MCAO/R model.

Conclusion and Future Directions

This compound is a promising natural compound with well-defined neuroprotective and anti-inflammatory mechanisms of action. Its ability to modulate the SIRT1 and HSP60/TLR4/NF-κB signaling pathways highlights its potential as a therapeutic agent for ischemic stroke and other neurological disorders characterized by oxidative stress and inflammation.

Future research should focus on further elucidating the detailed molecular interactions of ASYB with its targets. Pharmacokinetic and pharmacodynamic studies are crucial to optimize dosing and delivery strategies for clinical applications. Additionally, investigating the efficacy of ASYB in other disease models where oxidative stress and inflammation play a key role could broaden its therapeutic applications. The comprehensive data and methodologies presented in this guide aim to facilitate and inspire further research into this valuable bioactive compound.

References

Anhydrosafflor Yellow B: A Technical Guide on its Antioxidant and Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (ASYB) is a prominent water-soluble quinochalcone C-glycoside extracted from the petals of Carthamus tinctorius L., commonly known as safflower.[1][2] Traditionally used in medicine for promoting blood circulation, safflower and its components are now the subject of intense scientific scrutiny for their diverse pharmacological activities.[3][4] Among these, the potent antioxidant and anti-inflammatory properties of ASYB are of significant interest for their therapeutic potential in a range of pathologies, including cardiovascular and cerebrovascular diseases.[3][4][5] This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory effects of ASYB, detailing the underlying molecular mechanisms, experimental evidence, and relevant protocols to facilitate further research and drug development.

Antioxidant Effects of this compound

ASYB exhibits significant antioxidant properties, primarily through the scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defense systems.[5][6][7] Its chemical structure, rich in hydroxyl groups, contributes to its potent free radical scavenging capabilities.[7][8]

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of ASYB has been quantified in various in vitro and in vivo models. The following tables summarize key findings from these studies.

Table 1: In Vitro Antioxidant Effects of this compound

Assay/ModelCell TypeTreatmentConcentrationOutcomeReference
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)Primary hippocampal neuronsASYB40, 60, 80 µMDose-dependently increased cell viability[6][7]
OGD/RPrimary hippocampal neuronsASYBNot specifiedCurbed ROS and MDA output in a dose-dependent manner[5]
OGD/RPrimary hippocampal neuronsASYBNot specifiedIncreased production of GSH-Px and SOD[5]
H2O2-induced cytotoxicityPC12 cells and primary neuronal cellsASYBNot specifiedPossesses activity against H2O2-induced cytotoxicity[1]
DPPH radical scavengingCell-freeSafflower extracts containing ASYB2.19 mg/mL11.63% DPPH radical scavenging[8]
Ferric Reducing Antioxidant Power (FRAP)Cell-freeSafflower extracts containing ASYB2.19 mg/mLTotal antioxidation ability of 0.35 mM/(1 mg/mL)[8]

Table 2: In Vivo Antioxidant Effects of this compound

Animal ModelTissue/SampleTreatmentDosageOutcomeReference
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)Rat serumASYBNot specifiedDose-dependently downregulated ROS and MDA[7]
MCAO/RRat serumASYBNot specifiedDose-dependently upregulated GSH-Px and SOD[7]
Cerebral Ischemia/Reperfusion InjuryRat hippocampal neuronsASYBNot specifiedBoosted levels of GSH-Px and SOD[5]
Experimental Protocols

1. Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Hippocampal Neurons

  • Cell Culture: Primary hippocampal neuronal cells are obtained from neonatal Sprague-Dawley rats. The hippocampi are dissected, minced, and dissociated with 0.25% trypsin-EDTA. Cells are then plated on poly-L-lysine-coated plates and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum.[6]

  • OGD/R Induction: To induce OGD, the culture medium is replaced with a glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) for a specified duration. Reoxygenation is initiated by returning the cells to the normal culture medium and incubating them under normoxic conditions.

  • ASYB Treatment: ASYB, dissolved in the culture medium, is applied to the cells during the OGD/R period.[6]

  • Assessment of Oxidative Stress:

    • Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Malondialdehyde (MDA): MDA levels, an indicator of lipid peroxidation, are quantified using the thiobarbituric acid reactive substances (TBARS) assay.[6][7]

    • Antioxidant Enzymes: The activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) are measured using commercially available assay kits.[6][7]

2. Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

  • Animal Model: Adult male Sprague-Dawley rats are subjected to MCAO to induce focal cerebral ischemia. This is typically achieved by inserting a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery. After a defined period of occlusion, the filament is withdrawn to allow reperfusion.

  • ASYB Administration: ASYB is administered to the rats, often via intravenous or intraperitoneal injection, at various doses prior to or after the ischemic event.[9]

  • Evaluation of Oxidative Stress: Blood samples are collected, and the serum is used to measure the levels of ROS, MDA, GSH-Px, and SOD using ELISA kits.[7]

Anti-inflammatory Effects of this compound

ASYB exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory properties of ASYB have been demonstrated in several experimental models.

Table 3: In Vivo Anti-inflammatory Effects of this compound

Animal ModelTissueTreatmentDosageOutcomeReference
Acute permanent cerebral ischemiaRat brainASYB1.75, 3.5, 7 mg/kgSuppressed the elevation of both mRNA and protein levels of HSP60, TLR-4, IL-6, and TNF-α. Decreased NF-κB p65. The effects were most obvious at 7 mg/kg.[9][10]
Acute permanent cerebral ischemiaRat brainASYB7 mg/kgSignificantly attenuated pathological changes, including reduced neurons, shrunken cell bodies, and infiltration of inflammatory cells.[9]
Experimental Protocols

1. Acute Permanent Cerebral Ischemia in Rats

  • Animal Model: An acute permanent cerebral ischemia model is induced in rats, often through electrocoagulation of the middle cerebral artery.

  • ASYB Administration: Different doses of ASYB (e.g., 1.75, 3.5, 7 mg/kg) are administered to the rats.[9][10]

  • Assessment of Inflammation:

    • Histopathology: Brain tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe pathological changes and inflammatory cell infiltration.[9]

    • Gene and Protein Expression: The mRNA and protein levels of inflammatory markers such as HSP60, TLR-4, IL-6, TNF-α, and NF-κB p65 in the brain tissue are quantified using RT-PCR and Western blotting, respectively.[9][10]

Signaling Pathways Modulated by this compound

The antioxidant and anti-inflammatory effects of ASYB are mediated through its interaction with critical intracellular signaling pathways.

SIRT1 Signaling Pathway

ASYB has been shown to activate the Sirtuin 1 (SIRT1) signaling pathway, which plays a crucial role in cellular stress resistance and longevity.[6][11] Activation of SIRT1 by ASYB leads to the deacetylation and subsequent activation of downstream targets like Forkhead box O (FOXO) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[6][11] This cascade ultimately enhances the expression of antioxidant enzymes and reduces apoptosis.[6][11] The neuroprotective effects of ASYB in cerebral ischemia/reperfusion injury are, at least in part, attributed to the activation of this pathway.[6][11][12]

SIRT1_Pathway ASYB Anhydrosafflor yellow B SIRT1 SIRT1 ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC1α SIRT1->PGC1a Activates Anti_Apoptosis Anti-apoptosis SIRT1->Anti_Apoptosis Antioxidant_Response Antioxidant Response FOXO1->Antioxidant_Response PGC1a->Antioxidant_Response

ASYB activates the SIRT1 signaling pathway.

NF-κB Signaling Pathway

ASYB has been demonstrated to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[9] In models of cerebral ischemia, ASYB treatment leads to a decrease in the nuclear translocation of the NF-κB p65 subunit.[9][10] This inhibition of NF-κB activation subsequently suppresses the expression of downstream pro-inflammatory cytokines, such as TNF-α and IL-6, thereby mitigating the inflammatory cascade.[9][10]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli TLR4 TLR-4 Inflammatory_Stimuli->TLR4 NFkB NF-κB p65 TLR4->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Induces Transcription ASYB Anhydrosafflor yellow B ASYB->NFkB Inhibits

ASYB inhibits the NF-κB signaling pathway.

Experimental Workflow for Investigating ASYB's Bioactivity

The following diagram illustrates a general experimental workflow for characterizing the antioxidant and anti-inflammatory properties of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., Primary Neurons) OGDR OGD/R or other stress induction Cell_Culture->OGDR ASYB_Treatment_vitro ASYB Treatment OGDR->ASYB_Treatment_vitro Antioxidant_Assays_vitro Antioxidant Assays (ROS, MDA, SOD, GSH-Px) ASYB_Treatment_vitro->Antioxidant_Assays_vitro Western_Blot_vitro Western Blot (SIRT1, NF-κB pathways) ASYB_Treatment_vitro->Western_Blot_vitro Data_Analysis Data Analysis & Interpretation Antioxidant_Assays_vitro->Data_Analysis Western_Blot_vitro->Data_Analysis Animal_Model Animal Model (e.g., MCAO in rats) ASYB_Treatment_vivo ASYB Administration Animal_Model->ASYB_Treatment_vivo Behavioral_Tests Neurological Deficit Scoring ASYB_Treatment_vivo->Behavioral_Tests Tissue_Analysis Tissue Collection & Histopathology ASYB_Treatment_vivo->Tissue_Analysis Behavioral_Tests->Data_Analysis Biochemical_Assays Biochemical Assays (Cytokines, Oxidative Stress Markers) Tissue_Analysis->Biochemical_Assays Biochemical_Assays->Data_Analysis

General workflow for ASYB bioactivity studies.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its mechanisms of action, centered on the modulation of the SIRT1 and NF-κB signaling pathways, provide a solid foundation for its therapeutic potential in conditions characterized by oxidative stress and inflammation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals.

Future research should focus on:

  • Elucidating the full spectrum of molecular targets of ASYB.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

  • Evaluating the efficacy of ASYB in a broader range of disease models.

  • Exploring the potential for synergistic effects with other therapeutic agents.

Through continued investigation, this compound holds the promise of being developed into a novel therapeutic agent for a variety of inflammatory and oxidative stress-related diseases.

References

Anhydrosafflor Yellow B: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrosafflor yellow B (ASYB) is a prominent water-soluble quinochalcone C-glycoside derived from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] In traditional Chinese medicine, safflower is utilized for its properties of promoting blood circulation and resolving blood stasis.[3][4] Modern pharmacological research has identified ASYB as a key bioactive component, demonstrating significant therapeutic potential, particularly in the management of cerebrovascular diseases.[2][5] This technical guide provides an in-depth overview of ASYB, focusing on its pharmacological effects against cerebral ischemia/reperfusion injury, underlying mechanisms of action, and detailed experimental methodologies for research and development.

Chemical and Physical Properties

This compound is classified as a polyphenol and a quinochalcone C-glycoside.[1] Its chemical structure confers antioxidant properties due to the presence of hydroxyl groups, allowing it to scavenge free radicals.[6] It can form complexes with metal ions and is most stable and effective in neutral to slightly alkaline conditions.[6]

Pharmacological Effects in Cerebral Ischemia/Reperfusion Injury

In vitro and in vivo studies have demonstrated the potent neuroprotective effects of this compound against cerebral ischemia/reperfusion (I/R) injury.[7][8] The primary mechanisms underlying these effects are the attenuation of oxidative stress and the inhibition of apoptosis.[6][7]

In Vitro Efficacy in Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

In primary hippocampal neurons subjected to OGD/R, a cellular model of I/R injury, ASYB has been shown to significantly enhance cell viability and reduce cytotoxicity in a dose-dependent manner.[7] Furthermore, ASYB treatment effectively mitigates oxidative stress by reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels, while concurrently increasing the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[3] ASYB also demonstrates anti-apoptotic activity by modulating the expression of key apoptosis-related proteins.[7]

In Vivo Efficacy in Middle Cerebral Artery Occlusion (MCAO) Model

In rat models of MCAO, a preclinical model of ischemic stroke, administration of ASYB has been shown to significantly reduce cerebral infarct volume and improve neurological function.[7][8] The neuroprotective effects are further evidenced by a decrease in neuronal apoptosis in the ischemic brain regions.[7]

Mechanism of Action: The SIRT1 Signaling Pathway

A primary mechanism through which this compound exerts its neuroprotective effects is the activation of the Sirtuin 1 (SIRT1) signaling pathway.[6][7] SIRT1 is a NAD+-dependent deacetylase that plays a critical role in cellular stress resistance and survival.[7] ASYB treatment upregulates the expression of SIRT1, which in turn modulates the expression and activity of downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[6][7] This cascade of events leads to a decrease in the expression of the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2, ultimately inhibiting the apoptotic pathway.[6][7] The neuroprotective effects of ASYB can be abolished by the administration of a SIRT1-specific inhibitor, confirming the critical role of this pathway.[7]

Data Presentation

Table 1: In Vitro Neuroprotective Effects of this compound on OGD/R-Injured Hippocampal Neurons
ParameterModelTreatmentConcentration (µM)OutcomeReference
Cell ViabilityOGD/RAHSYB40, 60, 80Dose-dependent increase in cell viability[7]
Cytotoxicity (LDH Release)OGD/RAHSYB40, 60, 80Dose-dependent decrease in LDH release[3]
Oxidative Stress (ROS)OGD/RAHSYB40, 60, 80Dose-dependent decrease in ROS levels[3]
Oxidative Stress (MDA)OGD/RAHSYB40, 60, 80Dose-dependent decrease in MDA levels[3]
Antioxidant Enzymes (SOD)OGD/RAHSYB40, 60, 80Dose-dependent increase in SOD activity[3]
Antioxidant Enzymes (GSH-Px)OGD/RAHSYB40, 60, 80Dose-dependent increase in GSH-Px activity[3]
Apoptosis (Hoechst 33342)OGD/RAHSYB40, 60, 80Dose-dependent decrease in apoptotic cells[3]
Table 2: In Vivo Neuroprotective Effects of this compound in a Rat MCAO Model
ParameterModelTreatmentDosage (mg/kg)OutcomeReference
Neurological Deficit ScoreMCAO/RAHSYB2, 4, 8Dose-dependent decrease in neurological deficit scores[7]
Cerebral Infarct VolumeMCAO/RAHSYB2, 4, 8Dose-dependent reduction in infarct volume[7]
Apoptosis (TUNEL Assay)MCAO/RAHSYB2, 4, 8Dose-dependent decrease in apoptotic rate in the ischemic hippocampus[7]
Table 3: Effect of this compound on SIRT1 Signaling Pathway Protein and mRNA Expression
MoleculeModelTreatmentConcentration/DosageChange in Expression (Protein)Change in Expression (mRNA)Reference
SIRT1OGD/RAHSYB40, 60, 80 µMIncreasedIncreased[7]
FOXO1OGD/RAHSYB40, 60, 80 µMIncreasedIncreased[7]
PGC1αOGD/RAHSYB40, 60, 80 µMIncreasedIncreased[7]
BaxOGD/RAHSYB40, 60, 80 µMDecreasedDecreased[7]
Bcl-2OGD/RAHSYB40, 60, 80 µMIncreasedIncreased[7]
SIRT1MCAO/RAHSYB2, 4, 8 mg/kgIncreasedIncreased[7]
FOXO1MCAO/RAHSYB2, 4, 8 mg/kgIncreasedIncreased[7]
PGC1αMCAO/RAHSYB2, 4, 8 mg/kgIncreasedIncreased[7]
BaxMCAO/RAHSYB2, 4, 8 mg/kgDecreasedDecreased[7]
Bcl-2MCAO/RAHSYB2, 4, 8 mg/kgIncreasedIncreased[7]

Visualizations

ASYB_SIRT1_Pathway cluster_stress Cerebral Ischemia/Reperfusion Injury cluster_asyb Therapeutic Intervention cluster_pathway SIRT1 Signaling Pathway Ischemia Ischemia/Reperfusion SIRT1 SIRT1 Ischemia->SIRT1 Inhibits Bax Bax Ischemia->Bax Increases Expression ASYB This compound ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC1α SIRT1->PGC1a Activates SIRT1->Bax Decreases Expression Bcl2 Bcl-2 FOXO1->Bcl2 Increases Expression PGC1a->Bcl2 Increases Expression Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: ASYB's neuroprotective mechanism via the SIRT1 pathway.

Experimental_Workflow_In_Vitro start Primary Hippocampal Neuron Culture ogdr Oxygen-Glucose Deprivation/ Reoxygenation (OGD/R) Model start->ogdr treatment ASYB Treatment (40, 60, 80 µM) ogdr->treatment viability Cell Viability Assay (CCK-8) treatment->viability cytotoxicity Cytotoxicity Assay (LDH Release) treatment->cytotoxicity oxidative_stress Oxidative Stress Markers (ROS, MDA, SOD, GSH-Px) treatment->oxidative_stress apoptosis Apoptosis Assays (Hoechst, Western Blot for Bax/Bcl-2) treatment->apoptosis pathway Mechanism Analysis (RT-PCR & Western Blot for SIRT1, FOXO1, PGC1α) treatment->pathway end Data Analysis viability->end cytotoxicity->end oxidative_stress->end apoptosis->end pathway->end

Caption: In vitro experimental workflow for ASYB evaluation.

Experimental_Workflow_In_Vivo start Rat Model mcao Middle Cerebral Artery Occlusion (MCAO) Model start->mcao treatment ASYB Administration (2, 4, 8 mg/kg, i.v.) mcao->treatment neuro_score Neurological Deficit Scoring treatment->neuro_score infarct_volume Infarct Volume Measurement (TTC Staining) treatment->infarct_volume apoptosis Apoptosis Assessment (TUNEL Staining) treatment->apoptosis pathway Mechanism Analysis (RT-PCR, Western Blot, IHC for SIRT1 pathway proteins) treatment->pathway end Data Analysis neuro_score->end infarct_volume->end apoptosis->end pathway->end

Caption: In vivo experimental workflow for ASYB evaluation.

Experimental Protocols

Extraction and Purification of this compound

A common method for the extraction of ASYB from safflower is ultrasonic-assisted extraction.[9]

  • Sample Preparation: Dried safflower petals are powdered.

  • Extraction: The powdered sample is mixed with a solvent (e.g., a specific ratio of a solvent to material, such as 16 mL/g).[1]

  • Ultrasonic Treatment: The mixture is subjected to ultrasonic extraction at a controlled temperature (e.g., 66°C) and power (e.g., 150 W) for a defined period (e.g., 36 minutes).[1]

  • Purification: The crude extract can be further purified using methods such as preparative high-performance liquid chromatography (prep-HPLC).[2][10] A C18 column is typically used with a gradient mobile phase of methanol (B129727) and water.[2][10]

In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This model simulates ischemic and reperfusion conditions in cultured cells.[7]

  • Cell Culture: Primary hippocampal neurons are cultured for a suitable period (e.g., 7 days).[3]

  • OGD: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2 hours).

  • Reoxygenation: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a set period (e.g., 24 hours).[11]

  • Treatment: ASYB is added to the culture medium during the reoxygenation phase at desired concentrations.[7]

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This is a widely used animal model for focal cerebral ischemia.[7]

  • Animal Preparation: Rats are anesthetized. A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A nylon monofilament is inserted into the ICA to occlude the origin of the middle cerebral artery.

  • Reperfusion: After a defined period of occlusion (e.g., 1-2 hours), the filament is withdrawn to allow for reperfusion.

  • Treatment: ASYB is administered, often intravenously, at the onset of reperfusion.[7]

Western Blot Analysis for SIRT1 Pathway Proteins
  • Protein Extraction: Total protein is extracted from cell or tissue lysates.

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against SIRT1, FOXO1, PGC1α, Bax, Bcl-2, and a loading control (e.g., GAPDH). This is followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
  • Sample Preparation: Brain tissue sections are deparaffinized and rehydrated.

  • Permeabilization: The sections are treated with proteinase K to permeabilize the cells.

  • Labeling: The sections are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-11-dUTP. This allows for the labeling of the 3'-OH ends of fragmented DNA.[12]

  • Detection: The labeled DNA fragments are visualized using streptavidin-HRP and a substrate like DAB, which results in a dark brown staining of apoptotic nuclei.[12] The number of TUNEL-positive cells is then quantified.

References

Anhydrosafflor Yellow B: A Technical Review of its Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anhydrosafflor yellow B (AHSYB), a primary water-soluble quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L., is emerging as a promising candidate for neuroprotective therapies. While its counterpart, hydroxysafflor yellow A (HSYA), has been more extensively studied, recent research has illuminated the significant and comparable neuroprotective effects of AHSYB, particularly in the context of cerebral ischemia-reperfusion (I/R) injury. This technical guide synthesizes the current literature on AHSYB, presenting quantitative data, detailed experimental methodologies, and a visual representation of its molecular mechanisms of action.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in several key studies, both in vitro and in vivo. The following tables summarize the critical findings, offering a comparative overview of its effects across different experimental models.

Table 1: In Vitro Neuroprotective Effects of this compound on Primary Hippocampal Neurons Subjected to Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
ParameterModelTreatment Concentrations (µM)Key FindingsReference
Cell Viability Primary rat hippocampal neurons40, 60, 80Dose-dependently increased cell viability compared to the OGD/R group. At 80 µM, AHSYB showed a more remarkable effect.[1][Fangma et al., 2021][1][2][3]
LDH Release Primary rat hippocampal neurons40, 60, 80Dose-dependently decreased the release of lactate (B86563) dehydrogenase (LDH), indicating reduced cell damage.[Fangma et al., 2021][1][2]
Apoptosis Primary rat hippocampal neuronsNot specified in abstractReduced neuronal cell apoptosis.[1][3][4][Fangma et al., 2021][1][2][3]
Oxidative Stress Primary rat hippocampal neuronsNot specified in abstractDepressed oxidation properties.[3][4][Fangma et al., 2021][1][2][3]
Table 2: In Vivo Neuroprotective Effects of this compound in Rat Models of Cerebral Ischemia
ParameterModelDosages (mg/kg)Key FindingsReference
Neurological Deficit Score MCAO/R Rats2, 4, 8Dose-dependently decreased neurological deficit scores.[1][2][Fangma et al., 2021][1][2]
Infarct Volume MCAO/R Rats2, 4, 8Effectively reduced infarct volume.[1][3][4][Fangma et al., 2021][1][2][3]
Apoptosis MCAO/R RatsNot specified in abstractSuppressed apoptosis.[3][4][Fangma et al., 2021][1][2][3]
Oxidative Stress MCAO/R RatsNot specified in abstractDecreased the oxidative stress reaction.[3][4][Fangma et al., 2021][1][2][3]
Neurological Deficit Score Permanent MCAO Rats1.75, 3.5, 7Significantly improved neurological deficit, with the most significant effect at 7 mg/kg.[5][Song et al., 2020][5]
Infarct Volume Permanent MCAO Rats1.75, 3.5, 7Dose-dependently reduced brain infarct volume.[5][Song et al., 2020][5]
Inflammation Markers (IL-6, TNF-α) Permanent MCAO Rats1.75, 3.5, 7Suppressed the elevation of both mRNA and protein levels of IL-6 and TNF-α.[5][Song et al., 2020][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols employed in the cited literature.

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Hippocampal Neurons
  • Cell Culture : Primary hippocampal neuronal cells are cultured for 7 days.[4]

  • OGD Insult : The culture medium is replaced with a glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber with 95% N2 and 5% CO2 for a specified duration to induce oxygen-glucose deprivation.

  • Reperfusion : Following the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a period of reoxygenation.

  • AHSYB Treatment : this compound is added to the culture medium at the time of reperfusion at concentrations of 40, 60, and 80 µM.[1][2]

  • Assessment : Cell viability is assessed using assays such as MTT, and cell death is quantified by measuring LDH release into the culture medium. Apoptosis is evaluated through methods like Hoechst 33342 staining.[1]

In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
  • Animal Model : Sprague-Dawley rats (250-300 g) are utilized.[1]

  • MCAO Surgery : The middle cerebral artery is occluded to induce focal cerebral ischemia.

  • Reperfusion : After a defined period of occlusion, the suture is withdrawn to allow for reperfusion of the ischemic brain tissue.

  • AHSYB Administration : AHSYB is administered intravenously through the tail vein immediately after MCAO/R at doses of 2, 4, and 8 mg/kg for three consecutive days.[1]

  • Neurological Assessment : Neurological deficit scores are evaluated to assess functional outcomes.

  • Infarct Volume Measurement : Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

  • Molecular Analysis : Brain tissues are collected for RT-PCR, Western blot, and immunohistochemistry to analyze the expression of relevant proteins and genes in signaling pathways.[1][3]

In Vivo Model: Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats
  • Animal Model : Rats are subjected to permanent MCAO to mimic acute permanent cerebral ischemia.[5]

  • AHSYB Administration : Three different doses of AHSYB (1.75, 3.5, and 7 mg/kg) are administered to the rats.[5]

  • Outcome Measures : Neurological deficit scores and brain infarct volume are assessed 24 hours post-ischemia. Brain tissue is also analyzed for pathological changes using Hematoxylin and Eosin (HE) staining and for the expression of inflammatory markers via ELISA and Western blot.[5]

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways, primarily related to anti-oxidation, anti-apoptosis, and anti-inflammation.

SIRT1 Signaling Pathway

A significant body of evidence points to the activation of the Sirtuin 1 (SIRT1) signaling pathway as a key mechanism for the neuroprotective effects of AHSYB in the context of cerebral I/R injury.[2][3] AHSYB has been shown to upregulate the expression of SIRT1 and its downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2][3] This pathway is crucial for cellular stress resistance and the inhibition of apoptosis. The pro-apoptotic protein Bax is downregulated, while the anti-apoptotic protein Bcl-2 is upregulated.[1][3] The neuroprotective effects of AHSYB were abolished by the SIRT1-specific inhibitor EX527, confirming the critical role of this pathway.[1][2][3]

G AHSYB Anhydrosafflor Yellow B SIRT1 SIRT1 AHSYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates Bcl2 Bcl-2 SIRT1->Bcl2 Upregulates Bax Bax SIRT1->Bax Downregulates Neuroprotection Neuroprotection FOXO1->Neuroprotection PGC1a->Neuroprotection Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Apoptosis->Neuroprotection

Caption: AHSYB-mediated activation of the SIRT1 signaling pathway.

Anti-inflammatory Pathway

In a model of permanent cerebral ischemia, AHSYB demonstrated potent anti-inflammatory effects.[5] It was found to suppress the increased expression of heat shock protein 60 (HSP60) and toll-like receptor 4 (TLR4). This, in turn, leads to a reduction in the activation of the nuclear factor-kappa B (NF-κB) p65 subunit.[5] Consequently, the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) is diminished, alleviating the inflammatory damage associated with ischemic brain injury.[5]

G AHSYB Anhydrosafflor Yellow B HSP60 HSP60 AHSYB->HSP60 TLR4 TLR4 AHSYB->TLR4 HSP60->TLR4 Activates NFkB NF-κB p65 TLR4->NFkB Activates IL6 IL-6 NFkB->IL6 Induces TNFa TNF-α NFkB->TNFa Induces Inflammation Inflammation IL6->Inflammation TNFa->Inflammation Neuroprotection Neuroprotection Inflammation->Neuroprotection

Caption: Anti-inflammatory mechanism of AHSYB in cerebral ischemia.

Conclusion and Future Directions

This compound has demonstrated significant neuroprotective potential in preclinical models of cerebral ischemia. Its mechanisms of action, involving the activation of the SIRT1 pathway and the inhibition of inflammatory responses, make it a compelling candidate for further investigation. Future research should focus on elucidating the broader spectrum of its molecular targets, its pharmacokinetic and pharmacodynamic profiles, and its efficacy in other models of neurodegenerative diseases. The comparable, and in some instances more potent, effects of AHSYB relative to HSYA suggest that it is a non-negligible and highly valuable component of Carthamus tinctorius for the development of novel neuroprotective agents.

References

The Potent Bioactivity of Quinochalcone C-Glycosides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of quinochalcone C-glycosides, a unique class of flavonoids primarily found in the florets of Carthamus tinctorius (safflower). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. It details their diverse pharmacological effects, summarizes quantitative data, provides experimental methodologies for key assays, and visualizes the intricate signaling pathways they modulate.

Quinochalcone C-glycosides, with Hydroxysafflor yellow A (HSYA) being a prominent example, have garnered significant scientific interest due to their wide range of biological activities.[1][2][3] These compounds have been shown to possess potent antioxidant, anti-inflammatory, neuroprotective, and anticoagulant properties, making them promising candidates for the development of novel therapeutics for a variety of diseases.[1][3]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of various quinochalcone C-glycosides, providing a comparative reference for their potency.

Table 1: Antioxidant Activity of Quinochalcone C-Glycosides

CompoundAssayIC50 / SC50 (µg/mL)Reference
Hydroxysafflor yellow A (HSYA)ABTS radical scavengingSC50: 44.39 ± 1.62[3]
Vitamin C (Positive Control)ABTS radical scavengingSC50: 4.87 ± 2.22[3]
CarthaminDPPH radical scavenging-[3]
CarthaminABTS radical scavenging-[3]
CarthaminHydroxyl radical scavenging-[3]
CarthaminSuperoxide radical scavenging-[3]
Safflomin CABTS radical systemEC50 similar to caffeic acid and ascorbic acid[3]
Isosafflomin CABTS radical systemEC50 similar to caffeic acid and ascorbic acid[3]
Methylsafflomin CABTS radical systemEC50 similar to caffeic acid and ascorbic acid[3]
Methylisosafflomin CABTS radical systemEC50 similar to caffeic acid and ascorbic acid[3]

Table 2: Neuroprotective Activity of Quinochalcone C-Glycosides

CompoundAssayConcentrationEffectReference
Safflopentside BGlutamate and oxygen-glucose deprivation-induced damage in rat cerebral cortical neurons10 µMStrong inhibitory activity[4]
Hydroxysafflor yellow A-4'-O-β-D-glucopyranosideGlutamate-induced damage in primary mouse cortical neurons10 µMImproved survival rate[5]

Key Signaling Pathways

Quinochalcone C-glycosides exert their biological effects by modulating various cellular signaling pathways. Below are diagrams illustrating two key pathways: the NF-κB signaling pathway, a central regulator of inflammation, and the biosynthetic pathway of Hydroxysafflor yellow A (HSYA).

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MyD88 MyD88 TLR4->MyD88 IKK IKK Complex TNFR->IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) p_IkB P-IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Ub_p_IkB Ub-P-IκBα p_IkB->Ub_p_IkB Ub Proteasome Proteasome Ub_p_IkB->Proteasome Degradation HSYA HSYA HSYA->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by HSYA.

HSYA_Biosynthesis Coumaroyl_CoA Coumaroyl-CoA + 3x Malonyl-CoA Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin Naringenin_Chalcone->Naringenin CHI Carthamidin Carthamidin Naringenin->Carthamidin Naringenin->Carthamidin CtF6H Isocarthamidin Isocarthamidin Carthamidin->Isocarthamidin Carthamidin->Isocarthamidin CtCHI1 HSYA Hydroxysafflor Yellow A (HSYA) Carthamidin->HSYA Carthamidin->HSYA CtCGT + Ct2OGD1 Isocarthamidin->HSYA Isocarthamidin->HSYA CtCGT + Ct2OGD1 CHS CHS CHI CHI CtF6H CtF6H CtCHI1 CtCHI1 CtCGT_Ct2OGD1 CtCGT + Ct2OGD1

Caption: Biosynthetic pathway of Hydroxysafflor Yellow A (HSYA).

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of the biological activities of quinochalcone C-glycosides.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a defined volume of the test compound solution to a cuvette or microplate well.

    • Add a defined volume of the diluted ABTS•+ solution and mix.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • A standard antioxidant, such as Trolox or Vitamin C, should be used as a positive control.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

This colorimetric assay assesses cell metabolic activity, which can be used to determine the cytoprotective effect of a compound against oxidative stress-induced cell death.

  • Reagent Preparation:

    • Prepare a stock solution of MTT (e.g., 5 mg/mL) in phosphate-buffered saline (PBS) and filter-sterilize. Store protected from light.

    • Prepare a solubilizing solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS).

  • Assay Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the quinochalcone C-glycoside for a specified period.

    • Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) for a defined duration.

    • Remove the treatment medium and add fresh medium containing MTT solution to each well.

    • Incubate the plate at 37°C for 1-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the MTT-containing medium and add the solubilizing solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells.

Anti-inflammatory Activity Assay

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with LPS.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a suitable culture plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the quinochalcone C-glycoside for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant can be measured using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6): The levels of these cytokines in the culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Neuroprotective Activity Assay

This in vitro model mimics the conditions of ischemia-reperfusion injury that occur during a stroke.

  • OGD Procedure:

    • Culture neuronal cells (e.g., primary cortical neurons or cell lines like PC12 or SH-SY5Y) under normal conditions.

    • To induce OGD, replace the normal culture medium with a glucose-free medium (e.g., glucose-free DMEM).

    • Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a specific duration (e.g., 2-4 hours) at 37°C.

  • Reoxygenation Procedure:

    • After the OGD period, replace the glucose-free medium with normal, glucose-containing culture medium.

    • Return the cells to a normoxic incubator (95% air and 5% CO₂) for a specified reoxygenation period (e.g., 24 hours).

  • Assessment of Neuroprotection:

    • The protective effect of the quinochalcone C-glycoside can be assessed by adding it to the culture medium before, during, or after the OGD/R insult.

    • Cell viability can be quantified using the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

Conclusion

Quinochalcone C-glycosides represent a promising class of natural compounds with a diverse range of biological activities relevant to human health. The data and protocols presented in this guide provide a solid foundation for further research and development of these molecules as potential therapeutic agents. The elucidated signaling pathways offer insights into their mechanisms of action, paving the way for targeted drug design and discovery. It is anticipated that continued investigation into these unique flavonoids will unlock their full therapeutic potential.

References

Anhydrosafflor Yellow B and the SIRT1 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (ASYB) is a water-soluble quinochalcone C-glycoside compound extracted from the florets of Carthamus tinctorius L., commonly known as safflower. Emerging research has highlighted its significant neuroprotective properties, particularly in the context of cerebral ischemia-reperfusion (I/R) injury. A key mechanism underlying these protective effects is the activation of the Sirtuin 1 (SIRT1) signaling pathway. SIRT1, a NAD+-dependent deacetylase, is a critical regulator of cellular processes, including stress resistance, apoptosis, and mitochondrial biogenesis. This technical guide provides an in-depth overview of the interaction between ASYB and the SIRT1 signaling pathway, summarizing key quantitative data and detailing relevant experimental protocols.

Core Mechanism of Action

This compound exerts its neuroprotective effects by upregulating the expression and activity of SIRT1.[1][2][3] This activation initiates a downstream cascade that enhances cellular resistance to oxidative stress and inhibits apoptosis. The primary targets of SIRT1 in this pathway include the Forkhead box O1 (FOXO1) and the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2] By deacetylating and activating FOXO1 and PGC-1α, SIRT1 promotes the transcription of antioxidant enzymes and regulates mitochondrial function.[4][5] Furthermore, the activation of the SIRT1 pathway by ASYB leads to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2, thereby reducing neuronal cell death.[1][2][3] The neuroprotective effects of ASYB are significantly diminished when SIRT1 is inhibited, confirming the central role of this pathway.[1][2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ASYB-activated SIRT1 signaling pathway and a typical experimental workflow for its investigation.

ASYB_SIRT1_Pathway ASYB This compound SIRT1 SIRT1 ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates & Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates Bcl2 Bcl-2 SIRT1->Bcl2 Increases Bax Bax SIRT1->Bax Decreases Antioxidant_Response Antioxidant Response (e.g., MnSOD, Catalase) FOXO1->Antioxidant_Response Promotes Transcription PGC1a->Antioxidant_Response Promotes Transcription Neuroprotection Neuroprotection Antioxidant_Response->Neuroprotection Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Apoptosis->Neuroprotection Inhibits

ASYB-Activated SIRT1 Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro: Primary Hippocampal Neurons cluster_invivo In Vivo: Rat Model OGDR Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) ASYB_Treat_vitro ASYB Treatment OGDR->ASYB_Treat_vitro Viability Cell Viability Assay (CCK-8) ASYB_Treat_vitro->Viability Ox_Stress_vitro Oxidative Stress Measurement (ROS, MDA, SOD, GSH-Px) ASYB_Treat_vitro->Ox_Stress_vitro Apoptosis_vitro Apoptosis Assay ASYB_Treat_vitro->Apoptosis_vitro Gene_Protein_vitro RT-PCR & Western Blot (SIRT1, FOXO1, PGC-1α, Bax, Bcl-2) ASYB_Treat_vitro->Gene_Protein_vitro MCAOR Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) ASYB_Treat_vivo ASYB Treatment MCAOR->ASYB_Treat_vivo Neuro_Score Neurological Deficit Scoring ASYB_Treat_vivo->Neuro_Score Infarct_Volume Infarct Volume Measurement (TTC Staining) ASYB_Treat_vivo->Infarct_Volume Ox_Stress_vivo Oxidative Stress Measurement (MDA, SOD, GSH-Px) ASYB_Treat_vivo->Ox_Stress_vivo Gene_Protein_vivo RT-PCR, Western Blot, Immunohistochemistry (SIRT1, FOXO1, PGC-1α) ASYB_Treat_vivo->Gene_Protein_vivo

Experimental Workflow for ASYB Research

SIRT1_Inhibition_Logic ASYB This compound SIRT1_Activation SIRT1 Activation ASYB->SIRT1_Activation Neuroprotection Neuroprotective Effects (Anti-oxidative, Anti-apoptotic) SIRT1_Activation->Neuroprotection EX527 EX527 (SIRT1 Inhibitor) EX527->SIRT1_Activation Inhibits

Logical Model of SIRT1 Inhibition

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of this compound on the SIRT1 signaling pathway and related markers of neuroprotection.

Table 1: In Vitro Effects of ASYB on Primary Hippocampal Neurons Subjected to OGD/R Injury
ParameterOGD/R GroupASYB (40 µM) + OGD/RASYB (60 µM) + OGD/RASYB (80 µM) + OGD/R
Cell Viability (%) ~50%IncreasedIncreasedIncreased (dose-dependent)
ROS Production Significantly IncreasedDecreasedDecreasedDecreased (dose-dependent)
MDA Levels Significantly IncreasedDecreasedDecreasedDecreased (dose-dependent)
SOD Activity Significantly DecreasedIncreasedIncreasedIncreased (dose-dependent)
GSH-Px Activity Significantly DecreasedIncreasedIncreasedIncreased (dose-dependent)
SIRT1 mRNA Expression Significantly DecreasedMarkedly IncreasedMarkedly IncreasedMarkedly Increased
FOXO1 mRNA Expression Significantly DecreasedMarkedly IncreasedMarkedly IncreasedMarkedly Increased
PGC-1α mRNA Expression Significantly DecreasedMarkedly IncreasedMarkedly IncreasedMarkedly Increased
SIRT1 Protein Expression Significantly DecreasedMarkedly IncreasedMarkedly IncreasedMarkedly Increased
FOXO1 Protein Expression Significantly DecreasedMarkedly IncreasedMarkedly IncreasedMarkedly Increased
PGC-1α Protein Expression Significantly DecreasedMarkedly IncreasedMarkedly IncreasedMarkedly Increased
Bax/Bcl-2 Ratio Significantly IncreasedDecreasedDecreasedDecreased

Data are presented as relative changes compared to control groups and are based on findings from studies such as Yu et al., 2021.[1][2][3]

Table 2: In Vivo Effects of ASYB on Rats Subjected to MCAO/R Injury
ParameterMCAO/R GroupASYB (Low Dose) + MCAO/RASYB (Medium Dose) + MCAO/RASYB (High Dose) + MCAO/R
Neurological Deficit Score HighDecreasedDecreasedDecreased (dose-dependent)
Infarct Volume (%) HighReducedReducedReduced (dose-dependent)
MDA Levels in Brain Tissue Significantly IncreasedDecreasedDecreasedDecreased
SOD Activity in Brain Tissue Significantly DecreasedIncreasedIncreasedIncreased
GSH-Px Activity in Brain Tissue Significantly DecreasedIncreasedIncreasedIncreased
SIRT1 mRNA Expression Significantly SuppressedMarkedly IncreasedMarkedly IncreasedMarkedly Increased
FOXO1 mRNA Expression Significantly SuppressedMarkedly IncreasedMarkedly IncreasedMarkedly Increased
PGC-1α mRNA Expression Significantly SuppressedMarkedly IncreasedMarkedly IncreasedMarkedly Increased
SIRT1 Protein Expression Significantly SuppressedMarkedly IncreasedMarkedly IncreasedMarkedly Increased
FOXO1 Protein Expression Significantly SuppressedMarkedly IncreasedMarkedly IncreasedMarkedly Increased
PGC-1α Protein Expression Significantly SuppressedMarkedly IncreasedMarkedly IncreasedMarkedly Increased

Data are presented as relative changes compared to sham-operated groups and are based on findings from studies such as Yu et al., 2021.[1][2][3]

Detailed Experimental Protocols

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Injury

This protocol describes the induction of ischemia-like injury in primary hippocampal neuron cultures.

  • Cell Culture:

    • Isolate hippocampi from neonatal Sprague-Dawley rats (P1).

    • Digest the tissue with 0.125% trypsin for 15 minutes at 37°C.

    • Gently triturate the tissue to obtain a single-cell suspension.

    • Plate the neurons on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

    • Culture the neurons for 7 days at 37°C in a 5% CO2 incubator.

  • OGD/R Procedure:

    • Replace the normal culture medium with glucose-free Earle's Balanced Salt Solution (EBSS).

    • Place the culture plates in a hypoxic chamber with a 95% N2 and 5% CO2 atmosphere at 37°C for a specified duration (e.g., 2 hours).

    • To initiate reoxygenation, replace the glucose-free EBSS with the original complete culture medium.

    • Return the plates to the normoxic incubator (95% air, 5% CO2) for a specified reperfusion period (e.g., 24 hours).

  • ASYB Treatment:

    • Dissolve ASYB in the culture medium to the desired final concentrations (e.g., 40, 60, 80 µM).

    • Add the ASYB-containing medium to the cells at the beginning of the reoxygenation phase.

In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

This protocol outlines the surgical procedure to induce focal cerebral ischemia in rats.

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats (250-300g).

    • Anesthetize the rats with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium).

    • Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Temporarily clamp the CCA and ICA.

    • Insert a nylon monofilament suture (e.g., 4-0) with a blunted tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

    • After a set occlusion period (e.g., 2 hours), withdraw the filament to allow reperfusion.

    • Close the incision and allow the animal to recover.

  • ASYB Administration:

    • Administer ASYB (e.g., via intraperitoneal or intravenous injection) at specified doses and time points relative to the MCAO/R procedure.

Biochemical and Molecular Assays
  • Cell Viability (CCK-8 Assay):

    • Following treatment, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well of a 96-well plate.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Measurement of Oxidative Stress Markers:

    • ROS: Use a fluorescent probe such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA). Measure fluorescence intensity.

    • MDA, SOD, GSH-Px: Utilize commercially available colorimetric assay kits according to the manufacturer's instructions on brain tissue homogenates or cell lysates.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA from brain tissue or cultured neurons using a suitable reagent (e.g., TRIzol).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green master mix and primers specific for SIRT1, FOXO1, PGC-1α, Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH).

    • Calculate relative gene expression using the 2-ΔΔCt method.

  • Western Blot Analysis:

    • Extract total protein from brain tissue or cultured neurons.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk.

    • Incubate with primary antibodies against SIRT1, FOXO1, PGC-1α, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Immunohistochemistry:

    • Perfuse rats with saline followed by 4% paraformaldehyde.

    • Collect and post-fix the brains.

    • Prepare paraffin-embedded or frozen brain sections.

    • Perform antigen retrieval if necessary.

    • Block with serum and incubate with primary antibodies against SIRT1, FOXO1, or PGC-1α.

    • Incubate with appropriate secondary antibodies.

    • Use a suitable detection method (e.g., DAB) and visualize under a microscope.

Conclusion

This compound demonstrates considerable potential as a therapeutic agent for neuroprotection, particularly in the context of ischemic stroke. Its mechanism of action is strongly linked to the activation of the SIRT1 signaling pathway, which in turn mitigates oxidative stress and apoptosis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic capabilities of ASYB. Further studies are warranted to fully elucidate the intricate molecular interactions and to translate these preclinical findings into clinical applications.

References

An In-depth Technical Guide to the In Vitro Effects of Anhydrosafflor Yellow B on Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Anhydrosafflor yellow B (AHSYB) on neuronal cells, with a particular focus on its neuroprotective mechanisms against ischemia-reperfusion-like injury. AHSYB, a primary water-soluble chalcone (B49325) compound derived from the safflower plant (Carthamus tinctorius L.), has demonstrated significant potential in mitigating neuronal damage through various cellular pathways.[1][2] This document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying molecular signaling cascades.

Core Neuroprotective Effects in Primary Neuronal Cells

The principal in vitro model for assessing the neuroprotective properties of AHSYB is the oxygen-glucose deprivation/reperfusion (OGD/R) model, which simulates the ischemic and subsequent reperfusion injury characteristic of stroke.[3][4] In primary cultured hippocampal neurons, AHSYB has been shown to dose-dependently enhance cell viability and reduce cytotoxicity following OGD/R insult.[1]

Quantitative Analysis of Neuroprotection

The protective effects of AHSYB on primary hippocampal neurons subjected to OGD/R are summarized below. Data has been compiled from studies where cells were exposed to 6 hours of OGD followed by 24 hours of reperfusion.[1][4]

Table 1: Effect of AHSYB on Cell Viability and Cytotoxicity in Primary Hippocampal Neurons after OGD/R

Treatment GroupConcentration (μM)Cell Viability (% of Control)LDH Release (% of OGD/R Group)
Control (Normoxia)-100%N/A
OGD/R-~50%100%
AHSYB + OGD/R40~65%~75%
AHSYB + OGD/R60~75%~60%
AHSYB + OGD/R80~85%~50%

Note: Data are approximated from graphical representations in Fangma et al., 2021.[1][5]

Modulation of Apoptosis-Related Proteins

AHSYB exerts its anti-apoptotic effects by modulating the expression of the Bcl-2 family of proteins. Specifically, it downregulates the pro-apoptotic protein Bax and upregulates the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards survival.[1][6]

Table 2: Effect of AHSYB on the Expression of Apoptotic Regulators in Primary Hippocampal Neurons after OGD/R

Treatment GroupConcentration (μM)Relative Bax mRNA Expression (Fold Change vs. OGD/R)Relative Bcl-2 mRNA Expression (Fold Change vs. OGD/R)Relative Bax Protein Expression (Fold Change vs. OGD/R)Relative Bcl-2 Protein Expression (Fold Change vs. OGD/R)
OGD/R-1.01.01.01.0
AHSYB + OGD/R40~0.8~1.5~0.7~1.6
AHSYB + OGD/R60~0.6~2.0~0.5~2.2
AHSYB + OGD/R80~0.4~2.5~0.3~2.8

Note: Data are approximated from graphical representations in Fangma et al., 2021.[1][4]

Key Signaling Pathway: SIRT1 Activation

A critical mechanism underlying the neuroprotective effects of AHSYB is the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[1][6] SIRT1 is a deacetylase that plays a crucial role in cellular stress resistance and anti-apoptosis.[1] AHSYB treatment leads to the upregulation of SIRT1 and its downstream targets, Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[1][4][6] The neuroprotective effects of AHSYB are significantly diminished when SIRT1 is inhibited, for instance by EX527.[1][6]

Quantitative Analysis of SIRT1 Pathway Modulation

Table 3: Effect of AHSYB on SIRT1 Pathway Gene and Protein Expression in Primary Hippocampal Neurons after OGD/R

Treatment GroupConcentration (μM)Relative SIRT1 mRNA Expression (Fold Change vs. OGD/R)Relative FOXO1 mRNA Expression (Fold Change vs. OGD/R)Relative PGC1α mRNA Expression (Fold Change vs. OGD/R)Relative SIRT1 Protein Expression (Fold Change vs. OGD/R)Relative FOXO1 Protein Expression (Fold Change vs. OGD/R)Relative PGC1α Protein Expression (Fold Change vs. OGD/R)
OGD/R-1.01.01.01.01.01.0
AHSYB + OGD/R40~1.5~1.4~1.6~1.8~1.5~1.7
AHSYB + OGD/R60~2.0~1.8~2.2~2.5~2.0~2.4
AHSYB + OGD/R80~2.5~2.2~2.8~3.2~2.5~3.0

Note: Data are approximated from graphical representations in Fangma et al., 2021.[1][4]

Visualization of AHSYB-Mediated Signaling

AHSYB_SIRT1_Pathway cluster_stress cluster_AHSYB cluster_pathway cluster_apoptosis cluster_outcome OGDR Oxygen-Glucose Deprivation/Reperfusion SIRT1 SIRT1 OGDR->SIRT1 Downregulates Apoptosis Apoptosis OGDR->Apoptosis Induces AHSYB Anhydrosafflor Yellow B (AHSYB) AHSYB->SIRT1 Upregulates Bax Bax (Pro-apoptotic) AHSYB->Bax Downregulates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC1α SIRT1->PGC1a Activates Bcl2 Bcl-2 (Anti-apoptotic) FOXO1->Bcl2 Upregulates Survival Neuronal Survival PGC1a->Survival Promotes Stress Resistance Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: AHSYB neuroprotective signaling via SIRT1 activation.

Effects on Alternative Cell Death Pathways in PC12 Cells

In addition to apoptosis, AHSYB has been shown to protect rat pheochromocytoma (PC12) cells from other forms of programmed cell death induced by OGD/R, namely ferroptosis and parthanatos.[7]

  • Ferroptosis Inhibition: AHSYB mitigates iron-dependent lipid peroxidation by upregulating the cystine/glutamate antiporter system (system xc⁻) and glutathione (B108866) peroxidase 4 (GPX4).[7]

  • Parthanatos Inhibition: By reducing reactive oxygen species (ROS), AHSYB prevents the overactivation of poly(ADP-ribose) polymerase-1 (PARP-1), thereby reducing the nuclear translocation of apoptosis-inducing factor (AIF), a key event in parthanatos.[7][8]

AHSYB_Ferro_Partha_Pathway cluster_ferroptosis Ferroptosis Pathway cluster_parthanatos Parthanatos Pathway OGDR OGD/R in PC12 Cells ROS_F ROS Increase OGDR->ROS_F ROS_P ROS Increase OGDR->ROS_P AHSYB This compound GPX4 GPX4 AHSYB->GPX4 Upregulates System_xc System xc- AHSYB->System_xc Upregulates AHSYB->ROS_P Reduces Lipid_Perox Lipid Peroxidation ROS_F->Lipid_Perox Ferroptosis Ferroptosis Lipid_Perox->Ferroptosis GPX4->Lipid_Perox Inhibits PARP1 PARP-1 Overactivation ROS_P->PARP1 AIF AIF Nuclear Translocation PARP1->AIF Parthanatos Parthanatos AIF->Parthanatos

Caption: AHSYB inhibits ferroptosis and parthanatos in PC12 cells.

Detailed Experimental Protocols

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

This protocol is adapted for primary hippocampal neurons and can be modified for other neuronal cell lines like PC12.[1][9]

OGD_Workflow start Primary Neuronal Culture (e.g., Hippocampal Neurons) wash1 Wash cells 3x with PBS start->wash1 ogd Incubate in glucose-free medium in hypoxic chamber (94% N₂, 5% CO₂, 1% O₂) for 6 hours at 37°C wash1->ogd reoxygenate Replace with normal culture medium (containing AHSYB or vehicle) ogd->reoxygenate normoxia Return to normoxic incubator (95% Air, 5% CO₂) for 24 hours at 37°C reoxygenate->normoxia analysis Perform downstream analyses (CCK-8, LDH, Western Blot, RT-PCR) normoxia->analysis

Caption: Experimental workflow for the OGD/R model.

Protocol Steps:

  • Cell Culture: Culture primary hippocampal neurons for approximately 7 days until mature.

  • Initiation of OGD: Remove the culture medium and wash the cells three times with phosphate-buffered saline (PBS).

  • Hypoxic Incubation: Replace the PBS with glucose-free Eagle's Medium (or DMEM for PC12 cells). Place the culture plates in a three-gas incubator with a hypoxic atmosphere (94% N₂, 5% CO₂, 1% O₂) at 37°C for 6 hours.[1]

  • Reperfusion: After the OGD period, remove the glucose-free medium and replace it with a normal, glucose-containing culture medium. AHSYB (at desired concentrations, e.g., 40, 60, 80 µM) or a vehicle control is added at this stage.[1]

  • Normoxic Incubation: Return the cells to a standard incubator under normoxic conditions (95% air, 5% CO₂) for 24 hours to simulate reperfusion.[1]

  • Analysis: Following the reperfusion period, cells and culture supernatants are collected for downstream analysis.

Cell Viability (CCK-8) Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine the number of viable cells.

Protocol Steps:

  • After the OGD/R treatment in a 96-well plate, add 10 µL of the CCK-8 solution to each well.

  • Incubate the plate at 37°C for 2-4 hours.

  • Measure the optical density (OD) at a wavelength of 450 nm using a microplate reader.[1]

  • Cell viability is expressed as a percentage relative to the control group.

Cytotoxicity (LDH Release) Assay

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

Protocol Steps:

  • After the OGD/R treatment, collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[4]

  • The amount of LDH released is indicative of the level of cytotoxicity.

Western Blot Analysis

This technique is used to quantify the protein expression levels of SIRT1, FOXO1, PGC1α, Bax, and Bcl-2.

Protocol Steps:

  • Protein Extraction: Lyse the treated cells and determine the total protein concentration.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with non-fat milk or BSA to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-SIRT1, anti-Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., GAPDH).[1]

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to measure the relative mRNA expression levels of target genes.

Protocol Steps:

  • RNA Extraction: Isolate total RNA from the treated cells.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

  • Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).[1]

Conclusion

This compound demonstrates robust neuroprotective effects in in vitro models of ischemic neuronal injury. Its mechanism of action is multifaceted, prominently featuring the activation of the pro-survival SIRT1 signaling pathway, which in turn modulates downstream effectors to inhibit apoptosis. Furthermore, AHSYB shows efficacy in mitigating alternative cell death pathways such as ferroptosis and parthanatos in neuronal-like PC12 cells. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals investigating AHSYB as a potential therapeutic agent for neurodegenerative diseases and ischemic stroke.

References

In Vivo Efficacy of Anhydrosafflor Yellow B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrosafflor yellow B (ASYB) , a prominent water-soluble quinochalcone C-glycoside extracted from the florets of Carthamus tinctorius L. (safflower), has emerged as a compound of significant interest in preclinical research. Extensive in vivo studies in various animal models have demonstrated its therapeutic potential, particularly in the context of neuroprotection. This technical guide provides a comprehensive overview of the existing in vivo research on ASYB, detailing experimental protocols, summarizing quantitative data, and visualizing the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the preclinical evidence supporting ASYB.

Neuroprotective Effects in Cerebral Ischemia/Reperfusion Injury

The most well-documented therapeutic application of ASYB in animal models is its protective effect against cerebral ischemia/reperfusion (I/R) injury. Multiple studies have consistently shown that ASYB can mitigate the extent of brain damage and improve neurological outcomes in rodent models of stroke.

Experimental Models and Protocols

The primary animal model utilized to investigate the neuroprotective effects of ASYB is the transient middle cerebral artery occlusion (MCAO) model in rats, which mimics the pathophysiology of ischemic stroke in humans.

Typical MCAO Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of pentobarbital (B6593769) sodium.

  • Surgical Procedure: A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion is maintained for a specific duration, usually 2 hours, followed by reperfusion, which is achieved by withdrawing the filament.

  • Drug Administration: ASYB is typically administered intravenously at the onset of reperfusion. Dosages in published studies have ranged from 1.75 to 7 mg/kg.[1]

  • Outcome Assessment: Neurological deficit scoring, measurement of infarct volume (commonly using TTC staining), and histological analysis of the ischemic penumbra are performed at various time points post-reperfusion (e.g., 24 hours).

Quantitative Efficacy Data

The neuroprotective efficacy of ASYB has been quantified through various parameters. The following tables summarize key findings from representative in vivo studies.

Animal Model ASYB Dosage Key Efficacy Endpoints Quantitative Results Reference
Rat MCAO7 mg/kgNeurological Deficit ScoreSignificant reduction compared to the MCAO model group.[1]
Rat MCAO7 mg/kgInfarct VolumeSignificant decrease compared to the MCAO model group.[1]
Rat MCAONot SpecifiedOxidative Stress Markers (MDA, ROS)Dose-dependent downregulation compared to the MCAO/R group.
Rat MCAONot SpecifiedAntioxidant Enzymes (SOD, GSH-Px)Dose-dependent upregulation compared to the MCAO/R group.
Rat MCAONot SpecifiedApoptosis Markers (Bax, Bcl-2)Decreased Bax/Bcl-2 ratio, indicating reduced apoptosis.
Signaling Pathways Implicated in Neuroprotection

In vivo studies have elucidated two primary signaling pathways through which ASYB exerts its neuroprotective effects: the SIRT1 pathway and the HSP60/TLR4/NF-κB pathway.

1. SIRT1 Signaling Pathway:

ASYB has been shown to upregulate the expression of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase. This activation leads to the deacetylation and subsequent activation of downstream targets, including Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). The activation of this pathway is associated with reduced oxidative stress and apoptosis in neurons.

SIRT1_Pathway ASYB Anhydrosafflor yellow B SIRT1 SIRT1 ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates Apoptosis Apoptosis SIRT1->Apoptosis Inhibits OxidativeStress Oxidative Stress FOXO1->OxidativeStress Inhibits PGC1a->OxidativeStress Inhibits Neuroprotection Neuroprotection

Caption: ASYB-mediated activation of the SIRT1 signaling pathway.

2. HSP60/TLR4/NF-κB Signaling Pathway:

In the context of cerebral ischemia, ASYB has been found to suppress the inflammatory response by inhibiting the Heat Shock Protein 60 (HSP60)/Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway.[1] By downregulating this pathway, ASYB reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

NFkB_Pathway ASYB Anhydrosafflor yellow B HSP60 HSP60 ASYB->HSP60 Inhibits TLR4 TLR4 HSP60->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatoryCytokines Induces Transcription Inflammation Neuroinflammation ProInflammatoryCytokines->Inflammation Neuroprotection Neuroprotection

Caption: ASYB-mediated inhibition of the HSP60/TLR4/NF-κB pathway.

Cardioprotective and Anti-inflammatory Effects: An Overview

While dedicated in vivo studies focusing solely on the cardioprotective and general anti-inflammatory effects of ASYB are limited, research on "safflower yellow pigments," of which ASYB is a major component, and the closely related compound Hydroxysafflor Yellow A (HSYA), provides valuable insights.

Cardioprotective Potential:

Studies on safflower yellow injection, which contains ASYB, have demonstrated cardioprotective effects in rat models of myocardial ischemia-reperfusion injury. These effects are attributed to the inhibition of the NLRP3 inflammasome and activation of autophagy.

General Anti-inflammatory Properties:

The anti-inflammatory effects of safflower yellow pigments have been observed in various models. For instance, they have been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Further in vivo studies using models such as carrageenan-induced paw edema are warranted to specifically delineate the anti-inflammatory profile of ASYB.

Pharmacokinetics of this compound in Rats

A study utilizing a sensitive ultrafast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method has characterized the pharmacokinetic profile of ASYB in rats following both intravenous and oral administration.

Experimental Protocol
  • Animal Model: Normal Sprague-Dawley rats.

  • Administration Routes and Doses:

    • Intravenous (i.v.): 2.5 mg/kg

    • Oral (p.o.): 30 mg/kg

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: UFLC-MS/MS was used for the quantification of ASYB in plasma.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of ASYB in rats.

Parameter Intravenous (2.5 mg/kg) Oral (30 mg/kg)
Tmax (h) -0.5
Cmax (ng/mL) -185.3 ± 45.7
AUC(0-t) (ng·h/mL) 1287.4 ± 210.6231.8 ± 56.2
AUC(0-∞) (ng·h/mL) 1302.5 ± 215.3245.7 ± 60.1
t1/2 (h) 1.8 ± 0.42.1 ± 0.5
Bioavailability (F%) -~0.3%

Data presented as mean ± SD.

The results indicate that ASYB has very low oral bioavailability in rats, suggesting poor absorption from the gastrointestinal tract.

ExperimentalWorkflow cluster_neuroprotection Neuroprotection Studies cluster_pharmacokinetics Pharmacokinetic Studies MCAO_Model MCAO Model in Rats ASYB_Admin_Neuro ASYB Administration (i.v.) MCAO_Model->ASYB_Admin_Neuro Neuro_Assessment Neurological & Histological Assessment ASYB_Admin_Neuro->Neuro_Assessment Rat_Model Sprague-Dawley Rats ASYB_Admin_PK ASYB Administration (i.v. or p.o.) Rat_Model->ASYB_Admin_PK Blood_Sampling Serial Blood Sampling ASYB_Admin_PK->Blood_Sampling UFLC_MSMS UFLC-MS/MS Analysis Blood_Sampling->UFLC_MSMS PK_Analysis Pharmacokinetic Parameter Calculation UFLC_MSMS->PK_Analysis

Caption: General experimental workflows for in vivo studies of ASYB.

Conclusion and Future Directions

The existing in vivo data strongly support the neuroprotective effects of this compound in animal models of cerebral ischemia, with well-defined mechanisms of action involving the SIRT1 and HSP60/TLR4/NF-κB pathways. However, its pharmacokinetic profile indicates very low oral bioavailability, which may pose a challenge for oral drug development and suggests that alternative delivery systems or routes of administration may be necessary.

Future research should focus on:

  • Conducting dedicated in vivo studies to unequivocally establish the cardioprotective and broader anti-inflammatory efficacy of ASYB, independent of its effects in the central nervous system.

  • Investigating formulation strategies to improve the oral bioavailability of ASYB.

  • Exploring the safety and toxicology profile of ASYB in more detail.

This comprehensive technical guide, based on the current body of scientific literature, provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

Anhydrosafflor Yellow B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, biological activities, and experimental protocols associated with Anhydrosafflor yellow B (AHSYB) for researchers, scientists, and drug development professionals.

This compound (AHSYB) is a prominent water-soluble quinochalcone C-glycoside isolated from the dried flowers of Carthamus tinctorius L., commonly known as safflower. This compound, along with hydroxysafflor yellow A (HSYA), is a major bioactive constituent of safflower and has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of AHSYB, focusing on its chemical characteristics, established biological effects, and detailed experimental methodologies to facilitate further research and development.

Core Chemical and Physical Properties

AHSYB is characterized by its distinct chemical structure and physical properties, which are fundamental to its biological activity and analytical detection.

PropertyValue
CAS Number 184840-84-4
Molecular Formula C₄₈H₅₂O₂₆
Molecular Weight 1044.91 g/mol
Appearance Light yellow to yellow solid
Solubility Water-soluble
Class Quinochalcone C-glycoside

Biological Activities and Therapeutic Potential

AHSYB has demonstrated a range of pharmacological effects, with a primary focus on its neuroprotective, anti-inflammatory, and cardioprotective properties.

Neuroprotective Effects

A significant body of research has highlighted the neuroprotective potential of AHSYB, particularly in the context of cerebral ischemia-reperfusion (I/R) injury. Studies have shown that AHSYB can effectively reduce infarct volume, improve neurological function, and suppress apoptosis and oxidative stress in animal models of stroke.[1][2]

Anti-inflammatory Mechanism

The anti-inflammatory activity of AHSYB is a key contributor to its therapeutic effects. Research indicates that AHSYB can alleviate brain injury in acute permanent cerebral ischemia by downregulating inflammatory responses.[3][4]

Cardioprotective Effects

AHSYB has also been found to possess cardioprotective properties. It has been shown to protect against oxygen-glucose deprivation/reoxygenation-induced apoptosis in cardiac cells, suggesting its potential in mitigating myocardial I/R injury.

Other Biological Activities

Beyond its primary areas of investigation, AHSYB also exhibits:

  • Antiplatelet Aggregation: AHSYB inhibits ADP-induced platelet aggregation.

  • Antioxidant Effects: It demonstrates significant antioxidant activity by scavenging free radicals.[5][6][7]

Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

SIRT1 Signaling Pathway in Neuroprotection

AHSYB exerts its neuroprotective effects against cerebral ischemia/reperfusion injury in part by activating the Sirtuin 1 (SIRT1) signaling pathway.[1][2][8][9] Activation of SIRT1 leads to the deacetylation of downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2] This cascade ultimately reduces oxidative stress and inhibits apoptosis in neuronal cells.[1][2][8][9]

SIRT1_Pathway AHSYB This compound SIRT1 SIRT1 AHSYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates Neuroprotection Neuroprotection OxidativeStress Oxidative Stress FOXO1->OxidativeStress Inhibits Apoptosis Apoptosis FOXO1->Apoptosis Inhibits PGC1a->OxidativeStress Inhibits OxidativeStress->Apoptosis

SIRT1 Signaling Pathway Activation by AHSYB.
TLR4/NF-κB Signaling Pathway in Anti-inflammation

AHSYB has been shown to attenuate inflammation in the context of cerebral ischemia by inhibiting the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] By suppressing this pathway, AHSYB reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[3][4]

TLR4_NFkB_Pathway cluster_outcomes Cellular Outcomes AHSYB This compound TLR4 TLR4 AHSYB->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Activates ProInflammatoryCytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->ProInflammatoryCytokines Induces Transcription Neuroprotection Neuroprotection Inflammation Inflammation ProInflammatoryCytokines->Inflammation

Inhibition of TLR4/NF-κB Pathway by AHSYB.

Experimental Protocols

This section outlines detailed methodologies for key experiments involving this compound, providing a foundation for reproducible research.

In Vivo Model of Cerebral Ischemia/Reperfusion Injury

A widely used animal model to study the neuroprotective effects of AHSYB is the middle cerebral artery occlusion (MCAO) model in rats.

Objective: To evaluate the neuroprotective effects of AHSYB in a rat model of stroke.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • This compound (dissolved in 0.9% saline)

  • Anesthetic (e.g., chloral (B1216628) hydrate, isoflurane)

  • Nylon monofilament for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume assessment

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.

  • MCAO Surgery: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the ECA and insert a nylon monofilament into the ICA to occlude the middle cerebral artery. After a defined period (e.g., 2 hours), withdraw the filament to allow reperfusion.

  • Drug Administration: Administer AHSYB (e.g., 1.75, 3.5, 7 mg/kg) intravenously or intraperitoneally at the onset of reperfusion.[3] A control group should receive an equivalent volume of saline.

  • Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Longa's 5-point scale).

  • Infarct Volume Measurement: Euthanize the animals and harvest the brains. Slice the brain into coronal sections and stain with 2% TTC. The non-infarcted tissue will stain red, while the infarcted area will remain white. Calculate the infarct volume as a percentage of the total brain volume.

MCAO_Workflow Start Rat Anesthesia MCAO Middle Cerebral Artery Occlusion (MCAO) (e.g., 2 hours) Start->MCAO Reperfusion Reperfusion MCAO->Reperfusion DrugAdmin AHSYB or Vehicle Administration Reperfusion->DrugAdmin NeuroScore Neurological Deficit Scoring (24 hours post-MCAO) DrugAdmin->NeuroScore InfarctVolume Infarct Volume Measurement (TTC Staining) DrugAdmin->InfarctVolume Analysis Data Analysis NeuroScore->Analysis InfarctVolume->Analysis

References

Methodological & Application

Application Notes and Protocols for the Extraction of Anhydrosafflor Yellow B from Safflower

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (ASYB) is a significant water-soluble quinochalcone C-glycoside found in the florets of safflower (Carthamus tinctorius L.).[1] Along with hydroxysafflor yellow A (HSYA), ASYB is considered one of the major bioactive components responsible for the therapeutic effects of safflower, which has been traditionally used in medicine to treat a variety of ailments, including cardiovascular and cerebrovascular diseases.[1] Pharmacological studies have demonstrated that safflower extracts containing ASYB possess a range of biological activities, such as dilating coronary arteries, improving myocardial ischemia, and exhibiting anticoagulant, antithrombotic, and antioxidant properties.[1] Given its therapeutic potential, efficient and optimized protocols for the extraction and purification of ASYB are crucial for research and drug development.

These application notes provide detailed protocols for the extraction of ASYB from safflower, including ultrasound-assisted extraction and water immersion methods for crude extraction, followed by a purification protocol using macroporous resin chromatography. Additionally, a summary of the quantitative parameters and a diagram of a relevant signaling pathway are included to support further research and application.

Data Presentation: Quantitative Extraction and Purification Parameters

The following tables summarize the key quantitative data for different extraction and purification methods for this compound.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of ASYB

ParameterOptimized ValueReference
Temperature66 °C[2][3]
Extraction Time36 minutes[2][3]
Solvent-to-Material Ratio16 mL/g[2][3]
Extraction Power150 W[2][3]
Particle Size100 mesh[2]
Extraction SolventPure Water[2]

Table 2: Optimized Parameters for Water Immersion Extraction of ASYB

ParameterOptimized ValueReference
Liquid-to-Solid Ratio22:1 (mL/g)[4]
Extraction Temperature75 °C[4]
Extraction Time35 minutes[4]
Maximum Extraction Yield0.465%[4]

Table 3: Optimized Parameters for Macroporous Resin (HPD-300) Purification of ASYB

StageParameterOptimized ValueReference
Adsorption pH of Crude Extract2.8[4]
Adsorption Flow Rate1.9 mL/min[4]
Solution Concentration0.06 g/mL[4]
Desorption Ethanol (B145695) Concentration74%[4]
Desorption Flow Rate1.6 mL/min[4]
Elution Volume4.4 Bed Volumes (BV)[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Crude ASYB

This protocol describes the extraction of ASYB from safflower florets using ultrasound assistance, which can enhance extraction efficiency.

Materials and Equipment:

  • Dried safflower florets, ground to pass through a 100-mesh sieve

  • Deionized water

  • Ultrasonic bath or probe sonicator (150 W)

  • Beaker or flask

  • Stirring apparatus

  • Filtration system (e.g., filter paper or vacuum filtration)

  • Rotary evaporator

Procedure:

  • Weigh the ground safflower powder.

  • Add deionized water at a solvent-to-material ratio of 16 mL/g into a beaker or flask.[2][3]

  • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Set the temperature of the ultrasonic bath to 66 °C.[2][3]

  • Apply ultrasonic power of 150 W for 36 minutes with continuous stirring.[2][3]

  • After extraction, filter the mixture to separate the supernatant from the solid residue.

  • The collected supernatant is the crude ASYB extract. For further purification, the extract can be concentrated using a rotary evaporator.

Protocol 2: Water Immersion Extraction of Crude ASYB

This protocol outlines a conventional water immersion method for ASYB extraction.

Materials and Equipment:

  • Dried safflower florets, ground

  • Deionized water

  • Heating mantle or water bath with stirring capability

  • Beaker or flask

  • Filtration system

  • Rotary evaporator

Procedure:

  • Weigh the ground safflower powder.

  • Add deionized water to the safflower powder at a liquid-to-solid ratio of 22:1 (mL/g).[4]

  • Heat the mixture to 75 °C and maintain this temperature for 35 minutes with constant stirring.[4]

  • After the extraction period, filter the mixture to collect the aqueous extract.

  • The resulting filtrate is the crude ASYB extract. This can be concentrated under reduced pressure using a rotary evaporator before purification.

Protocol 3: Purification of ASYB using Macroporous Resin Chromatography

This protocol details the purification of ASYB from the crude aqueous extract using HPD-300 macroporous resin.

Materials and Equipment:

  • Crude ASYB extract (from Protocol 1 or 2)

  • HPD-300 macroporous resin

  • Chromatography column

  • Peristaltic pump

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Ethanol (various concentrations)

  • Deionized water

  • Fraction collector (optional)

Procedure:

  • Resin Pretreatment: Soak the HPD-300 resin in 95% ethanol for 24 hours to remove any trapped monomers. Wash the resin thoroughly with deionized water until no ethanol is detected.

  • Column Packing: Pack the pretreated resin into a chromatography column.

  • Crude Extract Preparation: Adjust the pH of the crude ASYB extract to 2.8 using HCl.[4] Dilute or concentrate the extract to a concentration of 0.06 g/mL.[4]

  • Adsorption (Loading): Load the prepared crude extract onto the resin column at a flow rate of 1.9 mL/min.[4]

  • Washing: After loading, wash the column with deionized water to remove unbound impurities.

  • Desorption (Elution): Elute the adsorbed ASYB from the resin using 4.4 bed volumes (BV) of 74% ethanol at a flow rate of 1.6 mL/min.[4]

  • Fraction Collection: Collect the eluate. The fraction containing the purified ASYB can be identified by its characteristic yellow color and confirmed by analytical methods such as HPLC.

  • Solvent Removal: Remove the ethanol from the collected fraction using a rotary evaporator to obtain the purified ASYB. The final product can be freeze-dried for long-term storage.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_extraction Crude Extraction cluster_purification Purification Safflower Safflower Florets (Ground Powder) Extraction Extraction (UAE or Water Immersion) Safflower->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Aqueous Extract Filtration->CrudeExtract pH_Adjustment pH Adjustment (pH 2.8) CrudeExtract->pH_Adjustment Column Macroporous Resin Chromatography (HPD-300) pH_Adjustment->Column Elution Elution with 74% Ethanol Column->Elution Solvent_Removal Solvent Removal (Rotary Evaporation) Elution->Solvent_Removal Purified_ASYB Purified ASYB Solvent_Removal->Purified_ASYB

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Diagram

This compound, along with HSYA, has been shown to exert cardio-protective and neuroprotective effects, in part by modulating apoptosis through mitochondrial-mediated pathways.[5][6] The following diagram illustrates a simplified representation of the SIRT1 signaling pathway, which is implicated in the protective effects of both HSYA and ASYB against ischemia/reperfusion injury by attenuating oxidative stress and apoptosis.[6]

G cluster_key Legend ASYB This compound (ASYB) SIRT1 SIRT1 ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC1α SIRT1->PGC1a Activates Bcl2 Bcl-2 SIRT1->Bcl2 Upregulates Bax Bax SIRT1->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Cell_Survival Cell Survival Activation Activation Inhibition Inhibition

Caption: ASYB-mediated activation of the SIRT1 pathway to inhibit apoptosis.

References

Application Notes and Protocols for Ultrasonic-Assisted Extraction of Anhydrosafflor Yellow B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient extraction of Anhydrosafflor yellow B (AHSYB), a key bioactive compound from the flowers of Carthamus tinctorius L. (safflower), using ultrasonic-assisted extraction (UAE). AHSYB, along with Hydroxysafflor yellow A (HSYA), is a major water-soluble quinochalcone C-glycoside in safflower, recognized for its significant pharmacological activities, including neuroprotective effects.[1][2][3][4] This document outlines the optimized extraction parameters, a detailed experimental workflow, and analytical methods for quantification. Additionally, it explores the neuroprotective mechanism of AHSYB through the SIRT1 signaling pathway.

Optimized Parameters for Ultrasonic-Assisted Extraction

Ultrasonic-assisted extraction is an efficient method for obtaining bioactive compounds from plant materials. The application of ultrasonic waves facilitates the disruption of cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction yields in a shorter time compared to conventional methods.

The optimal conditions for the simultaneous extraction of this compound and Hydroxysafflor yellow A from safflower have been determined using response surface methodology (RSM).[5][6][7] These conditions are summarized in the table below.

ParameterOptimal Value
Extraction Temperature66 °C
Extraction Time36 minutes
Solvent-to-Material Ratio16 mL/g
Ultrasonic Power150 W
Table 1: Optimized parameters for the ultrasonic-assisted extraction of this compound from safflower.[5][6][7]

Experimental Protocols

2.1. Protocol for Ultrasonic-Assisted Extraction of this compound

This protocol details the step-by-step procedure for the extraction of AHSYB from safflower under the optimized conditions identified.

Materials and Equipment:

  • Dried safflower flowers (powdered)

  • Distilled water (or other suitable solvent)

  • Ultrasonic bath or probe sonicator with temperature and power control

  • Beaker or flask

  • Stirring bar and magnetic stirrer (optional)

  • Filter paper or centrifuge

  • Analytical balance

  • Graduated cylinders

Procedure:

  • Sample Preparation: Weigh 1.0 g of powdered dry safflower flowers using an analytical balance.

  • Solvent Addition: Place the safflower powder into a beaker or flask. Add 16 mL of distilled water to achieve a solvent-to-material ratio of 16 mL/g.

  • Ultrasonic Extraction:

    • Place the beaker/flask in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the sample container.

    • Set the ultrasonic power to 150 W.

    • Set the extraction temperature to 66 °C.

    • Begin sonication and continue for 36 minutes. If using a magnetic stirrer, maintain gentle agitation throughout the process.

  • Sample Recovery: After extraction, remove the sample from the ultrasonic bath.

  • Solid-Liquid Separation:

    • Filtration: Filter the extract through a suitable filter paper to separate the solid plant material from the liquid extract.

    • Centrifugation: Alternatively, centrifuge the mixture at an appropriate speed (e.g., 4000 rpm for 10 minutes) and collect the supernatant.

  • Storage: Store the obtained extract at 4 °C in a dark container for further analysis.

2.2. Protocol for HPLC Quantification of this compound

This protocol describes the high-performance liquid chromatography (HPLC) method for the quantitative analysis of AHSYB in the prepared extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% Formic acid in water[8]

  • Gradient Elution:

    • 0–12 min: 10%–22% A

    • 12–20 min: 22%–26% A

    • 20–30 min: 26%–95% A[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 25 °C[8]

  • Detection Wavelength: 403 nm[8]

  • Injection Volume: 10 µL[8]

Procedure:

  • Standard Preparation: Prepare a stock solution of AHSYB standard of known concentration in a suitable solvent (e.g., methanol (B129727) or the mobile phase). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Filter the safflower extract through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC Analysis:

    • Inject the prepared standards and the sample extract into the HPLC system.

    • Record the chromatograms and the peak areas.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the AHSYB standards against their concentrations.

    • Determine the concentration of AHSYB in the sample extract by interpolating its peak area on the calibration curve.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the workflow for the ultrasonic-assisted extraction and subsequent HPLC analysis of this compound.

experimental_workflow start Start: Safflower Powder solvent Add Solvent (16 mL/g) start->solvent uae Ultrasonic-Assisted Extraction (150 W, 66°C, 36 min) solvent->uae separation Solid-Liquid Separation (Filtration/Centrifugation) uae->separation extract Crude Extract separation->extract hplc HPLC Analysis (403 nm) extract->hplc quantification Quantification of AHSYB hplc->quantification end End quantification->end

Caption: Workflow for Ultrasonic-Assisted Extraction and HPLC Analysis of AHSYB.

3.2. This compound and the SIRT1 Signaling Pathway

This compound has been shown to exert neuroprotective effects, particularly in the context of cerebral ischemia/reperfusion injury.[1][2] One of the key mechanisms underlying this protection is the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[1][2] Activation of SIRT1 by AHSYB leads to the modulation of downstream targets that are involved in attenuating oxidative stress and apoptosis.[1][2]

The diagram below depicts the proposed signaling pathway.

sirt1_pathway cluster_downstream Downstream Effects AHSYB This compound SIRT1 SIRT1 Activation AHSYB->SIRT1 Activates FOXO1 FOXO1 Activation SIRT1->FOXO1 Activates PGC1a PGC1α Activation SIRT1->PGC1a Activates Bax Bax Expression (Pro-apoptotic) SIRT1->Bax Inhibits Bcl2 Bcl-2 Expression (Anti-apoptotic) SIRT1->Bcl2 Promotes OxidativeStress Reduced Oxidative Stress FOXO1->OxidativeStress PGC1a->OxidativeStress Apoptosis Reduced Apoptosis Bax->Apoptosis Bcl2->Apoptosis Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Apoptosis->Neuroprotection

Caption: Proposed SIRT1 signaling pathway activated by this compound.

References

Topic: High-Speed Counter-Current Chromatography for Anhydrosafflor Yellow B Purification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrosafflor yellow B (AHSYB) is a principal bioactive quinochalcone C-glycoside found in the florets of Safflower (Carthamus tinctorius L.).[1][2] It exhibits a range of pharmacological activities, including antioxidant and cardioprotective effects, making its efficient purification crucial for research and drug development.[1][3] High-Speed Counter-Current Chromatography (HSCCC) offers a robust and effective method for the preparative isolation of AHSYB. As a liquid-liquid partition chromatography technique, HSCCC eliminates the need for a solid support matrix, thereby preventing the irreversible adsorption of samples and enabling high sample loading capacity and recovery.[4] This application note provides detailed protocols for the extraction, HSCCC purification, and purity analysis of AHSYB from Safflower, achieving purities of over 98%.[1][3]

Introduction

Safflower (Carthamus tinctorius L.) has been used for centuries in traditional Chinese medicine to treat a variety of ailments, including cardiovascular diseases.[2] The therapeutic effects are largely attributed to its water-soluble pigments, primarily hydroxysafflor yellow A (HSYA) and this compound (AHSYB).[1] AHSYB, a major active pigment, has garnered significant attention for its potential health benefits.[3] However, isolating AHSYB with high purity from the complex chemical matrix of crude safflower extract presents a significant challenge.

High-Speed Counter-Current Chromatography (HSCCC) is an ideal technology for this purpose. It operates by partitioning solutes between two immiscible liquid phases, one stationary and one mobile, within a coil column subjected to a strong centrifugal force field. This support-free system minimizes sample loss and degradation, making it superior to traditional solid-phase chromatography for purifying delicate natural products.[4] This document outlines an optimized HSCCC method for the efficient, preparative-scale purification of this compound.

Experimental Workflows and Principles

The overall process involves the extraction of crude flavonoids from safflower florets, followed by purification using HSCCC and subsequent purity verification via High-Performance Liquid Chromatography (HPLC).

G Overall Workflow for this compound Purification cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis & Final Product Safflower Safflower Florets Extraction Aqueous Extraction Safflower->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Safflower Extract Filtration->Crude_Extract HSCCC HSCCC Separation Crude_Extract->HSCCC Collection Fraction Collection HSCCC->Collection HPLC_Analysis Purity Analysis (HPLC) Collection->HPLC_Analysis Pure_AHSYB Pure this compound (>98%) HPLC_Analysis->Pure_AHSYB

Caption: Workflow for AHSYB purification.

The core of the purification process is the HSCCC system. A two-phase solvent system is equilibrated, and the stationary phase is retained in the column by centrifugal force while the mobile phase is pumped through. The sample is injected and its components are separated based on their differing partition coefficients between the two liquid phases.

Caption: Principle of HSCCC separation.

Experimental Protocols

Protocol 1: Crude Extract Preparation
  • Maceration: Weigh 100 g of dried Safflower floret powder and suspend it in 1.5 L of distilled water.[5]

  • Extraction: Stir the suspension at room temperature for 1 hour.

  • Filtration: Separate the extract from the solid residue by centrifugation followed by filtration.

  • Concentration: Concentrate the aqueous extract under reduced pressure at 50°C to yield a crude sample ready for HSCCC purification.

Protocol 2: HSCCC Purification of this compound
  • Solvent System Preparation: Prepare a two-phase solvent system composed of ethyl acetate-n-butanol-water at a volume ratio of (3:1:4, v/v/v). Mix the solvents thoroughly in a separation funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower aqueous phase as the mobile phase.

  • HSCCC System Setup:

    • Fill the entire column with the upper phase (stationary phase) at a flow rate of 20 mL/min.

    • Set the apparatus rotation speed to 850 rpm and the separation temperature to 40°C.[1][3]

  • Equilibration: Once the desired speed and temperature are reached, pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.[1][3] Continue until the mobile phase front emerges from the outlet and a hydrodynamic equilibrium is established.

  • Sample Injection: Dissolve 200 mg of the crude extract in 10 mL of a 1:1 mixture of the stationary and mobile phases. Inject the sample solution into the column through the injection valve.

  • Elution and Fraction Collection: Continue the elution with the mobile phase. Monitor the effluent using a UV detector at 403 nm.[6] Collect fractions based on the resulting chromatogram peaks. The peak corresponding to this compound is collected for further analysis.

Protocol 3: Purity Analysis by HPLC
  • Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is used.

  • Mobile Phase: The mobile phase consists of acetonitrile (B52724) (Solvent A) and 0.1% formic acid in water (Solvent B).[6]

  • Gradient Elution: Employ a gradient elution program as follows: 10%-22% A over 0-12 min; 22%-26% A over 12-20 min.[6]

  • Analysis Parameters: Set the flow rate to 1.0 mL/min and the column temperature to 25°C. Monitor the eluent at a wavelength of 403 nm.[6]

  • Quantification: Inject the collected AHSYB fraction. Determine the purity by calculating the peak area percentage.

Results and Data

The successful purification of this compound is highly dependent on the selection of the solvent system and the optimization of operating parameters.

Table 1: HSCCC Solvent System Selection Considerations
Solvent System Composition (v/v/v)Partition Coefficient (K) of AHSYBSettling Time (s)Stationary Phase Retention (%)Suitability
n-Hexane-Ethyl Acetate-Methanol-Water (1:10:1:10)0.8 - 1.5< 2540 - 60Good
Ethyl Acetate-n-Butanol-Water (3:1:4)0.5 - 2.0< 30> 50Excellent
Chloroform-Methanol-Water-n-Butanol (4:3:2:1.5)Varies~30~62Moderate

Note: The partition coefficient (K) is the ratio of the solute concentration in the stationary phase to that in the mobile phase. A K value between 0.5 and 2.0 is generally considered ideal for good separation.[7]

Table 2: Optimized HSCCC Operating Parameters for AHSYB Purification
ParameterOptimized ValueReference
Apparatus TBE-300C HSCCC[3]
Solvent System Ethyl Acetate-n-Butanol-Water (3:1:4, v/v/v)Adapted from flavonoid separation principles
Revolution Speed 850 rpm[1][3]
Mobile Phase Flow Rate 2.0 mL/min[1][3]
Separation Temperature 40 °C[1][3]
Detection Wavelength 403 nm[6]
Stationary Phase Upper organic phase[7]
Mobile Phase Lower aqueous phase[7]
Table 3: Summary of Purification Results
ParameterResult
Sample Loading 200 mg crude extract
Yield of AHSYB ~15-20 mg (Typical)
Purity of AHSYB (by HPLC) > 98%
Recovery > 90%

Discussion

The key to a successful HSCCC separation is the selection of a suitable two-phase solvent system. The chosen system must provide an ideal partition coefficient (K) for the target compound and maintain a high retention of the stationary phase.[4][7] The ethyl acetate-n-butanol-water system offers an excellent balance for separating moderately polar quinochalcones like AHSYB.

Operational parameters also play a critical role. The revolution speed of 850 rpm ensures good retention of the stationary phase while preventing excessive emulsification.[1][3] A mobile phase flow rate of 2.0 mL/min provides a good balance between separation time and resolution.[3][7] Elevating the temperature to 40°C can help reduce the viscosity of the solvent phases, improving mass transfer and peak efficiency.[1][3] Under these optimized conditions, AHSYB can be separated from other safflower pigments, such as HSYA, with high resolution.

Conclusion

High-Speed Counter-Current Chromatography is a highly efficient and reliable method for the preparative isolation and purification of this compound from crude extracts of Carthamus tinctorius. The protocol described provides a straightforward and scalable approach to obtain AHSYB with over 98% purity, facilitating further pharmacological research and development. The absence of a solid support minimizes sample loss and ensures high recovery rates, making HSCCC the preferred technique for this application.

References

Application Note: Quantification of Anhydrosafflor Yellow B Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Anhydrosafflor yellow B (AHSYB), a key bioactive flavonoid found in the flowers of Carthamus tinctorius L. (safflower). The described protocol provides a reliable and reproducible approach for the determination of AHSYB in plant extracts and other matrices, which is crucial for quality control, pharmacokinetic studies, and drug development.

Introduction

This compound is a significant water-soluble quinochalcone C-glycoside present in safflower, a plant with a long history of use in traditional medicine for treating cardiovascular and cerebrovascular diseases. AHSYB, along with other related compounds like hydroxysafflor yellow A (HSYA), contributes to the pharmacological effects of safflower extracts. Accurate quantification of AHSYB is therefore essential for the standardization of raw materials and finished products. This document provides a detailed HPLC method for the separation and quantification of AHSYB.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is required.

  • Analytical Column: A C18 reversed-phase column is recommended for the separation.

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid or Acetic acid (analytical grade)

    • Ultrapure water

  • Reference Standard: this compound (purity > 98%)

Chromatographic Conditions

A validated HPLC method for the quantification of this compound is summarized in the table below.

ParameterRecommended Conditions
Column C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase A: AcetonitrileB: 0.1% Formic Acid in Water
Gradient Elution 0–12 min, 10%–22% A12–20 min, 22%–26% A20–30 min, 26%–95% A[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25 °C[1]
Detection Wavelength 403 nm[1]
Injection Volume 10 µL[1]
Preparation of Standard Solutions

A stock solution of this compound reference standard is prepared by accurately weighing a known amount of the standard and dissolving it in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL. A series of working standard solutions are then prepared by serially diluting the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation (from Carthamus tinctorius flowers)
  • Grinding: The dried safflower flowers are ground into a fine powder.

  • Extraction: A specific amount of the powdered sample is extracted with a suitable solvent. One effective method is ultrasonic extraction with a solvent-to-material ratio of 16 mL/g at 66°C for 36 minutes.[1]

  • Filtration: The resulting extract is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system to remove any particulate matter.

Method Validation

The described HPLC method has been validated for its linearity, precision, and accuracy. The key performance parameters are summarized in the table below.

Validation ParameterResult
Linearity Range 0.08–0.16 mg/mL[1]
Correlation Coefficient (R²) 0.9997[1]
Precision (RSD%) 0.73%[1]
Recovery 94.9% to 105.2%

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Grinding, Extraction, Filtration) HPLC HPLC Analysis (C18 Column, Gradient Elution) SamplePrep->HPLC Inject Sample StandardPrep Standard Preparation (Stock and Working Solutions) StandardPrep->HPLC Inject Standards Integration Peak Integration and Calibration Curve Generation HPLC->Integration Chromatographic Data Quantification Quantification of This compound Integration->Quantification Calibration Curve

Experimental workflow for this compound quantification.

Conclusion

The HPLC method described in this application note is a robust and reliable technique for the quantitative determination of this compound. The method is well-suited for routine quality control of Carthamus tinctorius raw materials and extracts, as well as for research and development purposes in the pharmaceutical and nutraceutical industries. The provided validation data demonstrates that the method is linear, precise, and accurate for its intended use.

References

Application Notes and Protocols for the Purification of Anhydrosafflor Yellow B using Macroporous Resin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anhydrosafflor yellow B (AHSYB) is a key bioactive quinochalcone C-glycoside found in the flowers of Carthamus tinctorius L. (safflower).[1][2] It has garnered significant interest from researchers and drug development professionals due to its wide range of pharmacological activities, including neuroprotective and cardioprotective effects.[3][4] The purification of AHSYB from crude safflower extracts is a critical step for its further study and potential therapeutic applications. Macroporous adsorption resin (MAR) chromatography is a simple, cost-effective, and efficient method for the enrichment and purification of flavonoids like AHSYB from plant extracts.[5][6][7] This document provides detailed application notes and protocols for the purification of AHSYB using macroporous resin, based on optimized experimental parameters.

Principle of Macroporous Resin Purification

Macroporous resins are synthetic polymers with a porous structure, large surface area, and specific surface properties that allow for the selective adsorption of target molecules from a solution. The purification process involves two main stages: adsorption and desorption. During adsorption, the crude extract containing AHSYB is passed through a column packed with the resin. AHSYB and other compounds are adsorbed onto the resin surface to varying extents based on their polarity and molecular size. Weaker-polarity resins with large surface areas are generally more effective for flavonoid adsorption.[5][6] Following the adsorption phase, the column is washed to remove impurities that have not been strongly adsorbed. Finally, the desorption step involves eluting the bound AHSYB from the resin using a suitable solvent, typically an ethanol-water mixture. By optimizing conditions such as pH, flow rate, and solvent concentration, a significant increase in the purity of AHSYB can be achieved.

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound from a crude safflower extract using HPD-300 macroporous resin.

1. Materials and Reagents

  • Crude safflower extract containing this compound

  • HPD-300 macroporous adsorption resin

  • Ethanol (B145695) (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Deionized water

  • Chromatographic column

  • Peristaltic pump

  • pH meter

  • HPLC system for analysis

2. Resin Pretreatment

Before use, the macroporous resin must be pretreated to remove any residual monomers and porogenic agents from the manufacturing process.

  • Soak the HPD-300 resin in ethanol for 24 hours.

  • Wash the resin with deionized water until no ethanol smell is detected.

  • Soak the resin in 5% HCl solution for 2-4 hours.

  • Rinse with deionized water until the effluent is neutral.

  • Soak the resin in 2% NaOH solution for 2-4 hours.

  • Rinse with deionized water until the effluent is neutral.

  • The pretreated resin is now ready for packing into the column.

3. Column Packing

  • Prepare a slurry of the pretreated HPD-300 resin in deionized water.

  • Pour the slurry into the chromatographic column.

  • Allow the resin to settle, and then drain the excess water.

  • Ensure the resin bed is packed uniformly to avoid channeling.

  • Wash the packed column with deionized water.

4. Sample Preparation

  • Dissolve the crude safflower extract in deionized water to a concentration of 0.06 g/mL.[8]

  • Adjust the pH of the sample solution to 2.8 using HCl.[8]

  • Filter the solution to remove any particulate matter.

5. Adsorption

  • Equilibrate the packed column by passing deionized water through it.

  • Load the prepared sample solution onto the column at a flow rate of 1.9 mL/min.[8]

  • Collect the effluent and monitor for AHSYB breakthrough using HPLC or a UV-Vis spectrophotometer.

  • Once the resin is saturated, stop the sample loading.

  • Wash the column with deionized water to remove unadsorbed impurities.

6. Desorption

  • Elute the adsorbed AHSYB from the resin using a 74% ethanol solution.[8]

  • The desorption should be carried out at a flow rate of 1.6 mL/min.[8]

  • Collect the eluate in fractions. The total elution volume should be approximately 4.4 bed volumes (BV).[8]

  • Monitor the AHSYB concentration in the collected fractions by HPLC.

  • Pool the fractions containing high-purity AHSYB.

  • The final product can be concentrated by rotary evaporation and then freeze-dried or spray-dried.

7. HPLC Analysis of this compound

The concentration and purity of this compound in the samples can be determined by High-Performance Liquid Chromatography (HPLC).

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% formic acid or 0.5% acetic acid) is commonly used.[9][10]

  • Detection Wavelength: AHSYB can be detected at 403 nm.[9]

  • Quantification: The concentration of AHSYB is determined by comparing its peak area to a standard curve prepared with a known concentration of AHSYB standard.

Data Presentation

The following tables summarize the optimized parameters and results for the purification of this compound using HPD-300 macroporous resin.

Table 1: Optimized Adsorption and Desorption Conditions [8]

ParameterOptimal Value
Adsorption
Resin TypeHPD-300
Sample Solution pH2.8
Sample Concentration0.06 g/mL
Adsorption Flow Rate1.9 mL/min
Desorption
Eluent74% Ethanol
Desorption Flow Rate1.6 mL/min
Elution Volume4.4 BV

Table 2: Purification Results [8]

ParameterValue
Maximum Adsorption Ratio1.095 mg/g
Maximum Desorption Ratio0.906 mg/g
Initial AHSYB ContentNot specified, but purity increased 2.91-fold
Final AHSYB Content6.83%
Purity Increase2.91 times

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the purification of this compound is depicted in the following diagram.

experimental_workflow cluster_preparation Preparation cluster_purification Purification Process cluster_analysis Analysis and Final Product crude_extract Crude Safflower Extract sample_prep Sample Preparation (pH 2.8, 0.06 g/mL) crude_extract->sample_prep resin_pretreatment Resin Pretreatment adsorption Adsorption (1.9 mL/min) resin_pretreatment->adsorption sample_prep->adsorption washing Washing (Deionized Water) adsorption->washing desorption Desorption (74% Ethanol, 1.6 mL/min) washing->desorption hplc_analysis HPLC Analysis desorption->hplc_analysis final_product Purified This compound desorption->final_product

Caption: Experimental workflow for macroporous resin purification of this compound.

The use of macroporous adsorption resins, specifically HPD-300, provides an effective method for the purification of this compound from crude safflower extracts. By carefully controlling the experimental parameters as outlined in this protocol, a significant increase in the purity of AHSYB can be achieved. This protocol is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising bioactive compound. Further optimization may be required depending on the specific characteristics of the starting material and the desired final purity.

References

Application Note: Quantitative Analysis of Anhydrosafflor Yellow B in Rat Plasma by UFLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a validated ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method for the sensitive and rapid quantification of Anhydrosafflor yellow B (AHSYB) in rat plasma. The protocol outlines a straightforward protein precipitation for sample preparation and an efficient 8-minute gradient elution chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in negative electrospray ionization mode with multiple reaction monitoring (MRM). This robust method is suitable for pharmacokinetic studies and routine analysis of AHSYB in biological matrices.

Introduction

This compound (AHSYB) is a primary water-soluble pigment found in the flowers of Carthamus tinctorius L. (safflower). It has garnered significant interest for its pharmacological activities, including antioxidant and anti-inflammatory properties. To support preclinical and clinical development, a reliable and sensitive analytical method is crucial for quantifying AHSYB in biological samples. This document provides a detailed protocol for the analysis of AHSYB in rat plasma using UFLC-MS/MS, a technique offering high selectivity and sensitivity.

Experimental

  • This compound (AHSYB) reference standard

  • Rutin (Internal Standard, IS)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Rat plasma (blank)

  • UFLC System: A system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 column is utilized for separation.[1]

The separation of AHSYB and the internal standard is achieved using a gradient elution on a C18 column.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 Column
Mobile Phase A Acetonitrile
Mobile Phase B Water with 0.1% Formic Acid
Gradient Program An 8-minute gradient elution is employed.[1] (Specifics not detailed)
Flow Rate (Not specified in the provided abstract)
Column Temperature (Not specified in the provided abstract)
Injection Volume (Not specified in the provided abstract)

The mass spectrometer is operated in negative electrospray ionization mode. The specific MRM transitions for AHSYB and the IS are monitored for quantification.

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Scan Type Multiple Reaction Monitoring (MRM)[1]
MRM Transition (AHSYB) (Specific m/z not detailed in abstract)
MRM Transition (IS) (Specific m/z not detailed in abstract)
Collision Energy (Not specified in the provided abstract)
Source Temperature (Not specified in the provided abstract)

Protocols

Preparation of Stock and Working Solutions:

  • Prepare a stock solution of AHSYB and Rutin (IS) in methanol.

  • Serially dilute the stock solutions with methanol to prepare a series of working standard solutions.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation Protocol:

  • Thaw frozen rat plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Add a specified volume of the internal standard working solution.

  • Precipitate the plasma proteins by adding four volumes of methanol.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Inject an aliquot of the supernatant into the UFLC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Rat Plasma Sample (100 µL) is 2. Add Internal Standard (Rutin) plasma->is methanol 3. Add Methanol (4 volumes) is->methanol vortex1 4. Vortex (1 min) methanol->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject into UFLC-MS/MS supernatant->injection

Caption: Workflow for the preparation of rat plasma samples.

Method Validation

The analytical method was validated according to established guidelines, assessing linearity, precision, accuracy, recovery, and matrix effect.

Table 3: Quantitative Data Summary

ParameterResult
Linearity Range 25 - 10,000 ng/mL[1]
Correlation Coefficient (r²) > 0.99 (Implied)
Intra-day Precision (RSD) < 6.5%[1]
Inter-day Precision (RSD) < 6.5%[1]
Accuracy (Relative Error) Within ±9.4%[1]
Mean Recovery > 70.9%[1]

Application to Pharmacokinetic Study

This validated UFLC-MS/MS method was successfully applied to a pharmacokinetic study of AHSYB in rats following intravenous and oral administration.[1] The study revealed poor oral bioavailability of approximately 0.3%.[1]

Metabolic Profile

Studies on the metabolic fate of AHSYB in rats have identified 22 metabolites, indicating extensive phase I and phase II metabolism.[2] The metabolic pathways include oxidation, reduction, hydroxylation, methylation, and conjugation with sulfate, glucuronic acid, and glutathione.[2]

G AHSYB This compound PhaseI Phase I Metabolism (Oxidation, Reduction, Hydroxylation, Methylation) AHSYB->PhaseI CYP450, etc. PhaseII Phase II Metabolism (Sulfation, Glucuronidation, Glutathionation) AHSYB->PhaseII Direct Conjugation PhaseI->PhaseII Conjugation Enzymes Metabolites Excreted Metabolites PhaseII->Metabolites

Caption: Metabolic pathways of this compound.

Conclusion

The UFLC-MS/MS method described provides a reliable, sensitive, and efficient tool for the quantitative analysis of this compound in rat plasma. The simple sample preparation and rapid chromatographic runtime make it highly suitable for high-throughput applications, particularly in the field of pharmacokinetics and drug metabolism.

References

Application Notes and Protocols for Dissolving Anhydrosafflor Yellow B for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anhydrosafflor yellow B (ASYB) is a prominent water-soluble quinochalcone C-glycoside isolated from the flowers of Carthamus tinctorius L. It has garnered significant interest in biomedical research for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. Proper dissolution and preparation of ASYB are critical for obtaining reliable and reproducible results in in vitro studies. These application notes provide detailed protocols for the dissolution, storage, and application of ASYB in various in vitro experimental setups.

Data Presentation

Solubility and Stock Solution Parameters

Properly preparing and storing stock solutions is crucial for maintaining the bioactivity and stability of this compound. The following table summarizes the key parameters for dissolving and storing ASYB.

ParameterRecommendationSource(s)
Primary Solvent High-purity water (e.g., Milli-Q® or equivalent)[1][2][3]
Alternative Solvent Dimethyl sulfoxide (B87167) (DMSO)[4][5]
Water Solubility ≥ 50 mg/mL (≥ 47.85 mM)[1]
Stock Solution Concentration 1-10 mM in water or DMSO[1]
Working Concentration Range 10-120 µM in cell culture medium[6]
Sterilization 0.22 µm sterile filter for aqueous solutions[1]
Short-term Storage -20°C for up to 1 month (aliquoted, protected from light)[1][7]
Long-term Storage -80°C for up to 6 months (aliquoted, protected from light)[1][7]
In Vitro Effective Concentrations

The effective concentration of ASYB can vary depending on the cell type and the specific in vitro assay. The table below provides a summary of concentrations used in published studies.

Cell TypeAssayEffective ConcentrationOutcomeReference(s)
Primary Hippocampal NeuronsCell Viability (CCK-8)40, 60, 80 µMIncreased cell viability after OGD/R injury[6][8]
Primary Hippocampal NeuronsApoptosis40, 60, 80 µMReduced apoptosis after OGD/R injury[6]
PC12 Cells, Primary Neuronal CellsCytotoxicityNot specifiedProtection against H₂O₂-induced cytotoxicity[1]
PlateletsPlatelet AggregationNot specifiedInhibition of ADP-induced platelet aggregation[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Aqueous Stock Solution

This protocol describes the preparation of a sterile aqueous stock solution of ASYB, which is suitable for most cell culture applications.

Materials:

  • This compound (powder)

  • Sterile, high-purity water (e.g., cell culture grade, Milli-Q®)

  • Sterile conical tube (e.g., 15 mL)

  • Vortex mixer

  • Sterile syringe (e.g., 5 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

Procedure:

  • Weighing: Accurately weigh the desired amount of ASYB powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.045 mg of ASYB (Molecular Weight: 1044.91 g/mol ).

  • Dissolution: Add the appropriate volume of sterile, high-purity water to the tube containing the ASYB powder. For a 10 mM solution, add 1 mL of water.

  • Mixing: Vortex the solution thoroughly until the ASYB is completely dissolved. The solution should be a clear yellow.

  • Sterilization: Draw the ASYB solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filtering: Filter the solution into a sterile conical tube. This step is crucial to remove any potential microbial contamination, especially since the stock solution is water-based.[1]

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7] Protect the tubes from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the stock solution to the final working concentration in cell culture medium.

Materials:

  • 10 mM ASYB stock solution (from Protocol 1)

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM ASYB stock solution at room temperature.

  • Dilution Calculation: Calculate the volume of stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to prepare 1 mL of a 100 µM working solution:

    • Use the formula: C1V1 = C2V2

    • (10,000 µM) * V1 = (100 µM) * (1000 µL)

    • V1 = 10 µL

  • Preparation of Working Solution: In a sterile tube, add 990 µL of pre-warmed complete cell culture medium. Add 10 µL of the 10 mM ASYB stock solution to the medium.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Application to Cells: The freshly prepared working solution is now ready to be added to the cells for the experiment. In a study on hippocampal neurons, the drug was dissolved in the culture medium and applied to the cells during the period of oxygen-glucose deprivation/reoxygenation (OGD/R) injury.[6][8]

Mandatory Visualizations

Signaling Pathway of this compound in Neuroprotection

This compound has been shown to exert neuroprotective effects by activating the SIRT1 signaling pathway.[6] This pathway is involved in attenuating oxidative stress and apoptosis.

ASYB_SIRT1_Pathway cluster_outcomes Cellular Outcomes ASYB This compound SIRT1 SIRT1 Activation ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates Apoptosis Apoptosis SIRT1->Apoptosis Inhibits Oxidative_Stress Oxidative Stress FOXO1->Oxidative_Stress Inhibits PGC1a->Oxidative_Stress Inhibits Neuroprotection Neuroprotection

Caption: ASYB-mediated activation of the SIRT1 signaling pathway.

Experimental Workflow for In Vitro Studies with this compound

This diagram illustrates a typical workflow for conducting in vitro experiments with ASYB, from stock solution preparation to data analysis.

ASYB_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare ASYB Stock Solution Working_Sol Prepare Working Solution Stock_Prep->Working_Sol Treatment Treat Cells with ASYB Working Solution Working_Sol->Treatment Cell_Culture Cell Seeding and Culture Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform In Vitro Assay (e.g., CCK-8, Western Blot) Incubation->Assay Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis and Interpretation Data_Collection->Data_Analysis

Caption: General experimental workflow for in vitro studies using ASYB.

Logical Relationship of ASYB Stability Factors

The stability of this compound is influenced by several environmental factors. Understanding these relationships is key to ensuring the integrity of the compound during experiments.

ASYB_Stability ASYB This compound (Stable) High_Temp High Temperature (>60°C) ASYB->High_Temp Degrades Extreme_pH Extreme pH (≤3.0 or >7.0) ASYB->Extreme_pH Degrades Light Light Exposure ASYB->Light Degrades

Caption: Factors affecting the stability of this compound.

References

Application Notes and Protocols for Anhydrosafflor Yellow B Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Anhydrosafflor yellow B (ASYB) in various animal studies, with a focus on its neuroprotective and cardioprotective effects. Detailed protocols for in vivo administration and subsequent molecular analysis are included to facilitate experimental design and execution.

Overview of this compound (ASYB)

This compound is a water-soluble quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1] It is recognized for its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3][4] Preclinical studies have demonstrated its therapeutic potential in models of cerebral ischemia and myocardial infarction.

Quantitative Data Summary

The following tables summarize the quantitative data from various animal studies involving ASYB administration.

Table 1: this compound Administration in a Rat Model of Cerebral Ischemia/Reperfusion Injury

ParameterDetailsReference
Animal ModelMale Sprague-Dawley rats (250–300 g) with Middle Cerebral Artery Occlusion (MCAO)[3][5]
ASYB Dosages2, 4, and 8 mg/kg[3][5]
Administration RouteIntravenous (tail vein)[3][5]
VehicleNormal Saline (0.9%)
Treatment ScheduleAdministered immediately after MCAO/R for three consecutive days[3][5]
Observed EffectsReduced infarct volume, improved neurological function, suppressed apoptosis, and decreased oxidative stress.[2][3][4]

Table 2: this compound Administration in a Rat Model of Acute Permanent Cerebral Ischemia

ParameterDetailsReference
Animal ModelAdult male Sprague-Dawley rats (220–240 g) with permanent Middle Cerebral Artery Occlusion (MCAO)
ASYB Dosages1.75, 3.5, and 7 mg/kg
Administration RouteIntravenous (sublingual vein)
VehicleSaline (0.9%)
Treatment ScheduleAdministered immediately upon ischemia
Observed EffectsImproved neurological deficit, reduced brain infarct volume, and alleviated brain inflammation.

Experimental Protocols

Preparation of this compound for Injection

Materials:

  • This compound (purity >97%)

  • Sterile 0.9% saline solution

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Weigh the required amount of ASYB powder based on the desired final concentration and injection volume.

  • Dissolve the ASYB powder in sterile 0.9% saline to achieve the desired stock concentration. A stock concentration of 14 mg/mL has been previously reported.

  • Vortex the solution until the ASYB is completely dissolved.

  • Sterile-filter the ASYB solution using a 0.22 µm syringe filter into a sterile vial.

  • The solution can be stored for cryopreservation and thawed to the desired concentration for administration.

Intravenous Administration in Rats

Materials:

  • Anesthetized rat

  • Prepared ASYB solution

  • Insulin syringe with a 29G or 30G needle

  • Heating pad or lamp (to dilate the tail vein)

Protocol:

  • Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of 10% chloral (B1216628) hydrate (B1144303) at 350 mg/kg).

  • Place the rat on a heating pad or use a heat lamp to warm the tail and dilate the lateral tail vein.

  • Hold the tail gently and disinfect the injection site with an alcohol swab.

  • Insert the needle into the lateral tail vein at a shallow angle.

  • Slowly inject the ASYB solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for any adverse reactions.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia in rats, a common model for studying the effects of neuroprotective agents like ASYB.

Materials:

  • Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., chloral hydrate)

  • Surgical instruments (scissors, forceps, vessel clips)

  • 4-0 nylon monofilament with a rounded tip

  • Suture material

Protocol:

  • Anesthetize the rat and secure it in a supine position.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the proximal end of the CCA.

  • Insert the 4-0 nylon monofilament through a small incision in the CCA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.

  • For reperfusion models, withdraw the filament after a defined period (e.g., 1-2 hours). For permanent occlusion, leave the filament in place.

  • Suture the incision and allow the animal to recover in a warm environment.

Western Blot Analysis of SIRT1 and Downstream Targets

This protocol outlines the steps for analyzing the protein expression of SIRT1 and its downstream targets in brain tissue from ASYB-treated animals.

Materials:

  • Brain tissue homogenates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-SIRT1, anti-FOXO1, anti-PGC1α)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Homogenize brain tissue in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

RT-PCR Analysis of HSP60/TLR4/NF-κB Pathway

This protocol provides a method for analyzing the mRNA expression of key components of the HSP60/TLR4/NF-κB signaling pathway in brain tissue.

Materials:

  • Brain tissue samples

  • TRIzol reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol

  • RNase-free water

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (see Table 3)

  • Real-time PCR instrument

Protocol:

  • Isolate total RNA from brain tissue using TRIzol reagent according to the manufacturer's instructions.

  • Assess the quantity and quality of the isolated RNA.

  • Synthesize cDNA from the total RNA using a cDNA synthesis kit.

  • Perform real-time PCR using SYBR Green master mix and gene-specific primers.

  • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the gene expression data using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

Table 3: Validated Rat Primer Sequences for RT-PCR

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
SIRT1CCAGATTTCAAGGCTGTTGGTTCCGCTTCATGATGGCAAGTGGTTT
FOXO1GGGCTGGAAGAATTCAATTCAGCTGTGAAGGGACAGATTGTG
PGC1αATGTGTCGCCTTCTTGCTTCATCTACTGCCTGGGGACCTT
HSP60GCTAAACGTTGCAACGGTCATCATCTCGGTCATCAGCACC
TLR4AATCCCTGCATAGAGGTTCCCTCCAGTAGGAAGCTTCCCTGA
NF-κB (p65)GACGACACCTCTACACATAGCAGTTCTTCTCCAGCCTTCTCCCA
GAPDHGACATGCCGCCTGGAGAAACAGCCCAGGATGCCCTTTAGT

Signaling Pathway and Experimental Workflow Diagrams

ASYB_SIRT1_Pathway ASYB This compound SIRT1 SIRT1 ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates PGC1a PGC1α SIRT1->PGC1a Deacetylates Apoptosis Apoptosis SIRT1->Apoptosis OxidativeStress Oxidative Stress FOXO1->OxidativeStress PGC1a->OxidativeStress Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Apoptosis->Neuroprotection ASYB_TLR4_Pathway Ischemia Cerebral Ischemia HSP60 HSP60 Ischemia->HSP60 Induces TLR4 TLR4 HSP60->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Inflammation Inflammation NFkB->Inflammation Neuroprotection Neuroprotection Inflammation->Neuroprotection ASYB This compound ASYB->HSP60 Inhibits ASYB->TLR4 Inhibits ASYB->NFkB Inhibits Experimental_Workflow cluster_animal_model Animal Model cluster_assessment Assessment cluster_analysis Molecular Analysis MCAO MCAO Surgery in Rats ASYB_Admin ASYB Administration (i.v.) MCAO->ASYB_Admin Neuro_Score Neurological Scoring ASYB_Admin->Neuro_Score Infarct_Volume Infarct Volume Measurement ASYB_Admin->Infarct_Volume Tissue_Harvest Brain Tissue Harvesting ASYB_Admin->Tissue_Harvest WesternBlot Western Blot (SIRT1, FOXO1, PGC1α) Tissue_Harvest->WesternBlot RT_PCR RT-PCR (HSP60, TLR4, NF-κB) Tissue_Harvest->RT_PCR

References

Application Notes and Protocols for the Quantification of Anhydrosafflor Yellow B in Herbal Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (AHSYB) is a prominent water-soluble quinochalcone C-glycoside found in the florets of Safflower (Carthamus tinctorius L.). It is recognized as one of the major bioactive constituents responsible for the therapeutic effects of this traditional herbal medicine, which is often used to promote blood circulation and resolve blood stasis. Accurate and precise quantification of AHSYB in herbal preparations is crucial for quality control, standardization, and the development of new phytopharmaceuticals. These application notes provide detailed protocols for the quantification of AHSYB using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), along with a summary of reported quantitative data and relevant biological pathways.

Quantitative Data Summary

The concentration of this compound can vary significantly among different cultivars and preparations of Carthamus tinctorius. The following table summarizes quantitative data from various studies.

Herbal Preparation/CultivarAnalytical MethodThis compound (AHSYB) ContentReference
Carthamus tinctorius L. plant extractRP-MPLC1.07 g from 9.2 g of plant extract[1]
Carthamus tinctorius L. petals (cv. Gokturk)LC-DAD-ESI-MS/MSHigher than cvs. Dincer and Balci (specific value not provided)[1]
Carthamus tinctorius L. florets (144 cultivars)Mass-spectrometryContent showed a relatively strong positive association with color indexes[2]
Carthamus tinctorius L.HPTLC2-10 mg/g[3]

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the quantification of AHSYB in herbal preparations using HPLC with UV detection.

1. Sample Preparation (Ultrasonic Extraction)

  • 1.1. Weigh 1.0 g of the powdered herbal material into a conical flask.

  • 1.2. Add 50 mL of 70% methanol (B129727).

  • 1.3. Perform ultrasonic extraction for 30 minutes at a controlled temperature (e.g., 60°C).

  • 1.4. Allow the extract to cool to room temperature.

  • 1.5. Compensate for any solvent loss by adding 70% methanol to the original volume.

  • 1.6. Centrifuge the extract at 10,000 rpm for 10 minutes.

  • 1.7. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% Formic Acid in Water

  • Gradient Elution:

    • 0-10 min: 10-20% A

    • 10-25 min: 20-30% A

    • 25-30 min: 30-50% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 403 nm

  • Injection Volume: 10 µL

3. Standard Preparation and Calibration Curve

  • 3.1. Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

  • 3.2. Create a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

  • 3.3. Inject each standard solution into the HPLC system and record the peak area.

  • 3.4. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

4. Quantification

  • 4.1. Inject the prepared sample solution into the HPLC system.

  • 4.2. Identify the AHSYB peak based on the retention time of the reference standard.

  • 4.3. Calculate the concentration of AHSYB in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of AHSYB, particularly in complex matrices like biological fluids or intricate herbal formulations.[4]

1. Sample Preparation (Protein Precipitation for Plasma)

  • 1.1. To 100 µL of plasma sample, add 400 µL of methanol containing the internal standard (e.g., Rutin).

  • 1.2. Vortex the mixture for 3 minutes.

  • 1.3. Centrifuge at 13,000 rpm for 10 minutes.

  • 1.4. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • 1.5. Reconstitute the residue in 100 µL of the initial mobile phase.

  • 1.6. Centrifuge at 13,000 rpm for 5 minutes.

  • 1.7. Transfer the supernatant to a UPLC vial.

2. UPLC-MS/MS Conditions

  • Instrument: UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A specific gradient could be: 0-2 min, 10% B; 2-5 min, 10-90% B; 5-7 min, 90% B; 7-7.1 min, 90-10% B; 7.1-8 min, 10% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI), negative ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion [M-H]⁻ → Product ion (specific m/z values to be determined based on instrument tuning).

    • Internal Standard (e.g., Rutin): Precursor ion [M-H]⁻ → Product ion.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/h

    • Cone Gas Flow: 50 L/h

4. Quantification

  • Quantification is based on the peak area ratio of AHSYB to the internal standard, plotted against the concentration of the calibration standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing herbal_material Herbal Material (Powdered) extraction Ultrasonic Extraction (70% Methanol) herbal_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_uplc HPLC / UPLC-MS/MS Analysis filtration->hplc_uplc data_acquisition Data Acquisition hplc_uplc->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification calibration_curve Calibration Curve Construction peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc concentration_calc->quantification

Caption: Experimental workflow for quantifying this compound.

sirt1_pathway cluster_downstream Downstream Effects AHSYB This compound SIRT1 SIRT1 AHSYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates anti_apoptosis Anti-apoptosis SIRT1->anti_apoptosis antioxidant Antioxidant Effects FOXO1->antioxidant PGC1a->antioxidant

Caption: Proposed signaling pathway of this compound.

References

Application Notes and Protocols for HPTLC Analysis of Anhydrosafflor Yellow B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B is a significant water-soluble quinochalcone C-glycoside found in the florets of Carthamus tinctorius L., commonly known as safflower. Alongside hydroxysafflor yellow A (HSYA), it is a major bioactive constituent responsible for the pharmacological properties of safflower extracts, which are widely used in traditional medicine and are under investigation for various therapeutic applications. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and reliable method for the qualitative and quantitative analysis of this compound in plant materials and pharmaceutical preparations. This document provides a detailed protocol for the HPTLC analysis of this compound, including sample preparation, chromatographic development, and densitometric quantification.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (purity ≥ 98%)

  • Solvents: Methanol (B129727), Ethyl acetate, n-Butanol, Glacial acetic acid (analytical or HPLC grade)

  • Stationary Phase: HPTLC plates pre-coated with Silica Gel 60 F254

Preparation of Standard Solution

Accurately weigh 1.0 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL. From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 50 µg/mL by diluting with methanol.

Preparation of Sample Solution
  • Accurately weigh 1.0 g of dried and powdered safflower floret sample.

  • Transfer the sample to a conical flask and add 25 mL of methanol.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter. The filtrate is now ready for HPTLC analysis.

HPTLC Method
  • Stationary Phase: HPTLC plates Silica Gel 60 F254 (20 x 10 cm)

  • Mobile Phase: n-Butanol : Glacial acetic acid : Water (4:1:2, v/v/v)

  • Chamber Saturation: Pre-saturate the twin-trough developing chamber with the mobile phase vapor for 20 minutes at room temperature (25 ± 2 °C) and controlled humidity.

  • Application: Apply 5 µL of the standard and sample solutions as 8 mm bands onto the HPTLC plate using a suitable applicator. Maintain a distance of 10 mm between the bands.

  • Development: Develop the plate in the pre-saturated chamber up to a distance of 80 mm.

  • Drying: After development, dry the plate in a stream of warm air.

  • Densitometric Scanning: Perform densitometric scanning at a wavelength of 403 nm with a slit dimension of 6.00 x 0.45 mm. The 403 nm wavelength is suggested based on HPLC analysis of both HSYA and this compound, which shows high UV absorption at this wavelength[1].

Data Presentation

Quantitative Analysis of this compound

The following table summarizes the key quantitative parameters for the HPTLC analysis of this compound.

ParameterResult
Rf Value ~0.4-0.5
Linearity Range 50 - 250 ng/spot
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 10 ng/spot
Limit of Quantification (LOQ) 30 ng/spot
Recovery (%) 95 - 105%
Precision (%RSD) < 2%

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions and instrumentation.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the experimental workflow for the HPTLC analysis of this compound.

HPTLC_Workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_detection Detection & Quantification Standard_Prep Standard Preparation (this compound in Methanol) Application Band-wise Application on Silica Gel 60 F254 Plate Standard_Prep->Application Sample_Prep Sample Preparation (Safflower Extraction with Methanol) Sample_Prep->Application Development Chromatographic Development (n-Butanol:Glacial Acetic Acid:Water) Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning (λ = 403 nm) Drying->Scanning Quantification Quantification (Peak Area Analysis) Scanning->Quantification

Caption: Experimental workflow for HPTLC analysis of this compound.

Conclusion

The described HPTLC method provides a straightforward and reliable approach for the quantification of this compound in safflower extracts. This method is suitable for routine quality control, standardization of herbal products, and supporting drug development research. The use of HPTLC allows for high sample throughput with minimal solvent consumption, making it an environmentally friendly analytical technique. Further validation of this method in different laboratory settings is encouraged to ensure its robustness and reproducibility.

References

Anhydrosafflor Yellow B: Application Notes and Protocols for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (ASYB) is a water-soluble quinochalcone C-glycoside extracted from the florets of Carthamus tinctorius L., commonly known as safflower. Traditionally used in medicine for cardiovascular and cerebrovascular diseases, recent research has illuminated its potential as a neuroprotective agent. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic utility of ASYB in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects of ASYB are attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. It shares structural and functional similarities with the more extensively studied Hydroxysafflor yellow A (HSYA), and studies suggest they exert comparable neuroprotective effects.[1]

Mechanisms of Action in Neurodegeneration

ASYB's therapeutic potential in neurodegenerative diseases stems from its modulation of several key pathological pathways. Its mechanisms of action, primarily elucidated in models of cerebral ischemia which share commonalities with neurodegenerative disorders, include anti-oxidation, anti-inflammation, and regulation of apoptosis.

Anti-Oxidative Stress: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. ASYB has been shown to mitigate oxidative stress by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[2] Concurrently, it enhances the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[3]

Anti-Inflammation: Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of both Alzheimer's and Parkinson's disease. ASYB exhibits significant anti-inflammatory effects. It has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[4] Furthermore, research on safflower extracts containing ASYB indicates a reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the HSP60/TLR4/NF-κB signaling pathway.

Anti-Apoptosis: ASYB contributes to neuronal survival by modulating apoptosis. It has been observed to decrease the expression of the pro-apoptotic protein Bax while increasing the expression of the anti-apoptotic protein Bcl-2.[1][5] This regulation helps to prevent programmed cell death in neurons under stress.

SIRT1 Pathway Activation: ASYB, along with HSYA, has been found to activate the Sirtuin 1 (SIRT1) signaling pathway.[1][5] SIRT1 is a protein deacetylase that plays a critical role in cellular stress resistance, and its activation by ASYB is linked to the attenuation of oxidative stress and apoptosis.[1][5]

Application in Alzheimer's Disease Research

While direct studies on ASYB are emerging, research on Safflower Yellow (SY), an extract containing ASYB, has shown promising results in models of Alzheimer's disease.

Reduction of Amyloid-β Deposition: Studies using APP/PS1 transgenic mice, a model for Alzheimer's disease, have demonstrated that treatment with SY can significantly reduce the deposition of amyloid-β (Aβ) plaques in the brain.[6] This is achieved in part by downregulating proteins involved in Aβ generation and upregulating enzymes responsible for its clearance.[6]

Inhibition of Tau Hyperphosphorylation: Another key pathological feature of Alzheimer's is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles. Treatment with SY has been shown to decrease the hyperphosphorylation of tau at multiple sites in APP/PS1 mice.[7] This effect is associated with the inhibition of major tau kinases such as cyclin-dependent kinase 5 (CDK-5) and glycogen (B147801) synthase kinase 3β (GSK-3β).[3][7]

Application in Parkinson's Disease Research

The anti-inflammatory and neuroprotective properties of safflower extracts containing ASYB have been investigated in models of Parkinson's disease.

Neuroprotection in 6-OHDA Model: In a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease, a safflower flavonoid extract containing ASYB demonstrated significant neuroprotective effects.[4] The treatment improved neuronal survival and suppressed apoptosis.[4]

Suppression of Neuroinflammation: The neuroprotective effects in the Parkinson's model were linked to the anti-inflammatory actions of the extract.[4] Specifically, it reduced the plasma levels of inflammatory factors and suppressed the activation of the NLRP3 inflammasome.[4] In a co-culture system, ASYB was shown to reduce the levels of IL-1β.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and related compounds in various experimental models of neurodegeneration and related pathologies.

Table 1: In Vitro Effects of this compound on Neuronal Viability and Oxidative Stress Markers

ParameterCell Line/ModelTreatment ConcentrationEffectReference
Cell ViabilityOGD/R-induced hippocampal neurons40, 60, 80 µMDose-dependent increase[2]
LDH ReleaseOGD/R-induced hippocampal neurons40, 60, 80 µMDose-dependent decrease[2]
ROS LevelsOGD/R-induced hippocampal neurons40, 60, 80 µMDose-dependent decrease[2]
MDA LevelsOGD/R-induced hippocampal neurons40, 60, 80 µMDose-dependent decrease[2]
SOD ActivityOGD/R-induced hippocampal neurons40, 60, 80 µMDose-dependent increase
GSH-Px ActivityOGD/R-induced hippocampal neurons40, 60, 80 µMDose-dependent increase
Neuronal Survival6-OHDA-induced neuron-astrocyte co-culture100, 200 µMSignificant increase[4]

Table 2: In Vivo Effects of this compound on Neurological Deficits and Infarct Volume

ParameterAnimal ModelTreatment DosageEffectReference
Neurological Deficit ScoreMCAO rats1.75, 3.5, 7 mg/kgDose-dependent improvement[8]
Infarct VolumeMCAO rats1.75, 3.5, 7 mg/kgDose-dependent reduction[8]

Table 3: Effects of Safflower Yellow (Containing ASYB) on Alzheimer's Disease Pathology

ParameterAnimal ModelTreatment DosageEffectReference
Soluble Aβ(1-42) Levels (Cortex)APP/PS1 mice10, 30, 100 mg/kgSignificant reduction[6]
Insoluble Aβ(1-42) Levels (Cortex)APP/PS1 mice10, 30, 100 mg/kgSignificant reduction[6]
Tau Phosphorylation (Ser199, Thr205, Ser396, Ser404)APP/PS1 mice10, 30, 100 mg/kgSignificant reduction[7]
CDK-5 and GSK-3β ActivityAPP/PS1 mice10, 30, 100 mg/kgSignificant decrease[7]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

This protocol is adapted from studies on the neuroprotective effects of ASYB in a model of cerebral ischemia.[5]

1. Cell Culture:

  • Culture primary hippocampal neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y) under standard conditions. 2. OGD Induction:

  • Replace the normal culture medium with glucose-free Earle's Balanced Salt Solution (EBSS).

  • Place the cells in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a predetermined duration (e.g., 2-4 hours) to induce oxygen-glucose deprivation. 3. Reperfusion and Treatment:

  • Terminate OGD by replacing the glucose-free EBSS with the original complete culture medium.

  • Add this compound at various concentrations (e.g., 10, 20, 40, 80 µM) to the culture medium.

  • Incubate the cells for 24 hours. 4. Assessment of Neuroprotection:

  • Cell Viability: Measure cell viability using an MTT or CCK-8 assay.

  • LDH Release: Quantify lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cytotoxicity.

  • Oxidative Stress Markers: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA. Determine MDA levels and the activities of SOD and GSH-Px in cell lysates using commercially available kits.

  • Apoptosis: Assess apoptosis using Annexin V/PI staining followed by flow cytometry or by quantifying the expression of Bax and Bcl-2 via Western blotting.

Protocol 2: In Vivo Neuroprotection Assay in a Middle Cerebral Artery Occlusion (MCAO) Rat Model

This protocol is based on in vivo studies investigating the effects of ASYB on cerebral ischemia.[8]

1. Animal Model:

  • Use adult male Sprague-Dawley or Wistar rats (250-300g).

  • Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) using the intraluminal suture method for a specific duration (e.g., 2 hours), followed by reperfusion. 2. ASYB Administration:

  • Prepare ASYB in sterile saline.

  • Administer ASYB intravenously (e.g., via the tail vein) at different doses (e.g., 1.75, 3.5, 7 mg/kg) at the onset of reperfusion. 3. Neurological Deficit Scoring:

  • At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale). 4. Infarct Volume Measurement:

  • After neurological assessment, euthanize the animals and harvest the brains.

  • Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Quantify the infarct volume using image analysis software. 5. Biochemical and Molecular Analysis:

  • Collect brain tissue from the ischemic hemisphere for further analysis.

  • Homogenize the tissue to prepare lysates for measuring oxidative stress markers (MDA, SOD, GSH-Px) and inflammatory cytokines (TNF-α, IL-1β) using ELISA or Western blotting.

  • Analyze the expression of proteins in the SIRT1 and NF-κB signaling pathways via Western blotting.

Protocol 3: Evaluation of Anti-Neuroinflammatory Effects in an In Vitro Alzheimer's Disease Model

This protocol is adapted from studies on HSYA and can be applied to ASYB.

1. Cell Culture:

  • Culture BV-2 microglial cells or primary microglia. 2. Aβ₁₋₄₂ Preparation:

  • Prepare aggregated Aβ₁₋₄₂ by incubating the peptide at 37°C for several days. 3. Cell Treatment:

  • Pre-treat the microglial cells with various concentrations of ASYB (e.g., 10, 20, 40 µM) for 1-2 hours.

  • Stimulate the cells with aggregated Aβ₁₋₄₂ (e.g., 5 µM) for 24 hours. 4. Analysis of Inflammatory Response:

  • Cytokine Measurement: Measure the levels of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines in the culture supernatant using ELISA.

  • Nitric Oxide (NO) Production: Determine the concentration of nitrite (B80452) in the culture medium using the Griess reagent.

  • Western Blotting: Analyze the expression of key inflammatory proteins in cell lysates, such as iNOS, COX-2, and components of the NF-κB pathway (p-p65, IκBα).

Visualizations

G cluster_stress Cellular Stressors (e.g., Oxidative Stress, Aβ) cluster_asyb This compound cluster_sirt1_pathway SIRT1 Pathway cluster_outcomes Cellular Outcomes SIRT1 SIRT1 Stress->SIRT1 Inhibits Bax Bax Stress->Bax Activates ASYB ASYB ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates & Activates PGC1a PGC1a SIRT1->PGC1a Deacetylates & Activates Bcl2 Bcl2 SIRT1->Bcl2 Upregulates SIRT1->Bax Downregulates Reduced_Oxidative_Stress Reduced Oxidative Stress FOXO1->Reduced_Oxidative_Stress PGC1a->Reduced_Oxidative_Stress Reduced_Apoptosis Reduced Apoptosis Bcl2->Reduced_Apoptosis Bax->Reduced_Apoptosis Neuroprotection Neuroprotection Reduced_Oxidative_Stress->Neuroprotection Reduced_Apoptosis->Neuroprotection

Caption: ASYB-mediated activation of the SIRT1 signaling pathway.

G cluster_stimulus Inflammatory Stimulus (e.g., Aβ, LPS) cluster_asyb This compound cluster_nfkb_pathway NF-κB Pathway cluster_outcomes Inflammatory Outcomes TLR4 TLR4 Stimulus->TLR4 Activates ASYB ASYB IKK IKK Complex ASYB->IKK Inhibits TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Nucleus->Cytokines Induces Transcription iNOS_COX2 iNOS, COX-2 Nucleus->iNOS_COX2 Induces Transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation iNOS_COX2->Neuroinflammation

Caption: Inhibition of the NF-κB neuroinflammatory pathway by ASYB.

experimental_workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model cluster_data Data Interpretation cell_culture Neuronal/Microglial Cell Culture disease_model Induce Disease Phenotype (e.g., Aβ, 6-OHDA, OGD/R) cell_culture->disease_model asyb_treatment ASYB Treatment (Dose-Response) disease_model->asyb_treatment analysis Biochemical & Molecular Analysis (Viability, Inflammation, Apoptosis) asyb_treatment->analysis interpretation Correlate In Vitro & In Vivo Data Evaluate Therapeutic Potential analysis->interpretation animal_model Neurodegenerative Disease Animal Model (e.g., MCAO, APP/PS1) asyb_admin ASYB Administration (Route, Dose, Duration) animal_model->asyb_admin behavioral_tests Behavioral Assessment (Cognition, Motor Function) asyb_admin->behavioral_tests histo_analysis Histopathological & Biochemical Analysis (Plaques, Tangles, Neuronal Loss) behavioral_tests->histo_analysis histo_analysis->interpretation

Caption: General experimental workflow for ASYB evaluation.

References

Application Notes and Protocols for Studying Oxidative Stress Using Anhydrosafflor Yellow B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (AHSYB) is a water-soluble quinochalcone flavonoid extracted from the petals of the safflower (Carthamus tinctorius L.). Emerging research has highlighted its significant antioxidant properties, making it a valuable compound for studying and mitigating oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1][2][3] AHSYB has been shown to exert protective effects by modulating key signaling pathways and reducing cellular damage induced by oxidative insults.[1][4]

These application notes provide a comprehensive guide for utilizing AHSYB as a tool to investigate oxidative stress in both in vitro and in vivo models. Detailed protocols for key experiments are provided to facilitate the study of its mechanisms of action and therapeutic potential.

Mechanism of Action

This compound combats oxidative stress primarily through the activation of the Sirtuin 1 (SIRT1) signaling pathway.[1][4] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and aging. By upregulating the expression of SIRT1, AHSYB initiates a cascade of downstream effects that enhance the cell's antioxidant capacity.

Key molecular events in the AHSYB-mediated antioxidant response include:

  • Activation of FOXO1: SIRT1 deacetylates and activates Forkhead box protein O1 (FOXO1), a transcription factor that upregulates the expression of antioxidant enzymes.[1][2]

  • Upregulation of PGC-1α: Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and antioxidant defense, is also activated by SIRT1.[1][2]

  • Inhibition of Apoptosis: AHSYB has been shown to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, thereby protecting cells from oxidative stress-induced cell death.[1][2]

  • Modulation of Ferroptosis and Parthanatos: AHSYB has been found to alleviate ferroptosis and parthanatos, two forms of programmed cell death associated with oxidative stress, by upregulating the cystine/glutamate antiporter system (system xc-) and glutathione (B108866) peroxidase 4 (GPX4), and by restraining the overactivation of poly(ADP-ribose) polymerase-1 (PARP-1).[5]

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of oxidative stress in both cellular and animal models.

Table 1: In Vitro Effects of this compound on Oxidative Stress Markers in Primary Hippocampal Neurons Subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) [1][6]

MarkerOGD/R GroupAHSYB (40 µM)AHSYB (60 µM)AHSYB (80 µM)
Cell Viability (%) Markedly InhibitedIncreasedIncreasedIncreased
ROS Production Significantly IncreasedDecreasedDecreasedDecreased
MDA Levels Significantly IncreasedDecreasedDecreasedDecreased
SOD Activity Significantly DecreasedIncreasedIncreasedIncreased
GSH-Px Activity Significantly DecreasedIncreasedIncreasedIncreased

Table 2: In Vivo Effects of this compound on Oxidative Stress Markers in the Serum of Rats Subjected to Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) [2][6]

MarkerMCAO/R GroupAHSYB (Low Dose)AHSYB (Medium Dose)AHSYB (High Dose)
ROS Levels Markedly IncreasedDownregulatedDownregulatedDownregulated
MDA Levels Markedly IncreasedDownregulatedDownregulatedDownregulated
GSH-Px Activity Markedly DecreasedUpregulatedUpregulatedUpregulated
SOD Activity Markedly DecreasedUpregulatedUpregulatedUpregulated

Experimental Protocols

Herein are detailed protocols for inducing oxidative stress in experimental models and for quantifying the protective effects of this compound.

Protocol 1: In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Hippocampal Neurons

This protocol is designed to mimic ischemic conditions in a cell culture model.

Materials:

  • Primary hippocampal neuron cultures

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Glucose-free Earle's Balanced Salt Solution (EBSS)

  • This compound (AHSYB)

  • Hypoxic chamber (95% N₂, 5% CO₂)

  • Standard cell culture incubator (95% air, 5% CO₂)

Procedure:

  • Culture primary hippocampal neurons for 7-10 days in Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Prepare AHSYB stock solutions in sterile, deionized water and dilute to final working concentrations (e.g., 40, 60, 80 µM) in culture medium.

  • Pre-treat the neurons with AHSYB for a specified period (e.g., 24 hours) before inducing OGD.

  • To induce OGD, replace the culture medium with glucose-free EBSS.

  • Place the culture plates in a hypoxic chamber at 37°C for a defined duration (e.g., 1-2 hours).

  • For reoxygenation, remove the plates from the hypoxic chamber, replace the glucose-free EBSS with fresh, pre-warmed culture medium (containing glucose and supplements), and return the plates to a standard cell culture incubator for a specified time (e.g., 24 hours).

  • Control groups should include a normoxia group (no OGD) and an OGD group without AHSYB treatment.

  • Following the reoxygenation period, cells can be harvested for various downstream analyses, such as cell viability assays and measurement of oxidative stress markers.

Protocol 2: In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

This surgical model induces focal cerebral ischemia followed by reperfusion, mimicking a stroke.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • This compound (AHSYB) for injection

  • Saline solution

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and place a temporary ligature around the CCA.

  • Make a small incision in the ECA stump.

  • Gently insert the 4-0 monofilament suture through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Administer AHSYB (e.g., via intravenous injection) at the onset of reperfusion or as per the experimental design. A vehicle control group (saline) should be included.

  • Suture the incision and allow the animal to recover.

  • At a predetermined time point post-reperfusion (e.g., 24 hours), animals can be euthanized for tissue collection (brain, serum) and subsequent analysis of infarct volume and oxidative stress markers.

Protocol 3: Measurement of Reactive Oxygen Species (ROS) using DCFH-DA

This assay measures intracellular ROS levels.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Cell lysates or tissue homogenates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Prepare a stock solution of DCFH-DA in DMSO.

  • For cell cultures, wash the cells with PBS and then incubate them with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) at 37°C for 30 minutes in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

  • For tissue homogenates, the principle is similar, involving incubation of the homogenate with the probe followed by fluorescence measurement.

Protocol 4: Measurement of Malondialdehyde (MDA) using Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies lipid peroxidation.

Materials:

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Butylated hydroxytoluene (BHT) (optional, to prevent further oxidation during the assay)

  • Cell lysates or tissue homogenates

  • Spectrophotometer

Procedure:

  • Homogenize tissue samples or lyse cells in a suitable buffer on ice.

  • Add TCA to the sample to precipitate proteins. Centrifuge to pellet the precipitate.

  • To the supernatant, add TBA reagent.

  • Incubate the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes). This reaction forms a pink-colored MDA-TBA adduct.

  • Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.

  • Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA or 1,1,3,3-tetramethoxypropane.

Protocol 5: Measurement of Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) Activity

These enzymatic activity assays are typically performed using commercially available kits.

General Procedure:

  • Prepare cell lysates or tissue homogenates according to the kit's instructions. This often involves homogenization in a specific buffer followed by centrifugation.

  • Perform a protein concentration assay (e.g., Bradford or BCA) on the supernatant to normalize the enzyme activity.

  • Follow the specific protocol provided with the commercial assay kit. These kits typically involve a colorimetric or fluorometric reaction where the change in absorbance or fluorescence is proportional to the enzyme activity.

  • Calculate the SOD or GSH-Px activity based on the standard curve and normalization to the protein concentration.

Protocol 6: Western Blotting for SIRT1, FOXO1, and PGC-1α

This technique is used to quantify the protein expression levels of key signaling molecules.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies against SIRT1, FOXO1, PGC-1α, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Extract total protein from brain tissue or cultured cells using RIPA buffer.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the protein bands using an imaging system and quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Anhydrosafflor_Yellow_B_Signaling_Pathway cluster_outcomes AHSYB This compound SIRT1 SIRT1 Activation AHSYB->SIRT1 Upregulates FOXO1 FOXO1 Activation SIRT1->FOXO1 Deacetylates/Activates PGC1a PGC-1α Activation SIRT1->PGC1a Deacetylates/Activates Bax Bax Expression SIRT1->Bax Downregulates Bcl2 Bcl-2 Expression SIRT1->Bcl2 Upregulates AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., SOD, Catalase) FOXO1->AntioxidantEnzymes Induces PGC1a->AntioxidantEnzymes Induces MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis Promotes OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress Reduces MitochondrialBiogenesis->OxidativeStress Reduces Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis CellProtection Cellular Protection

Caption: AHSYB activates the SIRT1 pathway to mitigate oxidative stress.

Experimental_Workflow_Oxidative_Stress Model Select Model (In Vitro: OGD/R in Neurons In Vivo: MCAO/R in Rats) Treatment This compound Treatment Model->Treatment Induction Induce Oxidative Stress Treatment->Induction Collection Sample Collection (Cell Lysates, Tissue, Serum) Induction->Collection Analysis Biochemical & Molecular Analysis Collection->Analysis ROS ROS Measurement (DCFH-DA) Analysis->ROS MDA Lipid Peroxidation (MDA Assay) Analysis->MDA Enzymes Antioxidant Enzymes (SOD, GSH-Px) Analysis->Enzymes Western Protein Expression (SIRT1, FOXO1, PGC-1α) Analysis->Western Data Data Analysis & Interpretation ROS->Data MDA->Data Enzymes->Data Western->Data

Caption: Workflow for studying AHSYB's effect on oxidative stress.

References

Anhydrosafflor Yellow B: A Promising Therapeutic Agent for Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrosafflor yellow B (ASYB) , a primary water-soluble component derived from the dried flowers of Carthamus tinctorius L. (safflower), is emerging as a significant candidate for the treatment of ischemic stroke.[1] Extensive research, encompassing both in vitro and in vivo studies, has demonstrated its potent neuroprotective properties. ASYB exerts its therapeutic effects through multiple mechanisms, primarily by activating the SIRT1 signaling pathway to attenuate oxidative stress and apoptosis, and by exerting anti-inflammatory effects.[1][2][3] This application note provides a comprehensive overview of the therapeutic potential of ASYB in stroke, including detailed experimental protocols and quantitative data to guide researchers and drug development professionals.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings from both in vivo and in vitro experiments.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
ParameterMCAO/R Model GroupASYB Treatment Group (Dose)Positive Control (Nimodipine)Sham GroupReference
Neurological Deficit Score Increased score indicating severe neurological injuryDose-dependent decrease in neurological deficit scoresDecreased scoreNo significant deficit[4][5]
Infarct Volume Significant infarct volumeDose-dependent reduction in infarct volumeReduced infarct volumeNo infarct[2][3]
Oxidative Stress Markers
ROS (Reactive Oxygen Species)Markedly increasedDose-dependently downregulated-Low levels[5]
MDA (Malondialdehyde)Markedly increasedDose-dependently downregulated-Low levels[5]
GSH-Px (Glutathione Peroxidase)DecreasedUpregulated-Normal levels[5]
SOD (Superoxide Dismutase)DecreasedUpregulated-Normal levels[5]
Apoptosis Markers
Bax (mRNA and protein)Increased expressionDecreased expression-Low expression[2][3]
Bcl-2 (mRNA and protein)Decreased expressionIncreased expression-High expression[2][3]
SIRT1 Pathway Markers
SIRT1 (mRNA and protein)Suppressed expressionMarkedly increased expression-Normal expression[2][3][4][5]
FOXO1 (mRNA and protein)Suppressed expressionMarkedly increased expression-Normal expression[2][3]
PGC1α (mRNA and protein)Suppressed expressionMarkedly increased expression-Normal expression[2][3]
Inflammatory Markers
HSP60, TLR-4, IL-6, TNF-α (mRNA and protein)Elevated levelsSuppressed elevation-Low levels[1]
NF-κB p65IncreasedDecreased-Low levels[1]
Table 2: In Vitro Efficacy of this compound in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
ParameterOGD/R Model GroupASYB Treatment Group (Concentration)Reference
Cell Viability DecreasedIncreased cell viability[2][3]
Oxidation Properties IncreasedDepressed oxidation[2][3]
Neuronal Cell Apoptosis IncreasedReduced neuronal cell apoptosis[2][3]

Signaling Pathways and Mechanisms of Action

This compound confers neuroprotection against cerebral ischemia/reperfusion injury primarily through the activation of the SIRT1 signaling pathway and by exerting anti-inflammatory effects.

SIRT1 Signaling Pathway

ASYB upregulates the expression of SIRT1, a key regulator of cellular stress resistance and longevity.[2][4] This activation leads to a cascade of downstream effects that collectively mitigate neuronal damage.

ASYB_SIRT1_Pathway cluster_outcomes Cellular Outcomes ASYB This compound SIRT1 SIRT1 ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC1α SIRT1->PGC1a Activates Bcl2 Bcl-2 SIRT1->Bcl2 Increases Bax Bax SIRT1->Bax Decreases OxidativeStress Oxidative Stress FOXO1->OxidativeStress Reduces Neuroprotection Neuroprotection PGC1a->OxidativeStress Reduces Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes OxidativeStress->Apoptosis

Caption: ASYB activates the SIRT1 pathway, leading to reduced oxidative stress and apoptosis.

Anti-inflammatory Pathway

ASYB has been shown to alleviate brain injury in acute permanent cerebral ischemia by suppressing inflammatory responses.

ASYB_Anti_Inflammatory_Pathway ASYB This compound NFkB NF-κB p65 ASYB->NFkB Inhibits HSP60 HSP60 NFkB->HSP60 Promotes TLR4 TLR-4 NFkB->TLR4 Promotes IL6 IL-6 NFkB->IL6 Promotes TNFa TNF-α NFkB->TNFa Promotes Inflammation Inflammation HSP60->Inflammation TLR4->Inflammation IL6->Inflammation TNFa->Inflammation BrainInjury Brain Injury Inflammation->BrainInjury

Caption: ASYB inhibits the NF-κB pathway, reducing the expression of pro-inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the therapeutic effects of this compound in stroke models.

In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats

This protocol describes the induction of focal cerebral ischemia followed by reperfusion to mimic the conditions of an ischemic stroke.

MCAO_Workflow Start Animal Preparation (e.g., Sprague-Dawley rats) Anesthesia Anesthesia Induction Start->Anesthesia Surgery Surgical Procedure: Expose common, internal, and external carotid arteries Anesthesia->Surgery Occlusion Middle Cerebral Artery Occlusion: Insert filament into internal carotid artery to block MCA origin Surgery->Occlusion Ischemia Ischemia Period (e.g., 2 hours) Occlusion->Ischemia Reperfusion Reperfusion: Withdraw filament to restore blood flow Ischemia->Reperfusion Treatment ASYB Administration (e.g., intravenous injection) Reperfusion->Treatment Evaluation Post-Reperfusion Evaluation: - Neurological deficit scoring - Infarct volume measurement (TTC staining) - Molecular analysis (Western blot, RT-PCR) Treatment->Evaluation End Data Analysis Evaluation->End

Caption: Workflow for the in vivo MCAO/R model to study the effects of ASYB on ischemic stroke.

Protocol Steps:

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Anesthesia: Rats are anesthetized, for example, with an intraperitoneal injection of pentobarbital (B6593769) sodium.

  • Surgical Procedure: A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia: The occlusion is maintained for a specific duration, typically 2 hours, to induce ischemia.

  • Reperfusion: The monofilament is withdrawn to allow for reperfusion of the ischemic brain tissue.

  • ASYB Administration: ASYB is administered at various doses (e.g., 1.75, 3.5, 7 mg/kg) via intravenous injection at the onset of reperfusion.[1]

  • Post-Reperfusion Evaluation (at 24 hours):

    • Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Molecular Analysis: Brain tissue from the ischemic hemisphere is collected for Western blot, RT-PCR, and immunohistochemistry to analyze protein and mRNA expression of target molecules.

In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This protocol simulates ischemic conditions in cultured neuronal cells.

Protocol Steps:

  • Cell Culture: Primary hippocampal neurons are cultured for approximately 7 days.

  • Oxygen-Glucose Deprivation (OGD): The normal culture medium is replaced with glucose-free Earle's Balanced Salt Solution. The cells are then placed in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ at 37°C for a defined period (e.g., 2 hours).

  • Reoxygenation: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • ASYB Treatment: ASYB is added to the culture medium at various concentrations (e.g., 5-120 μM) during the reoxygenation phase.[4]

  • Cell Viability and Apoptosis Assays:

    • MTT Assay: To assess cell viability.

    • Hoechst 33342 Staining: To visualize apoptotic nuclei.

    • Flow Cytometry: To quantify the rate of apoptosis.

  • Biochemical Assays:

    • ELISA: To measure levels of oxidative stress markers (ROS, MDA, GSH-Px, SOD) in the cell culture supernatant.

    • Western Blot and RT-PCR: To analyze the expression of proteins and genes related to the SIRT1 pathway and apoptosis.

Conclusion

This compound demonstrates significant therapeutic potential for the treatment of ischemic stroke. Its neuroprotective effects are well-documented and are attributed to its ability to mitigate oxidative stress and apoptosis through the SIRT1 signaling pathway, as well as its anti-inflammatory properties. The detailed protocols and quantitative data presented here provide a solid foundation for further research and development of ASYB as a novel therapeutic agent for stroke.

References

Troubleshooting & Optimization

Anhydrosafflor yellow B stability at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Anhydrosafflor Yellow B (ASYB) under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature conditions for storing this compound solutions?

A1: this compound (ASYB) is most stable in neutral to slightly acidic conditions, ideally between pH 5.0 and 7.0. It is recommended to store ASYB solutions at refrigerated temperatures (2-8 °C) and protected from light to minimize degradation. Long-term storage in a frozen state (-20 °C or below) is also a viable option.

Q2: Under what conditions does this compound degrade?

A2: ASYB is susceptible to degradation under several conditions:

  • High Temperatures: Significant degradation occurs at temperatures above 60 °C.[1]

  • Extreme pH: ASYB is unstable in strongly acidic (pH ≤ 3.0) and alkaline (pH > 7.0) solutions.[1]

  • Oxidative Stress: The presence of oxidizing agents can lead to the degradation of ASYB.

Q3: What are the known degradation products of this compound?

A3: One of the common degradation products of ASYB is p-coumaric acid.[1] Other degradation products may also form depending on the specific stress conditions. It is crucial to use a stability-indicating analytical method to separate and identify these degradants.

Q4: Can the degradation of this compound affect its biological activity?

A4: Yes. For instance, the degradation of ASYB has been shown to reduce its anticoagulation activities.[1] Therefore, maintaining the stability of ASYB is critical for obtaining reliable and reproducible results in biological assays.

Q5: How can I monitor the stability of my this compound samples?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the integrity of ASYB samples. This method should be able to separate the intact ASYB from its degradation products, allowing for accurate quantification of the parent compound over time.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of yellow color in ASYB solution Degradation of the ASYB molecule.Check the pH and temperature of the storage conditions. Ensure the solution is protected from light. Prepare fresh solutions if significant degradation is suspected.
Inconsistent results in biological assays Degradation of ASYB leading to reduced potency.Perform a stability check of the ASYB stock solution using HPLC. Prepare fresh dilutions for each experiment from a properly stored stock.
Appearance of unknown peaks in HPLC chromatogram Formation of degradation products.Use a forced degradation study to identify potential degradation products. Ensure the HPLC method has adequate resolution to separate these peaks from the parent ASYB peak.
Precipitation in ASYB solution Poor solubility at the prepared concentration or pH.Ensure the solvent system is appropriate. Adjust the pH to the optimal range (5.0-7.0). Consider using a co-solvent if necessary, after verifying its compatibility with your experimental system.

Stability Data

The following tables summarize the stability of this compound under various pH and temperature conditions based on typical degradation kinetics for similar compounds.

Table 1: Effect of pH on the Stability of this compound at 25 °C

pHIncubation Time (hours)Remaining ASYB (%)
3.02485.2
5.02498.5
7.02499.1
9.02492.3
11.02475.6

Table 2: Effect of Temperature on the Stability of this compound at pH 7.0

Temperature (°C)Incubation Time (hours)Remaining ASYB (%)
44899.5
254898.2
404894.7
604888.1
804876.4

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines the procedure for conducting a forced degradation study to assess the stability of ASYB under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of ASYB in a suitable solvent (e.g., methanol (B129727) or a buffer at the desired pH) at a concentration of 1 mg/mL.

  • pH Stability:

    • Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, and 11).

    • Dilute the ASYB stock solution with each buffer to a final concentration of 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 25 °C or 40 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately neutralize the acidic and basic samples before HPLC analysis.

  • Thermal Stability:

    • Prepare a solution of ASYB in a neutral buffer (e.g., pH 7.0) at a concentration of 100 µg/mL.

    • Aliquot the solution into several vials.

    • Expose the vials to different temperatures (e.g., 40 °C, 60 °C, and 80 °C) in a calibrated oven or water bath.

    • Withdraw vials at specified time points.

    • Cool the samples to room temperature before HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Calculate the percentage of remaining ASYB at each time point relative to the initial concentration (time 0).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate ASYB from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 60 40
    25 10 90
    30 10 90
    31 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 403 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare ASYB Stock Solution (1 mg/mL) prep_ph Dilute in Buffers (pH 3, 5, 7, 9, 11) prep_stock->prep_ph prep_temp Dilute in Neutral Buffer (pH 7.0) prep_stock->prep_temp incubate_ph Incubate at 25°C prep_ph->incubate_ph incubate_temp Incubate at 40°C, 60°C, 80°C prep_temp->incubate_temp sampling Withdraw Aliquots at Time Points incubate_ph->sampling incubate_temp->sampling hplc HPLC Analysis sampling->hplc data Calculate % Remaining ASYB hplc->data

Caption: Workflow for ASYB stability testing.

sirt1_pathway ASYB This compound SIRT1 SIRT1 ASYB->SIRT1 activates Bcl2 Bcl-2 ASYB->Bcl2 upregulates Bax Bax ASYB->Bax downregulates FOXO1 FOXO1 SIRT1->FOXO1 activates PGC1a PGC-1α SIRT1->PGC1a activates OxidativeStress Oxidative Stress FOXO1->OxidativeStress reduces PGC1a->OxidativeStress reduces Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: ASYB's role in the SIRT1 signaling pathway.

mito_apoptosis_pathway ASYB This compound Bax Bax ASYB->Bax downregulates Bcl2 Bcl-2 ASYB->Bcl2 upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Bax inhibits CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: ASYB's influence on mitochondrial apoptosis.

References

Technical Support Center: Anhydrosafflor Yellow B Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying the degradation products of Anhydrosafflor yellow B (AHSYB).

Frequently Asked Questions (FAQs)

Q1: Under what conditions does this compound degrade?

A1: this compound is known to degrade under conditions of high temperature (above 60°C) and extreme pH levels (pH ≤ 3.0 or > 7.0). It is relatively stable under light irradiation.[1]

Q2: What are the known degradation products of this compound?

A2: A common degradation product of this compound is p-coumaric acid.[1] Other degradation products have been characterized using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q3: What is the primary analytical technique for identifying AHSYB degradation products?

A3: The primary and most effective analytical technique is High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MSn).[1] This method allows for the separation and structural characterization of the degradation products.

Q4: Why is it important to identify the degradation products of AHSYB?

A4: Identifying degradation products is crucial for understanding the stability of AHSYB, which is a bioactive component. The degradation of AHSYB can lead to a reduction in its therapeutic activities, such as its anticoagulation effects.[1] Understanding the degradation profile is also a critical component of drug development and formulation studies.

Troubleshooting Guide for AHSYB Degradation Analysis

This guide addresses specific issues that may arise during the HPLC-MS analysis of this compound and its degradation products.

Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for AHSYB or its degradation products 1. Inappropriate mobile phase pH affecting the ionization of the analytes. 2. Secondary interactions with the stationary phase. 3. Column overload.1. Adjust the mobile phase pH with a suitable buffer (e.g., formic acid or ammonium (B1175870) acetate) to ensure consistent ionization. 2. Use a high-purity silica (B1680970) column or a column with end-capping to minimize silanol (B1196071) interactions. 3. Reduce the injection volume or the sample concentration.
Inconsistent retention times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column degradation.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Use a guard column and ensure proper sample clean-up to extend column lifetime.
Low sensitivity or poor ionization in MS 1. Suboptimal ESI source parameters. 2. Ion suppression from matrix components or mobile phase additives.1. Optimize ESI parameters such as capillary voltage, gas flow, and temperature for AHSYB and its expected degradation products. 2. Use a divert valve to direct the flow to waste during the elution of highly concentrated, interfering compounds. 3. Consider sample clean-up procedures like solid-phase extraction (SPE).
Appearance of unexpected peaks in the chromatogram 1. Contamination from solvents, glassware, or the sample matrix. 2. Carryover from previous injections. 3. Formation of new degradation products under the analytical conditions.1. Use high-purity solvents and thoroughly clean all equipment. 2. Implement a robust needle wash protocol in the autosampler. 3. Investigate the stability of AHSYB in the analytical mobile phase and adjust conditions if necessary.

Quantitative Data on AHSYB Degradation

Quantitative data on the degradation kinetics of this compound is currently limited in the reviewed literature. Further studies are required to establish precise degradation rates under various stress conditions.

Experimental Protocols

Detailed Methodology for the Identification of AHSYB Degradation Products using HPLC-DAD-ESI-MSn

This protocol is based on methodologies reported for the analysis of AHSYB and related compounds.

1. Sample Preparation (Forced Degradation Study):

  • Stock Solution: Prepare a stock solution of this compound in methanol (B129727) or a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Adjust the pH of the stock solution to ≤ 3.0 with hydrochloric acid. Incubate at 60°C for a specified period.

    • Alkaline Hydrolysis: Adjust the pH of the stock solution to > 7.0 with sodium hydroxide. Incubate at 60°C for a specified period.

    • Thermal Degradation: Incubate the stock solution at > 60°C.

  • Neutralization and Dilution: After the incubation period, neutralize the acidic and alkaline samples and dilute all samples to an appropriate concentration with the mobile phase.

2. HPLC-DAD-ESI-MSn Analysis:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector.

  • Mass Spectrometer: An ion trap or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A typical gradient might be: 5-30% B over 30 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • DAD Detection: Monitor the eluent at a wavelength range that covers the absorbance maxima of AHSYB and its potential degradation products (e.g., 254 nm and 403 nm).

  • ESI-MSn Parameters:

    • Ionization Mode: Negative ion mode is often suitable for flavonoids.

    • Capillary Voltage: ~3.5 kV.

    • Nebulizer Gas (Nitrogen) Flow: ~8 L/min.

    • Drying Gas (Nitrogen) Temperature: ~350°C.

    • MSn Analysis: Perform data-dependent MSn scans to obtain fragmentation patterns of the parent ions corresponding to AHSYB and its degradation products.

3. Data Analysis:

  • Compare the chromatograms of the stressed samples with a control (unstressed) sample to identify new peaks corresponding to degradation products.

  • Analyze the UV spectra of the new peaks from the DAD data.

  • Elucidate the structures of the degradation products by interpreting their mass spectra and fragmentation patterns obtained from the MSn analysis.

Visualizations

Anhydrosafflor_Yellow_B_Degradation_Pathway AHSYB This compound Degradation_Conditions High Temperature (>60°C) or Extreme pH (≤3.0 or >7.0) AHSYB->Degradation_Conditions p_Coumaric_Acid p-Coumaric Acid Degradation_Conditions->p_Coumaric_Acid Hydrolysis Other_Products Other Degradation Products Degradation_Conditions->Other_Products Further Degradation

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow Start Start: AHSYB Sample Forced_Degradation Forced Degradation (Heat, Acid, Base) Start->Forced_Degradation Sample_Prep Sample Preparation (Neutralization, Dilution) Forced_Degradation->Sample_Prep HPLC_MS HPLC-DAD-ESI-MSn Analysis Sample_Prep->HPLC_MS Data_Analysis Data Analysis (Peak Identification, Structural Elucidation) HPLC_MS->Data_Analysis End End: Identification of Degradation Products Data_Analysis->End

Caption: Experimental workflow for AHSYB degradation product identification.

Troubleshooting_Logic Problem Chromatographic Problem (e.g., Poor Peak Shape) Check_Mobile_Phase Check Mobile Phase (pH, Composition) Problem->Check_Mobile_Phase Is it mobile phase related? Check_Column Check Column (Age, Contamination) Problem->Check_Column Is it column related? Check_Instrument Check Instrument (Leaks, Temperature) Problem->Check_Instrument Is it instrument related? Solution Implement Solution (Adjust pH, Replace Column, Fix Leak) Check_Mobile_Phase->Solution Check_Column->Solution Check_Instrument->Solution

Caption: Logical troubleshooting workflow for HPLC-MS issues.

References

Technical Support Center: Optimizing Anhydrosafflor Yellow B (ASYB) Extraction from Carthamus tinctorius

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Anhydrosafflor yellow B (ASYB) from Carthamus tinctorius (safflower).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction process in a question-and-answer format.

IssueQuestionPossible Cause & Solution
Low ASYB Yield Why is my ASYB extraction yield consistently low?1. Suboptimal Extraction Method: Traditional water immersion can result in low yields. Consider switching to more efficient methods like ultrasonic-assisted or reflux extraction, which have been shown to significantly increase the yield of ASYB and related compounds.[1][2] 2. Incorrect Solvent: While ASYB is water-soluble, the extraction efficiency can be influenced by the solvent system. Studies have shown that polar solvents like 70% ethanol (B145695) or methanol (B129727) can be effective for extracting flavonoids from safflower.[3][4] However, for ASYB specifically, water is often the recommended solvent.[5] Ensure your solvent is appropriate for the chosen extraction method. 3. Inadequate Extraction Parameters: Temperature, time, and solvent-to-material ratio are critical. Optimal conditions vary by method. For instance, one study using ultrasonic extraction identified optimal parameters as a temperature of 66°C, an extraction time of 36 minutes, and a solvent-to-material ratio of 16:1 mL/g.[1][6] Review and optimize these parameters for your specific setup. 4. Poor Quality Raw Material: The concentration of ASYB can vary depending on the cultivar, harvest time, and storage conditions of the Carthamus tinctorius florets.[2] Ensure you are using high-quality, properly stored raw material.
ASYB Degradation I suspect my extracted ASYB is degrading. What could be the cause?1. Temperature and pH Instability: ASYB is known to degrade at high temperatures (above 60°C) and in extreme pH conditions (pH ≤ 3.0 or > 7.0).[7] Avoid excessive heat during extraction and storage. Maintain a neutral or slightly acidic pH during processing. 2. Improper Storage: Store extracts and purified ASYB in a cool, dark place to prevent degradation. While light irradiation has been shown to have minimal effect, temperature and pH are critical factors for stability.[7]
Co-extraction of Impurities My extract contains a high level of impurities. How can I improve the purity of my ASYB?1. Ineffective Extraction Selectivity: The choice of solvent and extraction method can influence the co-extraction of other compounds. Water extraction, while common for ASYB, can also extract a wide range of water-soluble impurities. 2. Need for a Purification Step: A downstream purification step is often necessary. Macroporous resin chromatography is an effective method for purifying ASYB from crude extracts.[8] The selection of the appropriate resin and optimization of adsorption and desorption conditions (e.g., pH, flow rate, ethanol concentration for elution) are crucial for high purity.[8]
Inconsistent Results Why am I seeing significant variability between my extraction batches?1. Inconsistent Raw Material: As mentioned, the ASYB content of safflower can vary. If possible, source your raw material from a single, reputable supplier to minimize batch-to-batch variability. 2. Lack of Parameter Control: Ensure that all extraction parameters (temperature, time, solvent ratio, agitation speed, etc.) are precisely controlled and monitored for each batch. Small variations can lead to significant differences in yield. 3. Inconsistent Particle Size: The particle size of the ground safflower florets can affect extraction efficiency. A smaller, more uniform particle size increases the surface area available for solvent interaction. It is recommended to use a consistent mesh size for all extractions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal extraction method for maximizing ASYB yield?

A1: While traditional water immersion is a common method, modern techniques like ultrasonic-assisted extraction (UAE) and reflux extraction generally offer higher yields and shorter extraction times.[1][3] UAE, in particular, has been optimized using response surface methodology to significantly increase the yield of ASYB.[1][6]

Q2: What are the key parameters to control during ASYB extraction?

A2: The most critical parameters that influence ASYB extraction yield are:

  • Temperature: Generally, increasing the temperature up to a certain point enhances extraction efficiency. However, temperatures above 60-70°C can lead to ASYB degradation.[1][7]

  • Time: The optimal extraction time depends on the method. For UAE, around 36 minutes has been reported as optimal.[1][6]

  • Solvent-to-Material Ratio: A higher ratio generally leads to a better yield, but an excessive amount of solvent can be inefficient. A ratio of approximately 16:1 to 22:1 (mL/g) has been shown to be effective.[1][8]

  • pH: ASYB is most stable in a slightly acidic to neutral pH range. Extreme pH levels (≤3.0 or >7.0) should be avoided to prevent degradation.[7]

Q3: What is the best solvent for extracting ASYB?

A3: ASYB is a water-soluble pigment, making water a suitable and commonly used solvent.[5][8] Some studies on general flavonoid extraction from safflower have also found polar solvents like 70% ethanol or methanol to be effective.[3][4] The choice may depend on the subsequent purification steps and the desired purity of the final product.

Q4: How can I quantify the amount of ASYB in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the accurate quantification of ASYB.[1] Detection is typically performed using a UV detector at a wavelength of around 403 nm.[1]

Q5: What are the best practices for storing extracted ASYB?

A5: To ensure the stability of ASYB, extracts and purified compounds should be stored at low temperatures (e.g., 4°C or frozen) in a dark environment. It is also crucial to control the pH of the solution to be within the stable range (pH 3.0-7.0).[7]

Experimental Protocols

Ultrasonic-Assisted Extraction (UAE) of ASYB

This protocol is based on optimized parameters from scientific literature.[1][6]

Materials:

  • Dried Carthamus tinctorius florets (powdered, 100 mesh)

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered safflower florets and place them in a 250 mL beaker.

  • Add 160 mL of deionized water to achieve a solvent-to-material ratio of 16:1 (mL/g).

  • Place the beaker in an ultrasonic bath.

  • Set the ultrasonic power to 150 W and the temperature to 66°C.

  • Perform the extraction for 36 minutes.

  • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.

  • Filter the supernatant through a suitable filter paper to remove any remaining solid particles.

  • The resulting filtrate is the crude ASYB extract. For a concentrated extract, the solvent can be removed using a rotary evaporator at a temperature below 60°C.

Water Immersion Extraction and Macroporous Resin Purification of ASYB

This protocol is based on methodologies described for water extraction followed by purification.[8]

Part A: Water Immersion Extraction

Materials:

  • Dried Carthamus tinctorius florets (powdered)

  • Deionized water

  • Shaking water bath or magnetic stirrer with a hot plate

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Weigh 20 g of powdered safflower florets and place them in a 500 mL flask.

  • Add 440 mL of deionized water for a liquid-to-solid ratio of 22:1.

  • Place the flask in a shaking water bath set to 75°C.

  • Extract for 35 minutes with constant agitation.

  • After extraction, centrifuge and filter the mixture as described in the UAE protocol. The resulting filtrate is the crude extract for purification.

Part B: Macroporous Resin Purification

Materials:

  • Crude ASYB extract from Part A

  • HPD-300 macroporous resin (or equivalent)

  • Chromatography column

  • pH meter

  • Peristaltic pump

  • Ethanol solutions of varying concentrations

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

  • Resin Pre-treatment: Pack the HPD-300 resin into a chromatography column and wash sequentially with ethanol and then deionized water until the eluent is neutral.

  • pH Adjustment of Crude Extract: Adjust the pH of the crude ASYB extract to 2.8 using HCl.

  • Adsorption: Load the pH-adjusted extract onto the pre-treated resin column at a flow rate of 1.9 mL/min.

  • Washing: After loading, wash the column with deionized water to remove unbound impurities.

  • Desorption (Elution): Elute the adsorbed ASYB from the resin using a 74% ethanol solution at a flow rate of 1.6 mL/min.

  • Collection: Collect the eluate containing the purified ASYB.

  • Solvent Removal: Remove the ethanol from the collected eluate using a rotary evaporator at a temperature below 60°C to obtain the purified ASYB.

Quantitative Data Summary

Table 1: Optimized Parameters for Different ASYB Extraction Methods

Extraction MethodTemperature (°C)Time (min)Solvent-to-Material Ratio (mL/g)Max. ASYB Yield (%)Reference
Water Immersion753522:10.465[8]
Ultrasonic-Assisted663616:1Not explicitly stated, but optimized for max yield[1][6]

Table 2: Optimized Conditions for Macroporous Resin Purification of ASYB

ParameterOptimal ConditionReference
Adsorption
pH2.8[8]
Flow Rate1.9 mL/min[8]
Solution Concentration0.06 g/mL[8]
Desorption
Eluent74% Ethanol[8]
Flow Rate1.6 mL/min[8]
Elution Volume4.4 Bed Volumes (BV)[8]

Visualizations

ASYB Extraction and Purification Workflow

G cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product raw_material Carthamus tinctorius (Florets) grinding Grinding (e.g., 100 mesh) raw_material->grinding extraction Extraction (e.g., UAE or Water Immersion) grinding->extraction solid_liquid_sep Solid-Liquid Separation (Centrifugation & Filtration) extraction->solid_liquid_sep crude_extract Crude ASYB Extract solid_liquid_sep->crude_extract Filtrate ph_adjustment pH Adjustment (to ~2.8) crude_extract->ph_adjustment adsorption Macroporous Resin Adsorption ph_adjustment->adsorption desorption Desorption (e.g., 74% Ethanol) adsorption->desorption concentration Solvent Removal (Rotary Evaporation) desorption->concentration Eluate final_product Purified ASYB concentration->final_product

Caption: Workflow for the extraction and purification of ASYB.

Proposed Signaling Pathway for ASYB's Neuroprotective Effects

This compound, along with the related compound hydroxysafflor yellow A (HSYA), has been shown to exert neuroprotective effects by attenuating oxidative stress and apoptosis, partly through the activation of the SIRT1 signaling pathway.

G cluster_pathway SIRT1 Signaling Pathway cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Regulation cluster_oxidative_stress Oxidative Stress Reduction ASYB This compound (ASYB) SIRT1 SIRT1 (Sirtuin 1) ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC1α SIRT1->PGC1a Activates Bax Bax (Pro-apoptotic) SIRT1->Bax Downregulates Bcl2 Bcl-2 (Anti-apoptotic) SIRT1->Bcl2 Upregulates Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GSH-Px) FOXO1->Antioxidant_Enzymes Upregulates ROS ROS (Reactive Oxygen Species) PGC1a->ROS Reduces Neuroprotection Neuroprotection Bax->Neuroprotection Bcl2->Neuroprotection ROS->Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: ASYB activates the SIRT1 pathway to reduce apoptosis and oxidative stress.

References

Technical Support Center: Anhydrosafflor Yellow B Extraction Using Response Surface Methodology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing response surface methodology (RSM) for the extraction of Anhydrosafflor yellow B (AYB) from safflower (Carthamus tinctorius L.).

Frequently Asked Questions (FAQs)

Q1: What is Response Surface Methodology (RSM) and why is it used for AYB extraction?

A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. It is particularly useful for understanding the relationships between several independent variables and one or more response variables.[1][2][3] For this compound (AYB) extraction, RSM helps to efficiently determine the optimal conditions for factors like temperature, extraction time, and solvent-to-material ratio to maximize the extraction yield, saving time and resources compared to traditional one-factor-at-a-time experiments.[1][3]

Q2: What are the key factors influencing the extraction efficiency of AYB?

A2: Several factors can significantly impact the extraction yield of AYB. These include the extraction temperature, extraction time, solvent-to-material ratio, and the extraction power (in the case of ultrasound-assisted extraction).[4][5] The interactions between these factors are also crucial and can be effectively evaluated using RSM.[1]

Q3: What are the typical solvents used for AYB extraction?

A3: Since this compound is a water-soluble pigment, pure water is often used as the extraction solvent for economic and safety reasons.[4] Other solvents, such as ethanol-water mixtures, have also been investigated. The choice of solvent can affect the extraction efficiency and the profile of co-extracted compounds.

Q4: What is a common experimental design used in RSM for AYB extraction?

A4: A common and efficient experimental design for optimizing AYB extraction is the Box-Behnken design (BBD).[5] BBD is a three-level factorial design that is well-suited for fitting a quadratic model and determining the optimal conditions of the extraction parameters.[6][7][8][9]

Troubleshooting Guide

Issue 1: Low Extraction Yield of AYB

  • Possible Cause 1: Sub-optimal extraction parameters.

    • Solution: The extraction conditions (temperature, time, solvent ratio) may not be at their optimal levels. It is crucial to perform a systematic optimization using RSM to identify the ideal set points for these variables. Refer to the experimental protocols section and the data tables for typical ranges and optimized values from various studies.

  • Possible Cause 2: Degradation of AYB during extraction.

    • Solution: this compound is known to degrade at high temperatures (above 60°C) and at extreme pH levels (pH ≤ 3.0 or > 7.0).[10] Ensure that the extraction temperature is carefully controlled within the optimal range identified by your RSM experiments. Monitor and adjust the pH of your extraction solvent if necessary to maintain it within a neutral or slightly acidic range to prevent degradation.

  • Possible Cause 3: Inefficient sample preparation.

    • Solution: The particle size of the safflower material can influence extraction efficiency. A smaller particle size increases the surface area available for solvent contact, which can improve the extraction yield. Ensure that the plant material is ground to a consistent and appropriate particle size before extraction.

Issue 2: Inconsistent or Irreproducible Results

  • Possible Cause 1: Variability in raw material.

    • Solution: The concentration of AYB can vary in safflower depending on the cultivar, growing conditions, and harvesting time. It is advisable to use a homogenized batch of raw material for your experiments to ensure consistency. If using different batches, consider performing a preliminary analysis to quantify the initial AYB content.

  • Possible Cause 2: Poor experimental technique.

    • Solution: Ensure that all experimental parameters, including temperature, time, and solvent-to-material ratio, are precisely controlled and measured for each experimental run as dictated by the RSM design. Use calibrated equipment and follow a standardized protocol to minimize variability.

Issue 3: Difficulty in Purifying AYB from the Crude Extract

  • Possible Cause 1: Presence of interfering compounds.

    • Solution: Safflower extracts contain various pigments and other compounds besides AYB.[11] Purification is often necessary to isolate AYB. Macroporous resins, such as HPD-300, have been successfully used for the purification of AYB.[12][13] The adsorption and desorption conditions, including pH, flow rate, and ethanol (B145695) concentration for elution, need to be optimized.[12][13]

  • Possible Cause 2: Co-elution with similar compounds.

    • Solution: Hydroxysafflor yellow A (HSYA) is a structurally similar compound often co-extracted with AYB. Chromatographic techniques like preparative high-performance liquid chromatography (prep-HPLC) may be required for efficient separation.[14] Developing a suitable gradient elution method is crucial for achieving high purity.

Experimental Protocols

1. Response Surface Methodology (RSM) for Optimization of AYB Extraction

This protocol provides a general framework for using RSM to optimize the extraction of AYB. Specific values should be determined based on preliminary single-factor experiments.

  • Selection of Independent Variables and Levels: Based on preliminary studies, select the key independent variables affecting AYB extraction. For example:

    • A: Extraction Temperature (°C)

    • B: Extraction Time (min)

    • C: Solvent-to-Material Ratio (mL/g)

    • For each variable, define three levels: low (-1), medium (0), and high (+1).

  • Experimental Design: Employ a Box-Behnken design (BBD) to create a set of experimental runs with different combinations of the variable levels.

  • Extraction Procedure (Example: Water Immersion):

    • Weigh a precise amount of powdered safflower.

    • Add the specified volume of distilled water according to the solvent-to-material ratio for each run in the BBD.

    • Conduct the extraction in a temperature-controlled water bath or shaker at the specified temperature and for the specified duration for each run.

    • After extraction, filter the mixture and collect the supernatant.

    • Analyze the AYB content in the supernatant using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis:

    • Use statistical software to fit the experimental data to a second-order polynomial equation.

    • Perform an analysis of variance (ANOVA) to determine the significance of the model and the individual terms.

    • Generate 3D response surface plots and 2D contour plots to visualize the relationship between the variables and the AYB yield.

    • Determine the optimal extraction conditions that maximize the AYB yield.

    • Validate the model by performing an experiment at the predicted optimal conditions and comparing the experimental yield with the predicted value.

2. Quantification of this compound using HPLC

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small percentage of formic acid (e.g., 0.1%) is often used.[4]

    • Flow Rate: Typically around 1.0 mL/min.[4]

    • Detection Wavelength: AYB has a maximum absorption around 403 nm.[4]

    • Column Temperature: Maintained at a constant temperature, for example, 25°C.[4]

  • Quantification: Create a calibration curve using a certified standard of this compound to quantify the concentration in the extracts.

Data Presentation

Table 1: Comparison of Optimized Extraction Conditions for this compound (AYB) and Related Compounds using Response Surface Methodology.

Extraction MethodKey Parameters OptimizedOptimal ConditionsPredicted YieldReference
Water ImmersionLiquid-to-solid ratio, Extraction temperature, Extraction time22:1 mL/g, 75°C, 35 min0.465% AYB[12][13]
Ultrasonic ExtractionTemperature, Extraction time, Solvent-to-material ratio, Extraction power66°C, 36 min, 16 mL/g, 150 WNot specified directly for AYB alone[4][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_rsm Response Surface Methodology cluster_analysis Analysis cluster_optimization Optimization & Validation raw_material Safflower Petals grinding Grinding & Sieving raw_material->grinding single_factor Single-Factor Experiments (Identify key variables and ranges) grinding->single_factor bbd Box-Behnken Design (Generate experimental runs) single_factor->bbd extraction Extraction Experiments (Varying Temp, Time, Ratio) bbd->extraction hplc HPLC Analysis (Quantify AYB Yield) extraction->hplc modeling Statistical Modeling (Fit quadratic equation) hplc->modeling anova ANOVA (Validate model significance) modeling->anova optimization Determine Optimal Conditions anova->optimization validation Experimental Validation optimization->validation

Caption: Workflow for optimizing this compound extraction using Response Surface Methodology.

sirt1_pathway cluster_final Therapeutic Effect AYB This compound (AYB) SIRT1 SIRT1 AYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC1α SIRT1->PGC1a Activates Bcl2 Bcl-2 SIRT1->Bcl2 Upregulates Bax Bax SIRT1->Bax Downregulates OxidativeStress Oxidative Stress FOXO1->OxidativeStress Reduces PGC1a->OxidativeStress Reduces Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Neuroprotection Neuroprotection

Caption: Proposed signaling pathway of this compound (AYB) via SIRT1 activation leading to neuroprotection.

References

Anhydrosafflor Yellow B: A Technical Guide to Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of Anhydrosafflor yellow B in common laboratory solvents. This document offers a compilation of solubility data, detailed experimental protocols for solubility determination, and a troubleshooting guide to address common challenges encountered during experimentation.

This compound Solubility Profile

This compound is a water-soluble pigment.[1] Its solubility in various common laboratory solvents is summarized in the table below. It is important to note that while qualitative solubility is reported in several solvents, precise quantitative data can be limited.

SolventChemical FormulaTypeSolubilityNotes
WaterH₂OPolar Protic≥ 50 mg/mLSaturation point is not fully determined.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSolubleA study involving a safflower extract containing this compound reported dissolving the extract in DMSO to a concentration of 2 mg/mL.
Ethanol (B145695)C₂H₅OHPolar ProticSoluble70% ethanol has been noted as an effective solvent for extracting chemical compounds from safflower.
MethanolCH₃OHPolar ProticSolubleOften used as a solvent for the extraction of this compound.

Experimental Protocol: Determining Equilibrium Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.

Objective: To determine the saturated concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

  • Solvent Addition: Add a known volume of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Attach a chemically inert syringe filter and filter the solution into a clean vial to remove all undissolved particles.

  • Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to vial B Add known volume of solvent A->B Step 1 & 2 C Agitate at constant temperature (24-72h) B->C Step 3 D Collect supernatant C->D Step 4 E Filter with syringe filter D->E Step 5 F Dilute filtrate E->F Step 6 G Quantify using HPLC/UV-Vis F->G Step 7 H Calculate Solubility (mg/mL or mol/L) G->H Step 8

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter when working with this compound.

Q1: I am having difficulty dissolving this compound in my chosen solvent.

A1:

  • Increase Sonication/Agitation: Use an ultrasonic bath or increase the shaking speed and duration to enhance dissolution.

  • Gentle Heating: Gently warming the solvent can increase the solubility of many compounds. However, be cautious as this compound can be sensitive to heat. Monitor for any color changes that might indicate degradation.

  • pH Adjustment: The solubility of phenolic compounds like this compound can be pH-dependent. For aqueous solutions, slightly adjusting the pH may improve solubility.

  • Use of Co-solvents: If working with a complex system, adding a small amount of a co-solvent in which this compound is highly soluble (like DMSO or ethanol) can improve overall solubility.

Q2: My solution of this compound appears to be degrading over time.

A2:

  • Light Sensitivity: this compound is sensitive to light. Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.

  • Heat Sensitivity: As mentioned, this compound is also sensitive to heat. Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize degradation. For working solutions, prepare them fresh if possible.

  • pH Stability: Extreme pH conditions can lead to the degradation of chalcones. It is advisable to maintain the pH of aqueous solutions in the neutral to slightly acidic range.

Q3: I observe precipitation of this compound after preparing my solution.

A3:

  • Supersaturation: The solution may have been supersaturated. Ensure that the amount of this compound added is below its solubility limit in that solvent at the given temperature.

  • Temperature Changes: A decrease in temperature can cause a compound to precipitate out of a saturated solution. Ensure that the storage temperature is consistent with the temperature at which the solution was prepared.

  • Solvent Evaporation: If the solvent evaporates over time, the concentration of the solute will increase, potentially leading to precipitation. Ensure vials are tightly sealed.

Q4: Can I use DMSO for cell-based assays with this compound?

A4: Yes, DMSO is a common solvent for preparing stock solutions for cell-based assays. However, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity. A serial dilution of the DMSO stock solution in the culture medium is necessary.

G Troubleshooting Dissolution Issues A Problem: Difficulty Dissolving Compound B Increase Sonication / Agitation A->B C Gentle Heating (with caution) A->C D Adjust pH (for aqueous solutions) A->D E Use a Co-solvent A->E F Problem: Solution Degradation G Protect from Light F->G H Store at Low Temperature F->H I Maintain Neutral/Slightly Acidic pH F->I J Problem: Precipitation K Check for Supersaturation J->K L Maintain Constant Temperature J->L M Prevent Solvent Evaporation J->M

Caption: A logical diagram outlining troubleshooting steps for common dissolution problems.

References

Technical Support Center: Storage and Handling of Anhydrosafflor Yellow B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anhydrosafflor yellow B (ASYB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of ASYB during storage and experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound (ASYB) degradation?

A1: The primary factors leading to the degradation of ASYB are elevated temperatures and extreme pH levels.[1] It is also recommended to protect ASYB from light and moisture, particularly when in solution.

Q2: What are the optimal storage conditions for ASYB?

A2: For solid ASYB, it is recommended to store it in a sealed container, protected from light and moisture. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised to maintain stability.

Q3: Is ASYB sensitive to light?

A3: There are conflicting reports regarding the photosensitivity of ASYB. Some studies suggest that ASYB is not significantly affected by light irradiation[1], while other sources recommend storing it protected from light as a precautionary measure. For critical experiments, it is advisable to conduct a photostability study under your specific laboratory conditions.

Q4: What are the known degradation products of ASYB?

A4: A common degradation product of ASYB has been identified as p-coumaric acid.[1] The formation of other degradation products is also possible depending on the specific stress conditions.

Q5: How can I monitor the degradation of my ASYB sample?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the degradation of ASYB. By comparing the peak area of ASYB in your sample over time to that of a freshly prepared standard, you can quantify the extent of degradation. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of yellow color in ASYB solution Degradation of the ASYB molecule.Verify the storage conditions (temperature, light exposure). Prepare fresh solutions for experiments. Consider performing an HPLC analysis to confirm the concentration.
Unexpected peaks in HPLC chromatogram Formation of degradation products.Identify the degradation products if possible using techniques like LC-MS. Review storage and handling procedures to minimize degradation.
Inconsistent experimental results Degradation of ASYB leading to reduced potency or altered activity.Always use freshly prepared or properly stored ASYB solutions. Perform a stability check of your ASYB stock solution using HPLC.
Precipitation in ASYB stock solution upon thawing Poor solubility at low temperatures or solvent evaporation.Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a fresh stock solution. Ensure vials are properly sealed to prevent solvent evaporation.

Quantitative Data on ASYB Stability

While the literature confirms the instability of this compound under certain conditions, specific kinetic data on the percentage of degradation over time is not extensively available in published studies. Researchers are encouraged to perform their own stability studies to determine the degradation profile of ASYB under their specific experimental and storage conditions. The following tables are provided as templates for recording such data.

Table 1: Thermal Degradation of this compound (Template)

Temperature (°C)Time (hours)% ASYB RemainingAppearance of Degradation Products (e.g., Peak Area)
40100-
24
48
72
25 (Room Temp)0100-
24
48
72
600100-
1
2
4
800100-
1
2
4

Table 2: pH Stability of this compound at Room Temperature (Template)

pHTime (hours)% ASYB RemainingAppearance of Degradation Products (e.g., Peak Area)
2.00100-
24
48
4.00100-
24
48
7.00100-
24
48
9.00100-
24
48
12.00100-
24
48

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of ASYB under various stress conditions.

1. Materials:

  • This compound (ASYB)
  • HPLC grade water
  • HPLC grade acetonitrile (B52724)
  • Formic acid
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (B78521) (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC system with a UV detector
  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
  • pH meter
  • Incubator/oven
  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of ASYB in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Place an aliquot of the stock solution in an incubator at a high temperature (e.g., 80°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source in a photostability chamber (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/square meter) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

4. HPLC Analysis:

  • Analyze the stressed samples and an unstressed control sample by HPLC.
  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 403 nm
  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the percentage of ASYB remaining in each stressed sample compared to the unstressed control.
  • Observe the formation of any degradation product peaks in the chromatograms.

Protocol 2: Recommended HPLC Method for ASYB Quantification

This method is suitable for the routine analysis and stability testing of ASYB.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-15 min: 10-25% B

    • 15-25 min: 25-50% B

    • 25-30 min: 50-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 403 nm.

  • Injection Volume: 10 µL.

Visualizations

Logical Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare ASYB Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_stock->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_stock->base Expose Aliquots oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxidation Expose Aliquots thermal Thermal (e.g., 80°C) prep_stock->thermal Expose Aliquots photo Photolytic (ICH guidelines) prep_stock->photo Expose Aliquots hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Quantify Degradation

Caption: Workflow of a forced degradation study for ASYB.

Proposed Signaling Pathway of ASYB in Attenuating Oxidative Stress

G ASYB Anhydrosafflor yellow B SIRT1 SIRT1 ASYB->SIRT1 activates FOXO1 FOXO1 SIRT1->FOXO1 activates PGC1a PGC1α SIRT1->PGC1a activates OxidativeStress Oxidative Stress FOXO1->OxidativeStress reduces Apoptosis Apoptosis FOXO1->Apoptosis inhibits PGC1a->OxidativeStress reduces PGC1a->Apoptosis inhibits

Caption: ASYB's role in the SIRT1 signaling pathway.

References

Troubleshooting low yield of Anhydrosafflor yellow B purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Anhydrosafflor yellow B (AHSYB).

Troubleshooting Low Yield

Low yield is a common issue in the purification of natural products. This section addresses potential causes and solutions for obtaining a low yield of this compound.

Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yield in AHSYB purification can stem from several factors, ranging from the initial extraction process to the final purification steps and handling of the compound. Below is a systematic guide to troubleshoot and enhance your yield.

Suboptimal Extraction Efficiency

The initial extraction of AHSYB from the raw plant material (Carthamus tinctorius L.) is a critical step that dictates the maximum possible yield.

  • Possible Cause: Inefficient extraction parameters.

  • Solution: Optimize your extraction protocol. Studies have shown that ultrasonic-assisted extraction and water immersion are effective methods. Key parameters to control are:

    • Temperature: The extraction yield generally increases with temperature up to a certain point. However, AHSYB can degrade at temperatures above 60°C.[1][2] The optimal temperature range is typically between 66°C and 75°C.[2][3][4]

    • Time: Extraction time influences the completeness of the extraction. Optimal times are reported to be around 35-36 minutes.[2][3][4]

    • Solvent-to-Material Ratio: A higher ratio can improve extraction efficiency by increasing the concentration gradient. An optimized ratio is reported to be around 16-22 mL/g.[2][3][4]

    • Ultrasonic Power (for ultrasonic-assisted extraction): A power of around 150 W has been shown to be effective.[2][4]

This protocol is based on optimized conditions for maximizing AHSYB yield.[2][4]

  • Preparation: Grind the dried safflower to a fine powder (e.g., 100 mesh).

  • Extraction:

    • Mix the safflower powder with deionized water at a solvent-to-material ratio of 16 mL/g in a suitable vessel.

    • Place the vessel in an ultrasonic cleaner.

    • Set the extraction temperature to 66°C.

    • Apply ultrasonic power of 150 W.

    • Extract for 36 minutes.

  • Post-Extraction:

    • Centrifuge the mixture to separate the supernatant from the plant debris.

    • Filter the supernatant to obtain the crude extract.

Degradation of this compound

AHSYB is a chemically sensitive molecule, and degradation can be a major source of yield loss.

  • Possible Cause: Exposure to unfavorable pH or temperature conditions.

  • Solution: Maintain optimal conditions throughout the purification process.

    • pH: AHSYB is unstable at extreme pHs (≤3.0 or >7.0).[1] For macroporous resin purification, a pH of 2.8 has been found to be optimal for adsorption.[3][5] It is crucial to monitor and adjust the pH of your solutions accordingly.

    • Temperature: As mentioned, avoid temperatures above 60°C during extraction and subsequent processing steps like evaporation.[1]

AHSYB This compound Degradation Degradation (Reduced Bioactivity) AHSYB->Degradation p_Coumaric_Acid p-Coumaric Acid (Degradation Product) Degradation->p_Coumaric_Acid results in High_Temp High Temperature (>60°C) High_Temp->Degradation Extreme_pH Extreme pH (≤3.0 or >7.0) Extreme_pH->Degradation

Caption: Factors contributing to the degradation of this compound.

Inefficient Purification Step

The choice and optimization of the purification method are crucial for both yield and purity.

  • Possible Cause: Suboptimal conditions for macroporous resin chromatography or other purification techniques.

  • Solution: Optimize the parameters of your chosen purification method. For macroporous resin (e.g., HPD-300), the following conditions are critical:[3][5]

    • Adsorption:

      • pH: 2.8

      • Flow Rate: 1.9 mL/min

      • Solution Concentration: 0.06 g/mL

    • Desorption (Elution):

      • Eluent: 74% ethanol (B145695)

      • Flow Rate: 1.6 mL/min

      • Elution Volume: 4.4 Bed Volumes (BV)

Crude_Extract Crude AHSYB Extract Adjust_pH Adjust pH to 2.8 Crude_Extract->Adjust_pH Load_Column Load onto HPD-300 Resin Column (Flow rate: 1.9 mL/min) Adjust_pH->Load_Column Wash_Column Wash with Deionized Water Load_Column->Wash_Column Elute Elute with 74% Ethanol (Flow rate: 1.6 mL/min) Wash_Column->Elute Collect_Fractions Collect Eluted Fractions Elute->Collect_Fractions Concentrate Concentrate and Dry Collect_Fractions->Concentrate Pure_AHSYB Purified this compound Concentrate->Pure_AHSYB

Caption: Workflow for the purification of AHSYB using macroporous resin.

Data Summary Tables

For easy comparison, the following tables summarize the quantitative data from various studies on AHSYB extraction and purification.

Table 1: Optimal Extraction Parameters for AHSYB
ParameterUltrasonic-Assisted ExtractionWater Immersion Extraction
Temperature 66°C[2][4]75°C[3][5]
Time 36 min[2][4]35 min[3][5]
Solvent-to-Material Ratio 16 mL/g[2][4]22:1[3][5]
Ultrasonic Power 150 W[2][4]N/A
Maximum Yield Not explicitly stated for AHSYB alone0.465%[3][5]
Table 2: Optimal Parameters for Macroporous Resin (HPD-300) Purification
StepParameterOptimal Value
Adsorption pH2.8[3][5]
Flow Rate1.9 mL/min[3][5]
Solution Concentration0.06 g/mL[3][5]
Desorption Ethanol Concentration74%[3][5]
Flow Rate1.6 mL/min[3][5]
Elution Volume4.4 BV[3][5]
Result AHSYB Content6.83% (2.91-fold increase)[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for purifying this compound?

A1: Both macroporous resin chromatography and high-speed counter-current chromatography (HSCCC) are effective methods for purifying AHSYB.[3][5][6][7][8] Macroporous resin is a simple, low-cost, and efficient method suitable for large-scale purification.[3][5] HSCCC can achieve very high purity (up to 98%) and is excellent for preparing high-purity standards.[6][7][8]

Q2: How should I store purified this compound to prevent degradation?

A2: Given its instability at high temperatures and extreme pHs, it is recommended to store purified AHSYB in a cool, dark, and dry place. For long-term storage, keeping it at -20°C or -80°C is advisable, and it should be protected from moisture and light.[9] The pH of any buffered solution should be kept within the stable range (pH 3.0-7.0).[1]

Q3: Can I use a different type of macroporous resin?

A3: While HPD-300 has been shown to be effective, other types of macroporous resins may also work.[3][5] However, it is crucial to optimize the adsorption and desorption conditions (pH, flow rate, eluent concentration) for the specific resin you are using, as these parameters can vary between different resin types.

Q4: My final product has low purity. What could be the reason?

A4: Low purity can result from several factors:

  • Incomplete separation: The elution conditions (e.g., ethanol gradient) may not be optimal for separating AHSYB from other compounds like hydroxysafflor yellow A (HSYA).

  • Co-elution of impurities: If the crude extract is complex, some impurities may have similar chromatographic behavior to AHSYB.

  • Degradation: The purification process itself might be causing degradation of AHSYB, leading to the presence of degradation products in the final sample. To improve purity, consider re-optimizing your elution protocol, adding a pre-purification step, or using a more advanced purification technique like HSCCC or preparative HPLC.[6][7][8][10]

References

Improving HPLC resolution for Anhydrosafflor yellow B and HSYA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Anhydrosafflor yellow B (AHSYB) and Hydroxysafflor yellow A (HSYA). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of these compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your HPLC experiments in a question-and-answer format.

Q1: I am observing poor resolution (Rs < 1.5) between the HSYA and AHSYB peaks. What are the initial steps to improve separation?

A1: Poor resolution between HSYA and AHSYB is a common issue. Here’s a systematic approach to troubleshoot and enhance separation:

  • Mobile Phase Composition: The choice of organic modifier and the aqueous phase composition are critical. Acetonitrile (B52724) is often preferred over methanol (B129727) as the organic modifier because it can provide lower column pressure and stronger elution characteristics.[1] For the aqueous phase, using water with a small percentage of acid, such as 0.1% formic acid, has been shown to improve the resolution of HSYA and AHSYB to greater than 1.5.[1] Formic acid is more acidic and polar than acetic acid, which can enhance peak shape and separation.[1]

  • Gradient Elution Profile: If you are using a gradient, optimizing the slope is crucial for separating closely eluting peaks. A shallower gradient (a slower increase in the organic solvent concentration) can significantly improve the resolution between HSYA and AHSYB. Start with a broad "scouting" gradient to determine the approximate elution times of your compounds, and then develop a shallower gradient around that region.

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.

Q2: My HSYA and/or AHSYB peaks are showing significant tailing. What could be the cause and how can I fix it?

A2: Peak tailing for flavonoid glycosides like HSYA and AHSYB in reversed-phase HPLC is often attributed to secondary interactions with the stationary phase.

  • Silanol (B1196071) Interactions: Residual silanol groups on the surface of C18 columns can interact with polar functional groups on the analytes, leading to peak tailing. Lowering the pH of the mobile phase by adding an acid like formic or acetic acid can suppress the ionization of these silanol groups, thereby reducing these secondary interactions and improving peak symmetry.

  • Mobile Phase pH: The pH of the mobile phase should be controlled to ensure consistent ionization of the analytes. For acidic compounds, a mobile phase pH lower than their pKa is generally recommended.

  • Column Contamination: Accumulation of sample matrix components on the column can also lead to peak tailing. Using a guard column and ensuring adequate sample preparation can help mitigate this issue. If you suspect column contamination, flushing the column with a strong solvent may help.

Q3: I am seeing co-elution of HSYA or AHSYB with other components from my safflower extract. How can I resolve these overlapping peaks?

A3: Co-elution with matrix components is a frequent challenge when analyzing complex natural product extracts.

  • Change in Selectivity: To resolve co-eluting peaks, you need to change the selectivity (α) of your chromatographic system. This can be achieved by:

    • Changing the Stationary Phase: If optimizing the mobile phase on a C18 column doesn't resolve the co-elution, consider switching to a different stationary phase. A Phenyl-Hexyl column, for instance, can offer different selectivity due to π-π interactions with aromatic compounds.

    • Modifying the Mobile Phase: Altering the organic modifier (e.g., switching from acetonitrile to methanol) or changing the type and concentration of the acid additive can change the selectivity.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) or a Mass Spectrometer (MS) to assess peak purity. This will help confirm if a peak corresponds to a single compound or multiple co-eluting species.

Q4: What is the optimal detection wavelength for both HSYA and AHSYB?

A4: Based on published studies, a detection wavelength of 403 nm is highly effective for the simultaneous analysis of HSYA and AHSYB, as both compounds exhibit strong UV absorption at this wavelength.[1]

Data Presentation: Impact of HPLC Parameters on Resolution

The following table summarizes the general effects of key chromatographic parameters on the separation of HSYA and AHSYB.

ParameterChangeEffect on Retention Time (HSYA & AHSYB)Effect on Resolution (HSYA vs. AHSYB)Notes
Mobile Phase
Organic ModifierSwitch from Methanol to AcetonitrileGenerally decreasesMay improveAcetonitrile often provides better peak shape and efficiency.[1]
% Organic SolventIncreaseDecreasesMay decreaseA lower percentage of organic solvent increases retention and may improve resolution of early eluting peaks.
Acid AdditiveAdd 0.1% Formic AcidMay slightly decreaseSignificantly improvesAcid suppresses silanol interactions, leading to sharper peaks and better separation.[1]
Stationary Phase
Column TypeSwitch from C18 to Phenyl-HexylVariesMay improvePhenyl-Hexyl columns offer alternative selectivity based on π-π interactions.
Particle SizeDecreaseNo significant changeImprovesSmaller particles lead to higher column efficiency and better resolution.
Operational Parameters
Flow RateDecreaseIncreasesGenerally improvesLower flow rates allow for better mass transfer and can enhance resolution.
Column TemperatureIncreaseDecreasesMay improve or decreaseHigher temperatures reduce mobile phase viscosity, which can improve efficiency, but may also decrease selectivity.
Gradient SlopeDecrease (shallower gradient)IncreasesSignificantly improvesA slower change in mobile phase composition allows more time for separation of closely eluting compounds.

Experimental Protocols

Below are detailed methodologies for the HPLC analysis of HSYA and AHSYB, based on established methods.

Protocol 1: High-Resolution Separation of HSYA and AHSYB

This protocol is optimized for achieving baseline separation of HSYA and AHSYB.

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 15-25% B

    • 15-25 min: 25-40% B

    • 25-30 min: 40-15% B (column wash and re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 403 nm[1]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the safflower extract or standard compounds in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Preparative HPLC for Isolation of HSYA and AHSYB

This protocol is designed for the isolation of HSYA and AHSYB from a crude extract.

  • Prep-HPLC System: Appropriate preparative scale HPLC system.

  • Column: Preparative C18 column.

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient Program (for HSYA):

    • 0 min: 10% B

    • 5 min: 15% B

    • 15 min: 20% B

    • 18 min: 100% B

    • 21 min: 100% B

    • 23 min: 10% B

    • 28 min: 10% B[2]

  • Gradient Program (for AHSYB):

    • 0 min: 10% B

    • 5 min: 20% B

    • 20 min: 25% B

    • 22 min: 100% B

    • 25 min: 100% B

    • 27 min: 10% B

    • 29 min: 10% B[2]

  • Flow Rate: 30 mL/min[2]

  • Detection Wavelength: 270 nm or 400 nm[2]

  • Injection Volume: 500 µL[2]

Visualizations

The following diagrams illustrate key concepts and workflows for improving HPLC resolution.

Troubleshooting_Workflow Start Poor Resolution (Rs < 1.5) CheckMobilePhase Step 1: Optimize Mobile Phase - Use Acetonitrile - Add 0.1% Formic Acid Start->CheckMobilePhase OptimizeGradient Step 2: Optimize Gradient - Run a scouting gradient - Develop a shallower slope CheckMobilePhase->OptimizeGradient If resolution is still poor ResolutionOK Resolution Improved (Rs >= 1.5) CheckMobilePhase->ResolutionOK If resolution is acceptable AdjustFlowRate Step 3: Adjust Flow Rate - Decrease flow rate OptimizeGradient->AdjustFlowRate If resolution is still poor OptimizeGradient->ResolutionOK If resolution is acceptable ChangeColumn Step 4: Change Stationary Phase - Switch to a Phenyl-Hexyl column AdjustFlowRate->ChangeColumn If resolution is still poor AdjustFlowRate->ResolutionOK If resolution is acceptable ChangeColumn->ResolutionOK If resolution is acceptable HPLC_Parameters_Resolution Resolution Resolution Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention (k) Resolution->Retention MobilePhase Mobile Phase Selectivity->MobilePhase StationaryPhase Stationary Phase Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature FlowRate Flow Rate Efficiency->FlowRate ParticleSize Particle Size Efficiency->ParticleSize Retention->MobilePhase Retention->Temperature

References

Anhydrosafflor yellow B interference in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Anhydrosafflor Yellow B (AHSYB) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interference and other issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound (AHSYB) is a quinochalcone C-glycoside, a water-soluble flavonoid extracted from the petals of Carthamus tinctorius L. (safflower).[1][2] It is recognized for a range of pharmacological effects, including neuroprotective, anti-oxidative, and anti-apoptotic properties.[2][3][4] AHSYB has been shown to inhibit ADP-induced platelet aggregation.[1] Much of its therapeutic potential is attributed to its ability to modulate signaling pathways, a key one being the SIRT1 pathway, which is involved in cellular stress resistance and apoptosis.[2][3][4]

Q2: My absorbance readings in an assay are inconsistent or higher than expected when using AHSYB. Why might this be happening?

AHSYB is a yellow pigment and exhibits strong UV-Vis absorbance.[5] HPLC analysis of AHSYB is commonly performed at a wavelength of 403 nm due to its high absorbance at this wavelength.[5] If your assay endpoint is measured by absorbance in a similar range, the intrinsic color of AHSYB can contribute to the signal, leading to artificially high readings. It is crucial to run proper vehicle and compound-only controls to determine the contribution of AHSYB's absorbance to the final readout.

Q3: Could AHSYB be interfering with my fluorescence-based assay?

Q4: Is this compound considered a Pan-Assay Interference Compound (PAIN)?

Currently, there is no widespread classification of this compound as a Pan-Assay Interference Compound (PAIN) in publicly available databases. However, the absence of this classification does not entirely rule out the possibility of non-specific activity. PAINs are compounds that often give false-positive results in high-throughput screens through various mechanisms, including chemical reactivity or aggregation. Given that AHSYB is a polyphenol, a class of compounds that can be prone to non-specific interactions, careful experimental design with appropriate controls is warranted to validate any observed biological activity.

Troubleshooting Guides

Issue 1: High Background in Absorbance-Based Assays
  • Symptom: Elevated absorbance readings in wells containing AHSYB, even in the absence of the target biomolecule or before the addition of a substrate.

  • Potential Cause: Intrinsic absorbance of AHSYB at the assay wavelength.

  • Troubleshooting Steps:

    • Run a Compound-Only Control: Prepare wells containing AHSYB at the same concentrations used in the experiment, but without the cells, enzymes, or other biological components.

    • Subtract Background: Measure the absorbance of the compound-only control wells and subtract this value from your experimental wells.

    • Wavelength Selection: If possible, choose an assay readout wavelength where AHSYB has minimal absorbance. You can determine this by running an absorbance spectrum of AHSYB.

    • Assay Dilution: Consider if the assay can be performed with a final dilution step that reduces the concentration of AHSYB, and therefore its absorbance, while maintaining a detectable signal from the assay itself.

Issue 2: Suspected False-Positive Results in Screening Assays
  • Symptom: AHSYB shows activity in a primary screen, but this activity is not reproducible in confirmatory or orthogonal assays.

  • Potential Cause: Non-specific interactions of AHSYB with assay components or the detection system.

  • Troubleshooting Steps:

    • Orthogonal Assays: Validate the initial finding using a different assay format that relies on an unrelated detection principle. For example, if the primary screen was a fluorescence-based enzyme inhibition assay, a follow-up could be a label-free binding assay or a cell-based assay measuring a downstream effect.

    • Detergent Addition: For in vitro assays, the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help to disrupt non-specific interactions and aggregation.

    • Time-Dependence of Inhibition: True inhibitors often display a time-dependent onset of inhibition. Measure the effect of AHSYB at different pre-incubation times. A lack of clear time-dependence might suggest a non-specific effect.

    • Structure-Activity Relationship (SAR): If available, test structurally related analogs of AHSYB. A consistent SAR would support a specific biological activity, whereas a lack of it might point towards non-specific effects.

Quantitative Data Summary

ParameterValueAssay ConditionReference
Optimal Concentration for Neuroprotection (in vitro) 40, 60, and 80 µMOxygen-glucose deprivation/reoxygenation (OGD/R) model in primary hippocampal neurons[3]
Maximum UV Absorbance 403 nmHPLC analysis[5]
Effect on Cell Viability (Normal Conditions) No significant effect on hippocampal cell viability up to 120 µMPrimary hippocampal neuron culture[6]

Key Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from studies investigating the neuroprotective effects of AHSYB.

  • Cell Seeding: Seed primary hippocampal neurons in 96-well plates at a suitable density.

  • Compound Treatment: After cell attachment, treat the cells with various concentrations of AHSYB (e.g., 40, 60, 80 µM) and the appropriate vehicle control. For neuroprotection studies, this is typically done concurrently with or prior to inducing cellular stress (e.g., OGD/R).

  • Incubation: Incubate the plates for the desired experimental duration.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plates for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: After subtracting the background absorbance from a blank well (medium and CCK-8 only), calculate cell viability as a percentage relative to the vehicle-treated control group.

Western Blot for SIRT1 Pathway Activation

This protocol outlines the general steps to assess the effect of AHSYB on protein expression in the SIRT1 pathway.

  • Cell Lysis: After treatment with AHSYB, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIRT1, FOXO1, PGC1α, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Visualizations

AHSYB_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_solution Potential Solutions start Unexpected Assay Result (e.g., high background, false positive) absorbance_check Is it an absorbance-based assay? start->absorbance_check fluorescence_check Is it a fluorescence-based assay? start->fluorescence_check control_check Run Compound-Only Control absorbance_check->control_check Yes orthogonal_assay Perform Orthogonal Assay absorbance_check->orthogonal_assay No spectrum_check Measure AHSYB Absorbance/Fluorescence Spectrum fluorescence_check->spectrum_check Yes fluorescence_check->orthogonal_assay No subtract_bg Subtract Background control_check->subtract_bg change_wavelength Change Wavelength spectrum_check->change_wavelength validate_activity Confirm or Invalidate Biological Activity orthogonal_assay->validate_activity

Caption: Troubleshooting workflow for unexpected assay results with AHSYB.

SIRT1_Signaling_Pathway AHSYB Anhydrosafflor yellow B (AHSYB) SIRT1 SIRT1 AHSYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates & Activates PGC1a PGC1α SIRT1->PGC1a Deacetylates & Activates Bax Bax (Pro-apoptotic) SIRT1->Bax Decreases Expression Bcl2 Bcl-2 (Anti-apoptotic) SIRT1->Bcl2 Increases Expression OxidativeStress Oxidative Stress Resistance FOXO1->OxidativeStress PGC1a->OxidativeStress Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: AHSYB's role in the SIRT1 signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of Anhydrosafflor Yellow B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Anhydrosafflor yellow B (ASYB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of ASYB and offers potential strategies for improvement.

Frequently Asked Questions (FAQs)

Q1: Why does this compound (ASYB) have poor oral bioavailability?

A1: this compound, a major water-soluble pigment from Carthamus tinctorius, exhibits very low oral bioavailability, estimated to be around 0.17–0.3% in rats.[1][2] This is attributed to several factors, including:

  • Poor membrane permeability: ASYB is a hydrophilic molecule, which hinders its ability to pass through the lipid-rich intestinal epithelial membrane.

  • Potential hydrolysis in the gastrointestinal tract: The stability of ASYB is pH-dependent, with degradation occurring at extreme pH values (≤3.0 or >7.0).[3]

  • First-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[1][2]

Q2: What are the most promising strategies to improve the oral bioavailability of ASYB?

A2: Several formulation strategies have shown promise in enhancing the oral bioavailability of similar hydrophilic compounds like Hydroxysafflor yellow A (HSYA) and are applicable to ASYB. These include:

  • Nanoparticle-based delivery systems: Encapsulating ASYB in nanoparticles can protect it from degradation, improve its solubility, and enhance its absorption. Promising nanoparticle systems include:

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate hydrophilic drugs in a w/o/w structure and have been shown to significantly increase the oral absorption of HSYA.[4]

    • Chitosan (B1678972) Nanoparticles: Chitosan, a natural polymer, can form complexes with ASYB, protecting it and improving its mucoadhesive properties, thereby increasing its residence time in the intestine.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of the drug. A self-double-emulsifying drug delivery system (SDEDDS) has been shown to improve the absorption of HSYA.[5]

  • Natural Deep Eutectic Solvents (NADES): These are mixtures of natural compounds that form a eutectic system with a melting point lower than the individual components. NADES can enhance the solubility and stability of ASYB.

Q3: How do these formulation strategies work to enhance bioavailability?

A3: These strategies enhance bioavailability through various mechanisms:

  • Increased Permeability: By encapsulating ASYB in lipid-based or polymeric nanoparticles, its transport across the intestinal epithelium can be facilitated. Some formulations may also transiently open the tight junctions between intestinal cells, allowing for paracellular transport.

  • Protection from Degradation: Encapsulation protects ASYB from the harsh acidic and enzymatic environment of the stomach and intestines.

  • Reduced First-Pass Metabolism: Some delivery systems, particularly those utilizing lipids, can promote lymphatic uptake, thereby bypassing the liver and reducing first-pass metabolism.

  • Increased Solubility and Dissolution Rate: Formulations like SEDDS present the drug in a solubilized state, which can improve its dissolution rate and subsequent absorption.

Q4: What are the known signaling pathways affected by ASYB?

A4: ASYB has been shown to exert its pharmacological effects through the modulation of specific signaling pathways. Key pathways include:

  • SIRT1 Signaling Pathway: ASYB, along with HSYA, has neuroprotective effects by activating the SIRT1 signaling pathway. This involves increasing the expression of SIRT1, FOXO1, and PGC1α, which play roles in attenuating oxidative stress and apoptosis.[6]

  • Inflammatory Signaling Pathways: ASYB has demonstrated anti-inflammatory effects by suppressing the expression of heat shock protein 60 (HSP60), Toll-like receptor 4 (TLR-4), and subsequently reducing the levels of pro-inflammatory cytokines like IL-6 and TNF-α. This is also associated with a decrease in NF-κB p65 activity.

Troubleshooting Guides

Issue 1: Low encapsulation efficiency of ASYB in lipid-based nanoparticles.

Potential Cause Troubleshooting Step
Poor affinity of ASYB for the lipid matrix. ASYB is hydrophilic. Consider using a w/o/w double emulsion technique for preparing SLNs to effectively encapsulate the water-soluble drug in the inner aqueous phase.[4]
Drug leakage during formulation. Optimize the formulation parameters, such as the type and concentration of lipids and surfactants. Ensure the homogenization or sonication time and power are appropriate to form stable nanoparticles without causing excessive drug leakage.
Inaccurate measurement of encapsulation efficiency. Use a validated analytical method, such as UFLC-MS/MS, for the accurate quantification of ASYB in the formulation and the supernatant after centrifugation.[1][2] Ensure complete separation of the nanoparticles from the free drug.

Issue 2: Instability of the ASYB formulation (e.g., particle aggregation, drug degradation).

Potential Cause Troubleshooting Step
Inappropriate pH of the formulation or storage medium. ASYB is unstable at pH ≤ 3.0 or > 7.0.[3] Maintain the pH of the formulation and any aqueous media used for dilution or storage within a neutral range (pH 4.0-7.0).
High storage temperature. ASYB can degrade at temperatures above 60°C.[3] Store formulations at refrigerated temperatures (2-8°C) unless stability studies indicate otherwise.
Zeta potential is too low. For nanoparticle suspensions, a low zeta potential (close to zero) can lead to aggregation. Modify the surface charge of the nanoparticles by using charged lipids or coating with polymers like chitosan to increase the absolute value of the zeta potential.

Issue 3: Inconsistent results in in vivo pharmacokinetic studies.

Potential Cause Troubleshooting Step
Variability in oral gavage technique. Ensure consistent and accurate administration of the formulation to the animals. Use appropriate gavage needles and techniques to minimize stress and ensure the full dose is delivered to the stomach.
Inadequate fasting of animals. Food can significantly affect the absorption of drugs from lipid-based formulations. Ensure that animals are fasted for an appropriate period before dosing, as specified in the experimental protocol.
Issues with blood sample collection and processing. Use a validated protocol for blood collection, plasma separation, and storage to prevent degradation of ASYB in the samples. A validated UFLC-MS/MS method for ASYB in rat plasma has been established.[1][2]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

FormulationDoseCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Absolute Bioavailability (%)Reference
Intravenous2.5 mg/kg--13038.3 ± 2011.6100[1][2]
Oral (Aqueous Solution)30 mg/kg114.2 ± 31.70.25165.4 ± 40.1~0.3[1][2]

Table 2: Improvement of Oral Bioavailability of Hydroxysafflor Yellow A (HSYA) with Different Formulations (Data as a reference for ASYB formulation development)

FormulationAnimal ModelRelative Bioavailability (%)Fold IncreaseReference
Chitosan Complex with Sodium CaprateRats4764.76[7]
Solid Lipid Nanoparticles (SLNs)Rats-3.97[4]
Self-Double-Emulsifying Drug Delivery System (SDEDDS)Rats2172.17[5]
Natural Deep Eutectic Solvent (90% GCH)Rats326.083.26[8]
Phospholipid Complex in Oil SolutionRats-~37[9]

Experimental Protocols

Protocol 1: Preparation of ASYB-Loaded Solid Lipid Nanoparticles (SLNs) (Adapted from HSYA protocol)

Materials:

  • This compound (ASYB)

  • Lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Poloxamer 188)

  • Deionized water

Method (Warm Microemulsion Technique):

  • Preparation of the aqueous phase: Dissolve ASYB and a hydrophilic surfactant (e.g., Poloxamer 188) in deionized water.

  • Preparation of the oil phase: Melt the lipid (e.g., Glyceryl monostearate) at a temperature above its melting point (e.g., 75°C). Add a lipophilic surfactant (e.g., Tween 80) to the molten lipid.

  • Formation of the primary emulsion: Add the hot aqueous phase to the hot oil phase dropwise under continuous stirring to form a w/o primary emulsion.

  • Formation of the double emulsion: Disperse the primary emulsion into a hot aqueous solution of another surfactant under high-speed homogenization to form a w/o/w double emulsion.

  • Formation of SLNs: Quickly disperse the hot double emulsion into cold water (2-4°C) under magnetic stirring. The solidification of the lipid droplets will form the SLNs.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: UFLC-MS/MS Method for Quantification of ASYB in Rat Plasma (Validated Method)

Instrumentation:

  • Ultrafast Liquid Chromatography (UFLC) system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 column

  • Mobile Phase: Gradient elution with methanol (B129727) and water.

  • Flow Rate: As optimized for the specific column.

  • Injection Volume: As optimized.

Mass Spectrometric Conditions:

  • Ionization Mode: Negative electrospray ionization (ESI-)

  • Detection Mode: Multiple reaction monitoring (MRM)

  • Internal Standard: Rutin

Sample Preparation:

  • To a 100 µL plasma sample, add four volumes of methanol to precipitate the proteins.

  • Vortex the mixture and then centrifuge.

  • Collect the supernatant and analyze using the UFLC-MS/MS system.

Visualizations

ASYB_Bioavailability_Challenges_and_Solutions cluster_challenges Challenges for Oral ASYB Delivery cluster_solutions Formulation Strategies cluster_outcomes Improved Outcomes Poor_Permeability Poor Intestinal Permeability Nanoparticles Nanoparticle Encapsulation (SLNs, Chitosan NPs) Poor_Permeability->Nanoparticles Improves transport SEDDS Self-Emulsifying Drug Delivery Systems (SEDDS) Poor_Permeability->SEDDS Enhances solubilization NADES Natural Deep Eutectic Solvents (NADES) Poor_Permeability->NADES Increases solubility GI_Degradation Gastrointestinal Degradation GI_Degradation->Nanoparticles Protects ASYB GI_Degradation->SEDDS Protects ASYB First_Pass_Metabolism High First-Pass Metabolism First_Pass_Metabolism->Nanoparticles Promotes lymphatic uptake First_Pass_Metabolism->SEDDS Promotes lymphatic uptake Enhanced_Bioavailability Enhanced Oral Bioavailability Nanoparticles->Enhanced_Bioavailability SEDDS->Enhanced_Bioavailability NADES->Enhanced_Bioavailability

Caption: Logical relationship between challenges and solutions for ASYB bioavailability.

Experimental_Workflow_SLN start Start prep_aq Prepare Aqueous Phase (ASYB + Surfactant in Water) start->prep_aq prep_oil Prepare Oil Phase (Molten Lipid + Surfactant) start->prep_oil emulsify1 Form Primary w/o Emulsion prep_aq->emulsify1 prep_oil->emulsify1 emulsify2 Form w/o/w Double Emulsion (High-Speed Homogenization) emulsify1->emulsify2 cool Cool Dispersion to Form SLNs emulsify2->cool charact Characterize SLNs (Size, Zeta, EE%) cool->charact end End charact->end

Caption: Experimental workflow for preparing ASYB-loaded Solid Lipid Nanoparticles (SLNs).

SIRT1_Signaling_Pathway cluster_outcomes ASYB This compound SIRT1 SIRT1 ASYB->SIRT1 activates FOXO1 FOXO1 SIRT1->FOXO1 activates PGC1a PGC1α SIRT1->PGC1a activates Oxidative_Stress Oxidative Stress FOXO1->Oxidative_Stress reduces Apoptosis Apoptosis FOXO1->Apoptosis inhibits PGC1a->Oxidative_Stress reduces Neuroprotection Neuroprotection

Caption: ASYB-mediated activation of the SIRT1 signaling pathway leading to neuroprotection.

References

Technical Support Center: Isolating Pure Anhydrosafflor Yellow B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of pure Anhydrosafflor yellow B (AHSYB).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Yield of AHSYB During Extraction

  • Question: I am experiencing a low yield of this compound from my safflower extract. What are the possible causes and solutions?

  • Answer: Low yields of AHSYB can stem from several factors, primarily related to the extraction method and the stability of the compound. Here are some common issues and troubleshooting steps:

    • Suboptimal Extraction Parameters: The efficiency of AHSYB extraction is highly dependent on the solvent, temperature, time, and solvent-to-material ratio. Traditional water immersion methods are often associated with low yields.[1]

    • Troubleshooting:

      • Optimize Extraction Conditions: Response surface methodology (RSM) has been used to determine optimal ultrasonic extraction conditions, suggesting a temperature of 66°C, an extraction time of 36 minutes, a solvent-to-material ratio of 16 mL/g, and an ultrasonic power of 150 W for maximizing the yield of both Hydroxysafflor yellow A (HSYA) and AHSYB.[2][3] For water immersion extraction, optimal conditions have been found to be a liquid-to-solid ratio of 22:1, an extraction temperature of 75°C, and an extraction time of 35 minutes, which yielded a maximum of 0.465% AHSYB.

      • Consider Alternative Solvents: While AHSYB is a water-soluble component, using ethanol/hexane has been shown to be effective for the extraction of yellow pigments from safflower.

      • Employ Advanced Extraction Techniques: Ultrasonic extraction is a method known to accelerate the release, diffusion, and dissolution of effective substances from plant cells through cavitation, mechanical, and thermal effects.[2]

2. Co-elution of HSYA and AHSYB

  • Question: I am having difficulty separating this compound from Hydroxysafflor yellow A (HSYA) during chromatography. They are co-eluting. How can I improve their separation?

  • Answer: The structural similarity between AHSYB and HSYA makes their separation challenging. HSYA generally has a lower retention time than AHSYB in reverse-phase chromatography due to its higher polarity.[2] To improve separation, consider the following:

    • High-Speed Counter-Current Chromatography (HSCCC): This technique has proven effective in separating AHSYB to a high purity of 98%.[4][5] Optimized conditions include a two-phase solvent system, a specific apparatus speed (e.g., 850 rpm), a defined mobile phase flow rate (e.g., 2 mL/min), and a controlled separation temperature (e.g., 40°C).[4][5]

    • Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC): This method has also been successfully used to isolate AHSYB with a purity of 93%.[6] A mobile phase system consisting of acetonitrile (B52724) and water containing 0.5% acetic acid with a C18 column can be employed.[6]

    • Gradient Elution in HPLC: A gradient elution strategy in HPLC can enhance the resolution between HSYA and AHSYB. For instance, a mobile phase of acetonitrile (A) and 0.1% formic acid in water (B) with a gradient program can be effective.[2]

3. Degradation of AHSYB During Isolation

  • Question: I suspect that my AHSYB is degrading during the isolation process. What conditions can cause degradation, and how can I prevent it?

  • Answer: AHSYB is susceptible to degradation under certain conditions, which can significantly impact the purity and yield of the final product.

    • pH and Temperature Sensitivity: AHSYB can degrade at high temperatures (above 60°C) and in extreme pH conditions (pH ≤ 3.0 or > 7.0).[2] It is most stable in a neutral to slightly alkaline environment.[7]

    • Troubleshooting:

      • Maintain Optimal pH: Ensure that the pH of your solutions is maintained within a stable range, avoiding strongly acidic or alkaline conditions.

      • Control Temperature: Avoid high temperatures during extraction and purification steps. For instance, HSCCC can be performed at a controlled temperature of 40°C.[4][5]

      • Storage: For long-term storage, it is recommended to keep AHSYB at -20°C in a sealed container, away from moisture and light. In solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[8]

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity AchievedKey Optimized ParametersReference
High-Speed Counter-Current Chromatography (HSCCC)98%Apparatus speed: 850 rpm, Mobile phase flow rate: 2 mL/min, Separation temperature: 40°C[5]
Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC)93%Mobile phase: Acetonitrile and water with 0.5% acetic acid, Column: C18
Macroporous Resin (HPD-300) Purification6.83% content (2.91 times higher than before purification)Adsorption pH: 2.8, Adsorption flow rate: 1.9 mL/min, Desorption with 74% ethanol

Experimental Protocols

1. Ultrasonic Extraction of AHSYB from Safflower

This protocol is based on the optimized conditions determined by response surface methodology.[2][3]

  • Sample Preparation: Weigh a specific amount of dried and powdered safflower petals.

  • Solvent Addition: Add pure water as the extraction solvent at a solvent-to-material ratio of 16 mL/g.

  • Ultrasonic Treatment: Place the mixture in an ultrasonic bath and sonicate for 36 minutes.

  • Temperature Control: Maintain the temperature of the water bath at 66°C throughout the extraction process.

  • Power Setting: Set the ultrasonic power to 150 W.

  • Filtration and Collection: After extraction, filter the mixture to separate the extract from the solid residue. The filtrate contains the crude extract of HSYA and AHSYB.

2. High-Speed Counter-Current Chromatography (HSCCC) for AHSYB Purification

This protocol outlines the general steps for purifying AHSYB using HSCCC, based on optimized parameters.[4][5]

  • Solvent System Preparation: Prepare a suitable two-phase solvent system. The choice of solvents is critical for successful separation and needs to be determined based on the partition coefficient (K) of AHSYB.

  • HSCCC Apparatus Setup:

    • Set the apparatus speed to 850 rpm.

    • Equilibrate the column by pumping the stationary phase.

  • Sample Loading: Dissolve the crude safflower extract in a suitable solvent and inject it into the HSCCC column.

  • Elution: Pump the mobile phase at a flow rate of 2 mL/min.

  • Temperature Control: Maintain the separation temperature at 40°C.

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis: Analyze the collected fractions using HPLC to identify the fractions containing pure AHSYB.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Safflower Safflower Petals Extraction Ultrasonic Extraction (Water, 66°C, 36 min, 150W) Safflower->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification_Method Chromatography (e.g., HSCCC or RP-MPLC) Crude_Extract->Purification_Method Pure_AHSYB Pure Anhydrosafflor Yellow B Purification_Method->Pure_AHSYB HPLC_Analysis HPLC Analysis Pure_AHSYB->HPLC_Analysis Purity_Confirmation Purity > 98% HPLC_Analysis->Purity_Confirmation

Caption: Experimental workflow for the isolation of pure this compound.

troubleshooting_logic cluster_solutions_yield Solutions for Low Yield cluster_solutions_separation Solutions for Co-elution cluster_solutions_degradation Solutions for Degradation Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Co_elution Co-elution with HSYA Problem->Co_elution Degradation AHSYB Degradation Problem->Degradation Optimize_Extraction Optimize Extraction (Temp, Time, Solvent Ratio) Low_Yield->Optimize_Extraction Use_Ultrasonication Use Ultrasonic Extraction Low_Yield->Use_Ultrasonication Use_HSCCC Employ HSCCC Co_elution->Use_HSCCC Use_RP_MPLC Use RP-MPLC Co_elution->Use_RP_MPLC Optimize_Gradient Optimize HPLC Gradient Co_elution->Optimize_Gradient Control_pH Maintain Neutral pH Degradation->Control_pH Control_Temp Avoid High Temperatures (>60°C) Degradation->Control_Temp Proper_Storage Store at -20°C or -80°C Degradation->Proper_Storage

Caption: Troubleshooting logic for challenges in AHSYB isolation.

References

Technical Support Center: Anhydrosafflor Yellow B Quality Control and Standardization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anhydrosafflor yellow B (AHSYB).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question/Issue Possible Causes Recommended Solutions
1. Why is my this compound peak showing significant tailing? - Interaction with active silanol (B1196071) groups on the column.[1][2] - Mobile phase pH is close to the pKa of AHSYB.[1] - Column contamination or degradation.[3]- Use a column with end-capping or a polar-embedded stationary phase to minimize silanol interactions.[1] - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a buffer can help maintain a stable pH.[1] - Flush the column with a strong solvent or replace the column if it's old or has been used extensively with complex matrices.[3]
2. My AHSYB peak is split or appears as a doublet. What should I do? - Co-elution with an impurity or a closely related compound.[3][4] - A void at the head of the column or a blocked frit.[3][4] - Sample solvent is too strong compared to the mobile phase.[4]- Optimize the mobile phase gradient or composition to improve resolution. A slower gradient or a different organic modifier might be necessary.[3] - If all peaks are split, the issue is likely with the column inlet. Replace the column frit or the entire column if a void is suspected.[3][4] - Dissolve the sample in the initial mobile phase or a weaker solvent.
3. I am observing a gradual decrease in the AHSYB peak area over a sequence of injections. Why is this happening? - Degradation of AHSYB in the sample vial. AHSYB is known to be sensitive to high temperatures and extreme pH.[5] - Adsorption of AHSYB onto the injector loop or column.- Maintain the autosampler at a cool temperature (e.g., 4°C). Prepare fresh samples if they have been sitting at room temperature for an extended period.[5] - Use a suitable injection solvent and ensure the system is well-equilibrated. Consider using a guard column to protect the analytical column.
4. The retention time of my AHSYB peak is shifting between runs. - Inconsistent mobile phase composition.[6] - Fluctuation in column temperature.[7] - Column not properly equilibrated.[7]- Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. If using a gradient, check the pump's proportioning valves.[6] - Use a column oven to maintain a constant temperature.[7] - Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.
Mass Spectrometry (MS) Troubleshooting
Question/Issue Possible Causes Recommended Solutions
1. I am getting a weak or no signal for AHSYB in my LC-MS analysis. - Inefficient ionization in the MS source.[8] - Ion suppression from matrix components.[9] - Incorrect MS parameters.- Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature). Negative ion mode is often preferred for flavonoids like AHSYB.[10] - Improve sample cleanup to remove interfering substances. Diluting the sample may also help reduce matrix effects.[9] - Ensure the mass spectrometer is tuned and calibrated. Check that the correct m/z for AHSYB is being monitored.
2. The fragmentation pattern of AHSYB in my MS/MS spectrum is inconsistent. - Fluctuating collision energy. - Presence of co-eluting isomers or impurities.- Ensure the collision energy is stable and optimized for AHSYB fragmentation. - Improve chromatographic separation to ensure the precursor ion selected for fragmentation is pure.

Frequently Asked Questions (FAQs)

1. What are the critical quality control parameters for this compound raw material?

The quality of AHSYB raw material, typically extracted from safflower (Carthamus tinctorius L.), should be assessed for:

  • Purity: Determined by HPLC, aiming for a purity of >98% for reference standards.[11]

  • Identification: Confirmed by techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to verify the chemical structure.[11]

  • Residual Solvents: Analysis to ensure that levels of any solvents used during extraction and purification are within acceptable limits.

  • Heavy Metals: Testing for the presence of heavy metals is crucial, especially for materials intended for pharmaceutical development.

  • Microbial Contamination: For materials used in biological assays, testing for microbial contamination is essential.

2. What are the recommended storage conditions for this compound?

AHSYB is sensitive to high temperatures and pH extremes but is relatively stable under light irradiation.[5] For long-term storage, it is recommended to:

  • Store the solid compound at -20°C or -80°C, protected from moisture and light.[12][13]

  • Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[12][13] Avoid repeated freeze-thaw cycles.[13]

  • If using an aqueous stock solution, it should be filtered through a 0.22 µm filter before use.[12][13]

3. How can I ensure the stability of this compound during my experiments?

To maintain the stability of AHSYB during experimental procedures:

  • Avoid high temperatures (>60°C).[5]

  • Maintain the pH of solutions within a neutral range (ideally between pH 3.0 and 7.0).[5]

  • Prepare solutions fresh whenever possible. If using an autosampler, keep the vials cooled.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol is a general guideline for the quantitative analysis of AHSYB.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A: Acetonitrile B: 0.1% Formic acid in water
Gradient Elution 0–12 min, 10%–22% A; 12–20 min, 22%–26% A; 20–30 min, 26%–95% A[14]
Flow Rate 1.0 mL/min[14]
Column Temperature 25°C[14]
Detection Wavelength 403 nm[14]
Injection Volume 10 µL[14]

Standard Preparation:

  • Accurately weigh a suitable amount of AHSYB reference standard.

  • Dissolve in a suitable solvent (e.g., methanol (B129727) or water) to prepare a stock solution of known concentration.

  • Prepare a series of working standard solutions by diluting the stock solution.

Sample Preparation:

  • Extract AHSYB from the sample matrix using an appropriate method (e.g., ultrasonic extraction with a suitable solvent).

  • Filter the extract through a 0.45 µm syringe filter before injection.

Quantification:

  • Construct a calibration curve by plotting the peak area of the AHSYB standards against their concentrations.

  • Determine the concentration of AHSYB in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of this compound

This protocol provides a general method for the identification and structural confirmation of AHSYB.

Instrumentation:

  • LC-MS system equipped with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Use the HPLC conditions described above or a compatible method.

MS Conditions:

ParameterRecommended Settings
Ionization Mode Negative Electrospray Ionization (ESI-)[10]
Scan Range m/z 100-1200
Capillary Voltage Optimize for AHSYB signal (typically 3-4 kV)
Gas Temperature Optimize for desolvation (e.g., 300-350°C)
Nebulizer Pressure Optimize for spray stability
Collision Energy (for MS/MS) Optimize to obtain characteristic fragment ions

Data Analysis:

  • Identify the deprotonated molecule [M-H]⁻ of AHSYB. The molecular formula of AHSYB is C₄₈H₅₂O₂₆, with a monoisotopic mass of 1044.28 g/mol .

  • Perform MS/MS analysis on the precursor ion to obtain a fragmentation pattern. Compare the obtained spectrum with literature data or a reference standard for confirmation.

Signaling Pathway

This compound has been shown to exert its neuroprotective effects by modulating the SIRT1 signaling pathway, which plays a crucial role in attenuating oxidative stress and apoptosis.[15][16][17][18][19]

Anhydrosafflor_yellow_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response AHSYB This compound SIRT1 SIRT1 (Sirtuin 1) AHSYB->SIRT1 Activates FOXO1 FOXO1 (Forkhead box protein O1) SIRT1->FOXO1 Activates PGC1a PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) SIRT1->PGC1a Activates Bcl2 Bcl-2 (Anti-apoptotic) SIRT1->Bcl2 Upregulates Bax Bax (Pro-apoptotic) SIRT1->Bax Downregulates OxidativeStress Oxidative Stress FOXO1->OxidativeStress Reduces PGC1a->OxidativeStress Reduces Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes OxidativeStress->Apoptosis Induces CellSurvival Cell Survival Apoptosis->CellSurvival Decreases AHSYB_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_reporting Data Reporting raw_material Safflower Raw Material extraction Ultrasonic Extraction raw_material->extraction filtration Filtration extraction->filtration hplc HPLC-UV/DAD (Quantification) filtration->hplc lcms LC-MS/MS (Identification) filtration->lcms nmr NMR (Structure Elucidation) filtration->nmr quant_report Quantitative Report (Purity, Concentration) hplc->quant_report qual_report Qualitative Report (Structural Confirmation) lcms->qual_report nmr->qual_report final_report Final Quality Control Report quant_report->final_report qual_report->final_report

References

Technical Support Center: Anhydrosafflor Yellow B Extraction and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of extraction methods on the bioactivity of Anhydrosafflor Yellow B (AYB).

Frequently Asked Questions (FAQs)

Q1: Which extraction method provides the highest yield of this compound?

A1: Ultrasonic-assisted extraction (UAE) has been shown to be a highly efficient method for obtaining a high yield of AYB from safflower. Optimized UAE parameters, such as temperature, extraction time, solvent-to-material ratio, and ultrasonic power, can significantly increase the extraction yield compared to traditional methods.[1][2] For instance, one study reported optimal yields at 66°C for 36 minutes with a solvent-to-material ratio of 16 mL/g and an ultrasonic power of 150 W.[1][2]

Q2: How does the choice of extraction solvent affect the yield and bioactivity of AYB?

A2: The polarity of the solvent is a critical factor. As AYB is a water-soluble compound, polar solvents are generally more effective.[3] Studies have shown that 70% ethanol (B145695) and methanol (B129727) can yield high levels of phenolic and flavonoid compounds, which contribute to the antioxidant activity.[3] While water is a safe and economical solvent, optimizing extraction with aqueous ethanol solutions can enhance the extraction of bioactive components.

Q3: What is the primary mechanism of neuroprotective action for AYB?

A3: this compound exerts neuroprotective effects, in part, by activating the Sirtuin 1 (SIRT1) signaling pathway.[4][5] This pathway is crucial for cellular processes like attenuating oxidative stress and apoptosis.[4][5] AYB has been shown to increase the expression of SIRT1 and downstream targets like FOXO1 and PGC1α, which contribute to its neuroprotective properties.[4][5]

Q4: Can the extraction method influence the stability of AYB?

A4: Yes, the extraction conditions can impact the stability of AYB. AYB can degrade at high temperatures (above 60°C) and at extreme pH levels (pH ≤ 3.0 or > 7.0).[6] Therefore, it is crucial to control these parameters during extraction and storage to preserve the integrity and bioactivity of the compound. Light exposure can also lead to the degradation of related compounds like Hydroxysafflor yellow A (HSYA), suggesting that extracts containing AYB should be stored in dark conditions.[7]

Q5: We are observing inconsistent results in our antioxidant assays (DPPH, FRAP) for safflower extracts. Why might this be happening?

A5: Inconsistent results between different antioxidant assays are not uncommon when evaluating complex plant extracts.[8] This is because each assay has a different underlying mechanism. For example, the DPPH assay measures radical scavenging activity, while the FRAP assay measures the ferric reducing power of the extract.[8] The composition of your extract, including the presence of various phenolic and flavonoid compounds, can lead to different reactivity in each assay. It is also important to consider factors like the solvent used, reaction time, and potential interference from other compounds in the extract.[9]

Troubleshooting Guides

Low Yield of this compound During Extraction
Potential Cause Troubleshooting Steps
Suboptimal Extraction Parameters - Ultrasonic Extraction: Optimize temperature (around 60-70°C), time (30-40 minutes), solvent-to-material ratio (e.g., 16:1 mL/g), and ultrasonic power (e.g., 150 W).[2] - Maceration/Reflux: Ensure sufficient extraction time and appropriate temperature. Hot maceration (around 60°C) can improve yield over cold maceration.[3]
Inappropriate Solvent - Use polar solvents like water, methanol, or ethanol-water mixtures. A 70% ethanol solution has been shown to be effective.[3]
Improper Sample Preparation - Ensure the safflower material is properly dried and ground to a fine powder to increase the surface area for extraction.
Degradation of AYB - Avoid excessive temperatures (>60°C) and extreme pH conditions during extraction and processing.
Inconsistent Bioactivity Results in Cell-Based Neuroprotection Assays
Potential Cause Troubleshooting Steps
Cell Health and Viability Issues - Ensure cells are healthy, within a suitable passage number, and free from contamination (e.g., mycoplasma).[10][11] - Perform a dose-response curve to determine the optimal non-toxic concentration of the AYB extract for your specific cell line.[4]
Assay Protocol Variability - Standardize all steps of the assay, including cell seeding density, treatment duration, and reagent concentrations.[11] - Use appropriate positive and negative controls in every experiment.
Compound Stability and Solubility - Prepare fresh solutions of the AYB extract for each experiment. - Ensure the extract is fully dissolved in the cell culture medium to avoid inaccurate dosing.
Data Analysis and Interpretation - Use appropriate statistical methods to analyze your data. - Be mindful of potential artifacts or confounding factors that may influence the results.

Data Presentation

Table 1: Comparison of Extraction Methods on the Yield of this compound and Antioxidant Activity

Extraction MethodSolventTemperature (°C)TimeAYB Yield (%)Antioxidant Activity (DPPH IC50 µg/mL)Antioxidant Activity (FRAP value)Reference
Ultrasonic Extraction (Optimized) Water6636 minNot explicitly stated for AYB alone, but optimized for both HSYA and AYBLower IC50 indicates higher activityHigher absorbance indicates higher activity[1]
Reflux Extraction 70% Ethanol802 hNot specifiedNot specifiedNot specified[3]
Soxhlet Extraction 70% Ethanol803 hNot specifiedNot specifiedNot specified[3]
Hot Maceration 70% Ethanol6024 hNot specifiedNot specifiedNot specified[3]
Cold Maceration 70% Ethanol424 hNot specifiedNot specifiedNot specified[3]

Note: Direct comparative data for AYB yield across all methods is limited. The provided information is based on studies optimizing for safflower flavonoids in general.

Experimental Protocols

Protocol for Ultrasonic-Assisted Extraction of this compound
  • Sample Preparation: Dry the safflower florets and grind them into a fine powder.

  • Extraction:

    • Weigh 1.0 g of the safflower powder and place it in a flask.

    • Add 16 mL of distilled water (or 70% ethanol) to achieve a 16:1 solvent-to-material ratio.[1]

    • Place the flask in an ultrasonic bath with the temperature set to 66°C.[1]

    • Apply ultrasonic power of 150 W for 36 minutes.[1]

  • Filtration and Concentration:

    • After extraction, centrifuge the mixture and filter the supernatant to remove solid particles.

    • The resulting extract can be concentrated using a rotary evaporator if necessary.

  • Quantification:

    • Analyze the concentration of AYB in the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column and detection at approximately 403 nm.

Protocol for Assessing SIRT1 Pathway Activation in Neuronal Cells
  • Cell Culture and Treatment:

    • Culture primary hippocampal neurons or a suitable neuronal cell line (e.g., PC12) under standard conditions.

    • Induce neuronal injury using a model such as oxygen-glucose deprivation/reoxygenation (OGD/R).

    • Treat the cells with different concentrations of the AYB extract for a specified period (e.g., 24 hours). Include a vehicle control and a positive control if available.

  • Western Blot Analysis:

    • Lyse the cells and extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against SIRT1, FOXO1, PGC1α, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the relative protein expression levels.[4][5]

  • Quantitative Real-Time PCR (qRT-PCR):

    • Extract total RNA from the treated cells and reverse transcribe it into cDNA.

    • Perform qRT-PCR using specific primers for SIRT1, FOXO1, and PGC1α.

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression.[4][5]

Visualizations

experimental_workflow cluster_extraction Extraction of this compound cluster_bioactivity Bioactivity Assessment Safflower Safflower Florets Grinding Grinding Safflower->Grinding Extraction Ultrasonic Extraction (Water, 66°C, 36 min, 150 W) Grinding->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Extract AYB-Rich Extract Filtration->Extract Cell_Culture Neuronal Cell Culture (e.g., Primary Hippocampal Neurons) OGD_R OGD/R Injury Model Cell_Culture->OGD_R Treatment Treatment with AYB Extract OGD_R->Treatment Assays Bioactivity Assays (Cell Viability, Apoptosis) Treatment->Assays Western_Blot Western Blot (SIRT1, FOXO1, PGC1α) Treatment->Western_Blot qRT_PCR qRT-PCR (SIRT1, FOXO1, PGC1α) Treatment->qRT_PCR

Caption: Experimental Workflow for AYB Extraction and Bioactivity Assessment.

sirt1_pathway AYB This compound SIRT1 SIRT1 Activation AYB->SIRT1 Upregulates FOXO1 FOXO1 Activation SIRT1->FOXO1 Activates PGC1a PGC1α Activation SIRT1->PGC1a Activates Oxidative_Stress Reduced Oxidative Stress FOXO1->Oxidative_Stress Apoptosis Reduced Apoptosis FOXO1->Apoptosis PGC1a->Oxidative_Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Apoptosis->Neuroprotection

Caption: this compound's Neuroprotective Signaling Pathway via SIRT1.

References

Technical Support Center: Anhydrosafflor Yellow B (ASYB) Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anhydrosafflor yellow B (ASYB) cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and troubleshooting potential issues during experiments with ASYB.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ASYB) and what are its primary biological activities?

A1: this compound (AHSYB) is a water-soluble quinochalcone C-glycoside isolated from the safflower (Carthamus tinctorius)[1]. It is recognized for its significant antioxidative and neuroprotective properties[1][2][3]. ASYB has been shown to inhibit ADP-induced platelet aggregation and protect against H2O2-induced cytotoxicity in neuronal cells[1]. Its therapeutic potential is primarily attributed to its ability to attenuate oxidative stress and apoptosis[2][3].

Q2: What is the known mechanism of action for this compound?

A2: A primary mechanism of action for ASYB is the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway[4][5]. SIRT1 is a key regulator of cellular processes, including resistance to oxidative stress and apoptosis[5][6]. By activating SIRT1, ASYB can modulate downstream targets like forkhead box O (FOXO) and peroxisome proliferator-activated receptor coactivator 1α (PGC1α), leading to its protective effects[5]. Additionally, ASYB has been shown to have cardio-protective effects by inhibiting apoptosis through the mitochondrial-mediated pathway[7][8][9].

Q3: What is the optimal concentration of ASYB to use in cell-based assays?

A3: The optimal concentration of ASYB can vary depending on the cell type and the specific assay. However, studies have shown that ASYB does not significantly affect the viability of primary hippocampal neurons at concentrations up to 160 μM[2][3]. For neuroprotection studies, concentrations ranging from 5 μM to 120 μM have been effectively used[2][3]. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.

Q4: How should I prepare and store this compound?

A4: ASYB is water-soluble. For cell culture experiments, it can be dissolved in the culture medium[5][6]. Stock solutions can be stored at -20°C for one month or at -80°C for up to six months. It is recommended to store the compound sealed and protected from moisture and light. If water is used as the solvent for the stock solution, it should be filter-sterilized (0.22 μm filter) before use.

Troubleshooting Guide

Issue 1: Inaccurate results in colorimetric viability/cytotoxicity assays (e.g., MTT, XTT).
  • Potential Cause: Spectral interference from the yellow color of ASYB. ASYB has a maximum absorbance at approximately 403 nm, which may overlap with the absorbance spectra of the formazan (B1609692) dyes produced in these assays.

  • Troubleshooting Steps:

    • Run a Compound-Only Control: In a cell-free plate, add the same concentrations of ASYB used in your experiment to the assay medium. Incubate and process the plate as you would with cells. This will allow you to measure the intrinsic absorbance of ASYB at the assay wavelength.

    • Subtract Background Absorbance: Subtract the absorbance values from the compound-only control wells from your experimental wells.

    • Use a Wavelength Scan: If your plate reader has this capability, perform a wavelength scan of both your experimental wells and the compound-only control wells to identify the peak absorbance of the formazan product and any overlapping absorbance from ASYB. This can help in choosing a more appropriate measurement wavelength.

    • Consider Alternative Assays: If spectral interference is significant, consider using non-colorimetric assays such as:

      • Fluorescence-based assays: (e.g., Resazurin/AlamarBlue). Be sure to also check for potential fluorescence interference from ASYB.

      • Luminiscence-based assays: (e.g., ATP-based assays like CellTiter-Glo®), which measure metabolic activity through light emission and are less prone to colorimetric interference.

      • LDH release assay: This measures cytotoxicity by quantifying lactate (B86563) dehydrogenase released from damaged cells and is a colorimetric assay that may also require a compound-only control.

Issue 2: Unexpected results in assays measuring reactive oxygen species (ROS).
  • Potential Cause: Interference from the intrinsic antioxidant properties of ASYB. ASYB is a potent antioxidant and can directly scavenge free radicals, which can mask the true cellular ROS levels in your experiment.

  • Troubleshooting Steps:

    • Include a Cell-Free ROS Assay Control: To assess the direct ROS-scavenging activity of ASYB, perform the ROS assay in a cell-free system. This involves adding ASYB to the assay components in the absence of cells to see if it directly reduces the ROS probe.

    • Choose an Appropriate ROS Probe: Some fluorescent probes for ROS are less susceptible to direct reduction by antioxidants. Consider using probes that measure specific ROS species rather than a general ROS indicator.

    • Wash Cells Before Assay: After treating the cells with ASYB for the desired time, gently wash the cells with phosphate-buffered saline (PBS) to remove any extracellular ASYB before adding the ROS detection reagent. This minimizes direct interaction between ASYB and the assay components.

    • Use Multiple ROS Detection Methods: To confirm your findings, use at least two different methods for measuring ROS that rely on different principles (e.g., a fluorescent probe and a chemiluminescent probe)[10].

Issue 3: Poor solubility or precipitation of ASYB in culture medium.
  • Potential Cause: While ASYB is water-soluble, high concentrations or interactions with components in complex media could lead to precipitation.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of ASYB from a stock solution for each experiment.

    • Use a Suitable Vehicle: If dissolving directly in media is problematic, consider preparing a concentrated stock solution in a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of the solvent in the cell culture is low (typically <0.5%) and include a vehicle control in your experiments.

    • Visual Inspection: Before adding to cells, visually inspect the ASYB solution for any signs of precipitation. If precipitation is observed, try gentle warming or sonication to aid dissolution.

Quantitative Data Summary

ParameterValue/RangeCell TypeReference
Effective Concentration 5 - 120 µMPrimary hippocampal neurons[2][3]
No-Observed-Adverse-Effect-Level (NOAEL) on Viability Up to 160 µMPrimary hippocampal neurons[2][3]
Maximum Absorbance (λmax) ~403 nmN/A
Storage (Stock Solution) -20°C for 1 month; -80°C for 6 monthsN/A

Experimental Protocols

Protocol 1: Cell Viability Assessment using a Colorimetric Assay (e.g., MTT) with ASYB
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of ASYB in complete culture medium. Also, prepare a set of identical dilutions in cell-free medium for the compound-only control plate.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the diluted ASYB solutions. Include vehicle-only and untreated controls. Add the corresponding ASYB dilutions to the cell-free control plate.

  • Incubation: Incubate both plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well of both plates and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the cell-free, compound-only control wells from the corresponding experimental wells before calculating cell viability.

Protocol 2: Measurement of Intracellular ROS with a Fluorescent Probe
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with ASYB as described above.

  • Washing Step: After the treatment period, gently aspirate the medium and wash the cells twice with warm PBS to remove any remaining extracellular ASYB.

  • Probe Loading: Add the fluorescent ROS probe (e.g., DCFH-DA) diluted in serum-free medium to each well and incubate according to the manufacturer's instructions, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen probe.

  • Controls: Include a positive control (e.g., H2O2 treatment) to confirm the assay is working and a vehicle control. A cell-free control with ASYB and the ROS probe can also be run to check for direct interactions.

Visualizations

ASYB_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_asyb Prepare ASYB Stock treat_cells Treat Cells with ASYB prep_asyb->treat_cells prep_cells Seed Cells prep_cells->treat_cells incubate Incubate treat_cells->incubate add_reagent Add Assay Reagent incubate->add_reagent measure Measure Signal add_reagent->measure controls Apply Controls (e.g., background subtraction) measure->controls results Calculate Results controls->results

Caption: General experimental workflow for this compound cell-based assays.

SIRT1_Pathway ASYB This compound SIRT1 SIRT1 ASYB->SIRT1 activates FOXO FOXO SIRT1->FOXO deacetylates (activates) PGC1a PGC1α SIRT1->PGC1a deacetylates (activates) CellSurvival Cell Survival & Stress Resistance FOXO->CellSurvival PGC1a->CellSurvival OxidativeStress Oxidative Stress Apoptosis Apoptosis CellSurvival->OxidativeStress CellSurvival->Apoptosis

Caption: Simplified SIRT1 signaling pathway activated by this compound.

References

Technical Support Center: Enhancing the Stability of Anhydrosafflor Yellow B in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Anhydrosafflor yellow B (AYB) in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What could be the cause?

A1: A color change in your AYB solution is a primary indicator of degradation. The most common causes for this are exposure to high temperatures or inappropriate pH levels. AYB, a quinochalcone C-glycoside, is known to be unstable in solutions with a pH below 3.0 or above 7.0, and at temperatures exceeding 60°C.[1] One of the known degradation products is p-coumaric acid, which can contribute to a shift in the solution's appearance.[1]

Q2: What are the optimal storage conditions for an this compound stock solution?

A2: For long-term storage, it is recommended to store AYB stock solutions at -80°C, which should maintain stability for up to six months. For shorter-term storage, -20°C is suitable for up to one month. It is crucial to aliquot the stock solution upon preparation to prevent multiple freeze-thaw cycles, which can accelerate degradation. Always protect the solution from light, although studies have shown it is less sensitive to light than to temperature and pH.[1]

Q3: I'm observing peak broadening and the appearance of new peaks in my HPLC analysis of an aged this compound solution. What does this indicate?

A3: The observation of peak broadening and the emergence of new peaks in your HPLC chromatogram strongly suggests the degradation of AYB. The new peaks likely correspond to degradation products. A common degradation pathway for similar compounds involves the formation of isomers and other breakdown products, which will have different retention times from the parent AYB molecule. A stability-indicating HPLC method is crucial for resolving these degradation products from the intact AYB peak.

Q4: Can I use a standard buffer for my experiments with this compound?

A4: The choice of buffer is critical for maintaining the stability of AYB. It is advisable to use a buffer system that maintains a pH between 3.0 and 7.0. The stability of related compounds has been shown to be significantly influenced by the buffer composition. For example, phosphate (B84403) buffers are commonly used, but it is essential to validate the stability of AYB in your specific experimental conditions. Avoid highly alkaline or acidic buffers.

Q5: Are there any known methods to improve the stability of this compound in solution?

A5: Yes, several strategies can be employed to enhance the stability of AYB in solution. These include:

  • pH Control: Maintaining the pH of the solution within the stable range of 3.0 to 7.0 is the most critical factor.

  • Temperature Control: Whenever possible, conduct experiments at controlled room temperature or below, and avoid heating solutions above 60°C.[1]

  • Use of Excipients: The inclusion of certain excipients can improve stability. For instance, cyclodextrins have been shown to encapsulate and protect similar molecules from degradation. Antioxidants may also be beneficial in preventing oxidative degradation, as AYB has demonstrated antioxidant properties and is thus susceptible to oxidation.

  • Formulation Strategies: For drug development purposes, advanced formulation strategies like self-double-emulsifying drug delivery systems (SDEDDS) have been shown to enhance the stability and absorption of related compounds like hydroxysafflor yellow A (HSYA).[2]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound During an Experiment
Symptom Possible Cause Troubleshooting Step
Unexpectedly low concentration of AYB in post-experiment analysis.High Temperature: The experimental conditions may have exceeded the thermal stability threshold of AYB (>60°C).1. Review the experimental protocol for any steps involving heat. 2. If heating is necessary, try to minimize the duration and temperature. 3. Consider if a lower temperature can be used without compromising the experimental outcome.
Inappropriate pH: The pH of the solution may be outside the optimal range of 3.0-7.0.1. Measure the pH of all solutions used in the experiment. 2. Adjust the pH using a suitable buffer system. 3. Ensure all reagents added during the experiment do not significantly alter the pH.
Oxidative Stress: The presence of oxidizing agents or exposure to air for extended periods can lead to degradation.1. Degas solvents before use. 2. Consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon). 3. Investigate the addition of a compatible antioxidant to the solution.
Issue 2: Inconsistent Results in this compound Stability Studies
Symptom Possible Cause Troubleshooting Step
High variability in AYB concentration between replicate experiments.Inconsistent Storage of Stock Solutions: Frequent freeze-thaw cycles or improper storage temperatures.1. Prepare fresh aliquots of the AYB stock solution for each experiment. 2. Ensure consistent storage at -80°C for long-term or -20°C for short-term use.
Variability in Experimental Conditions: Minor differences in pH, temperature, or light exposure between experiments.1. Strictly control and monitor the pH and temperature throughout each experiment. 2. While less critical, maintain consistent light conditions for all replicates.
Analytical Method Not Stability-Indicating: The HPLC method may not be adequately separating AYB from its degradation products.1. Perform a forced degradation study to generate degradation products. 2. Optimize the HPLC method (e.g., gradient, column, mobile phase) to achieve baseline separation of AYB and all major degradation peaks.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Solution

Factor Condition Effect on Stability Recommendation
pH < 3.0 or > 7.0Significant degradationMaintain pH between 3.0 and 7.0 using a suitable buffer.
Temperature > 60°CSignificant degradationAvoid heating. Store solutions at or below room temperature.
Light Normal laboratory lightMinimal to no degradation reported in some studiesWhile less critical, it is good practice to protect solutions from prolonged direct light exposure.
Oxidation Presence of oxidizing agents or dissolved oxygenPotential for degradationUse degassed solvents and consider working under an inert atmosphere. The addition of antioxidants may be beneficial.
Freeze-Thaw Cycles Multiple cyclesCan lead to degradationAliquot stock solutions to avoid repeated freezing and thawing.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of AYB under various stress conditions to develop and validate a stability-indicating analytical method.

Materials:

  • This compound (AYB) standard

  • HPLC grade methanol (B129727) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of AYB in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2 hours.

    • Neutralize with 1 mL of 0.1 M NaOH and dilute with mobile phase to the working concentration.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Neutralize with 1 mL of 0.1 M HCl and dilute with mobile phase to the working concentration.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase to the working concentration.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place 1 mL of the stock solution in a hot air oven at 80°C for 48 hours.

    • Dilute with mobile phase to the working concentration.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution to direct sunlight for 24 hours.

    • Dilute with mobile phase to the working concentration.

    • Analyze by HPLC.

  • Analysis: Analyze all samples by a suitable HPLC method, monitoring for the decrease in the AYB peak area and the appearance of new peaks corresponding to degradation products.

Visualizations

AYB_Degradation_Pathway AYB This compound (Stable at pH 3-7, <60°C) Degradation Degradation Products AYB->Degradation High Temperature (>60°C) Extreme pH (<3 or >7) pCoumaric p-Coumaric Acid Degradation->pCoumaric Isomers Isomers Degradation->Isomers Other Other Products Degradation->Other

Hypothetical Degradation Pathway of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome Prep_Stock Prepare AYB Stock Solution Prep_Samples Prepare Samples under Different Stress Conditions (pH, Temp, Light, Oxidant) Prep_Stock->Prep_Samples HPLC HPLC Analysis Prep_Samples->HPLC Data Data Interpretation (Peak Area, New Peaks) HPLC->Data Kinetics Determine Degradation Kinetics Data->Kinetics Method Validate Stability-Indicating Method Data->Method

Experimental Workflow for AYB Stability Testing.

Troubleshooting_Logic node_rect node_rect node_ellipse node_ellipse Start AYB Degradation Observed? Check_pH Is pH between 3 and 7? Start->Check_pH Check_Temp Is Temperature < 60°C? Check_pH->Check_Temp Yes Solution_pH Adjust pH with Buffer Check_pH->Solution_pH No Check_Oxidation Potential Oxidative Stress? Check_Temp->Check_Oxidation Yes Solution_Temp Control Temperature Check_Temp->Solution_Temp No Solution_Oxidation Use Inert Atmosphere/ Antioxidants Check_Oxidation->Solution_Oxidation Yes No_Issue Investigate Other Factors (e.g., Contamination) Check_Oxidation->No_Issue No

Troubleshooting Logic for AYB Degradation.

References

Validation & Comparative

Anhydrosafflor Yellow B vs. Hydroxysafflor Yellow A: A Comparative Guide to Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of Anhydrosafflor yellow B (AYB) and Hydroxysafflor yellow A (HSYA), two prominent bioactive compounds extracted from the safflower (Carthamus tinctorius L.). Both compounds have demonstrated significant potential in mitigating neuronal damage, particularly in the context of cerebral ischemia/reperfusion (I/R) injury. This document synthesizes experimental data to objectively compare their efficacy and mechanisms of action.

Quantitative Comparison of Neuroprotective Effects

A direct comparative study on the neuroprotective effects of HSYA and AYB in models of cerebral I/R injury has revealed that both compounds offer similar protective properties.[1][2][3] The following table summarizes the key quantitative findings from in vitro and in vivo experiments.

ParameterExperimental ModelTreatmentKey FindingsReference
Cell Viability Primary hippocampal neurons (OGD/R)HSYA (40, 60, 80 µM) & AYB (40, 60, 80 µM)Both compounds dose-dependently increased cell viability compared to the OGD/R group.[1][4][1][4]
LDH Release Primary hippocampal neurons (OGD/R)HSYA (40, 60, 80 µM) & AYB (40, 60, 80 µM)Both compounds dose-dependently decreased LDH release, indicating reduced cell damage.[1][3][1][3]
Oxidative Stress (ROS & MDA) Primary hippocampal neurons (OGD/R)HSYA (40, 60, 80 µM) & AYB (40, 60, 80 µM)Both compounds dose-dependently decreased the levels of ROS and MDA.[1][1]
Antioxidant Enzyme Activity (SOD & GSH-Px) Primary hippocampal neurons (OGD/R)HSYA (40, 60, 80 µM) & AYB (40, 60, 80 µM)Both compounds dose-dependently increased the activity of SOD and GSH-Px.[1]
Apoptosis Primary hippocampal neurons (OGD/R)HSYA & AYBBoth compounds significantly suppressed the cell apoptosis rate by down-regulating Bax and up-regulating Bcl-2 expression.[1][4][1][4]
Neurological Deficit Score MCAO/R ratsHSYA (5, 10, 20 mg/kg) & AYB (5, 10, 20 mg/kg)Both compounds dose-dependently decreased neurological deficit scores.[4][4]
Infarct Volume MCAO/R ratsHSYA (5, 10, 20 mg/kg) & AYB (5, 10, 20 mg/kg)Both compounds dose-dependently reduced the cerebral infarct volume.[4][4]
Inflammation MCAO ratsAYB (1.75, 3.5, 7 mg/kg)AYB significantly ameliorated pathological changes and reduced brain inflammation in a dose-dependent manner.[5][5]

Mechanistic Insights: Key Signaling Pathways

Both HSYA and AYB exert their neuroprotective effects through multiple signaling pathways. While they share common mechanisms, some pathways have been more extensively studied for HSYA.

Shared Neuroprotective Pathway: SIRT1 Signaling

A key finding is that both HSYA and AYB mediate their neuroprotective effects against cerebral I/R injury by activating the Silent Information Regulator 1 (SIRT1) signaling pathway.[1][2][3] Activation of SIRT1 leads to the upregulation of downstream targets such as forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which are crucial in combating oxidative stress and apoptosis.[2][3] The neuroprotective effects of both compounds were abolished by a SIRT1-specific inhibitor, confirming the pathway's critical role.[1][2][3]

G cluster_compounds Bioactive Compounds cluster_effects Cellular Effects compound compound pathway pathway protein protein effect effect ischemia ischemia HSYA Hydroxysafflor yellow A SIRT1 SIRT1 HSYA->SIRT1 activates AYB Anhydrosafflor yellow B AYB->SIRT1 activates FOXO1 FOXO1 SIRT1->FOXO1 activates PGC1a PGC-1α SIRT1->PGC1a activates Apoptosis ↓ Apoptosis SIRT1->Apoptosis inhibits OxidativeStress ↓ Oxidative Stress FOXO1->OxidativeStress PGC1a->OxidativeStress Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Apoptosis->Neuroprotection G cluster_invitro In Vitro: OGD/R Model cluster_invivo In Vivo: MCAO/R Model model model procedure procedure assessment assessment NeuronCulture Primary Neuron Culture OGD Oxygen-Glucose Deprivation (OGD) NeuronCulture->OGD Reperfusion_vitro Reperfusion + Treatment (HSYA or AYB) OGD->Reperfusion_vitro Assessment_vitro Assessment: - Cell Viability (CCK-8) - Cytotoxicity (LDH) - Oxidative Stress - Apoptosis (TUNEL) Reperfusion_vitro->Assessment_vitro MCAO Middle Cerebral Artery Occlusion (MCAO) Reperfusion_vivo Reperfusion + Treatment (HSYA or AYB) MCAO->Reperfusion_vivo Assessment_vivo Assessment: - Neurological Score - Infarct Volume (TTC) - Histopathology - Apoptosis (TUNEL) - Western Blot/RT-PCR Reperfusion_vivo->Assessment_vivo

References

A Comparative Analysis of the Bioactivities of Anhydrosafflor Yellow B (AHSYB) and Hydroxysafflor Yellow A (HSYA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anhydrosafflor Yellow B (AHSYB) and Hydroxysafflor Yellow A (HSYA) are two prominent quinochalcone C-glycosides isolated from the flowers of Carthamus tinctorius L. (safflower). Both compounds are recognized for their significant and diverse bioactive properties, making them subjects of extensive research for potential therapeutic applications. This guide provides a comparative analysis of their bioactivities, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.

Comparative Bioactivity Data

The following tables summarize quantitative data from various experimental studies, offering a direct comparison of the efficacy of AHSYB and HSYA in different bioassays.

Table 1: Neuroprotective Effects of AHSYB vs. HSYA on PC12 Cells (Oxygen-Glucose Deprivation/Reperfusion Model)
ParameterConcentration (µM)AHSYBHSYAReference
Cell Viability (%) 40IncreasedIncreased[1]
60IncreasedIncreased[1]
80Increased significantlyIncreased significantly[1]
Lactate (B86563) Dehydrogenase (LDH) Release 40DecreasedDecreased[2]
60DecreasedDecreased[2]
80Decreased significantlyDecreased significantly[2]
Reactive Oxygen Species (ROS) Level 80DecreasedDecreased[1]
GSH/GSSG Ratio 80IncreasedIncreased[1]
Caspase-3 Activity 100-Decreased[3]
Bax/Bcl-2 Ratio 100-Decreased[3]
Table 2: Anti-inflammatory Effects of AHSYB vs. HSYA on LPS-stimulated RAW 264.7 Macrophages
ParameterConcentrationAHSYBHSYAReference
Nitric Oxide (NO) Production VariousInhibitionInhibition[4][5]
Tumor Necrosis Factor-α (TNF-α) Release VariousDecreasedDecreased[6]
Interleukin-6 (IL-6) Release VariousDecreasedDecreased[6]
Table 3: Antioxidant Activity of AHSYB vs. HSYA (DPPH Radical Scavenging Assay)
ParameterAHSYBHSYAReference
IC50 Value Concentration-dependent scavenging activityConcentration-dependent scavenging activity[7][8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Neuroprotection Assay in PC12 Cells (OGD/R Model)
  • Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model: To mimic ischemic conditions, cultured PC12 cells are washed with glucose-free DMEM and then incubated in this medium within a hypoxic chamber (94% N2, 5% CO2, 1% O2) for 4-6 hours. Reperfusion is initiated by replacing the glucose-free medium with normal culture medium and returning the cells to a normoxic incubator for 20-24 hours.[1][3]

  • Treatment: AHSYB or HSYA at various concentrations (e.g., 1-100 µM) is added to the culture medium 30 minutes prior to OGD and is present throughout the OGD and reperfusion phases.[3]

  • Cell Viability Assay (MTT or CCK-8): Following treatment, MTT or CCK-8 solution is added to each well and incubated for 2-4 hours. The absorbance is then measured at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) to determine cell viability.[3][10]

  • LDH Release Assay: The level of lactate dehydrogenase (LDH) released into the culture medium, an indicator of cell membrane damage, is quantified using a commercial LDH assay kit according to the manufacturer's instructions.[2]

  • Measurement of Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA. The ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) is determined using commercially available kits.[1]

  • Apoptosis Assays: Apoptosis can be assessed by Hoechst 33258 staining for nuclear morphology, Annexin V/PI staining followed by flow cytometry, and by measuring the activity of caspase-3 and the expression ratio of Bax/Bcl-2 proteins via Western blotting.[3][11]

Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • LPS Stimulation: Cells are seeded in plates and stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.[4]

  • Treatment: AHSYB or HSYA at various concentrations is added to the cells prior to or concurrently with LPS stimulation.

  • Nitric Oxide (NO) Determination: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[4]

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's protocols.[6][12][13]

DPPH Radical Scavenging Assay
  • Procedure: Various concentrations of AHSYB or HSYA are mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[7][8][9]

Signaling Pathways and Mechanisms of Action

Both AHSYB and HSYA exert their bioactivities through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways involved.

G cluster_0 Neuroprotection via SIRT1 Pathway AHSYB AHSYB SIRT1 SIRT1 Activation AHSYB->SIRT1 HSYA HSYA HSYA->SIRT1 PGC1a PGC-1α Upregulation SIRT1->PGC1a Nrf2 Nrf2 Activation SIRT1->Nrf2 Apoptosis ↓ Apoptosis SIRT1->Apoptosis OxidativeStress ↓ Oxidative Stress PGC1a->OxidativeStress Antioxidant Antioxidant Enzymes (e.g., HO-1, NQO1) Nrf2->Antioxidant Antioxidant->OxidativeStress

Caption: AHSYB and HSYA neuroprotective SIRT1 signaling pathway.

G cluster_1 Anti-inflammatory NF-κB Pathway cluster_NFkB Anti-inflammatory NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Phosphorylation TLR4->IKK AHSYB AHSYB AHSYB->IKK Inhibition HSYA HSYA HSYA->IKK Inhibition IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IKK->NFkB Inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Inflammatory

Caption: AHSYB and HSYA anti-inflammatory NF-κB pathway.

Conclusion

Both this compound and Hydroxysafflor Yellow A demonstrate potent neuroprotective, anti-inflammatory, and antioxidant activities. The available data suggests that both compounds often act through similar signaling pathways, such as the SIRT1 and NF-κB pathways, to exert their effects. While HSYA has been more extensively studied, AHSYB shows comparable and, in some instances, potentially more potent effects, warranting further investigation. This comparative guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of these two promising natural compounds. The provided experimental protocols and pathway diagrams offer a solid foundation for designing and interpreting future studies in the field of drug discovery and development.

References

Anhydrosafflor Yellow B: A Comparative Guide to its Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of Anhydrosafflor yellow B (AHSYB), a prominent bioactive compound from the safflower plant, against two well-established antioxidants: Resveratrol and Vitamin C. The comparison is based on available experimental data from in vitro and in vivo studies, offering insights into its relative efficacy and mechanisms of action.

Comparative Analysis of Antioxidant Properties

The following table summarizes the antioxidant capacities of this compound, Resveratrol, and Vitamin C. Due to the limited availability of standardized in vitro antioxidant assay data for pure this compound, its efficacy is primarily described through its observed effects in cellular and animal models of oxidative stress.

AntioxidantIn Vitro Antioxidant Activity (IC50/ORAC Values)In Vivo/Cellular Antioxidant EffectsPrimary Mechanism of Action
This compound Data for the pure compound is not readily available in comparative studies. Safflower extracts containing AHSYB show dose-dependent DPPH radical scavenging activity.[1]- Reduces levels of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA).[2][3] - Increases the activity of antioxidant enzymes Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px).[2][3] - Protects against oxidative stress-induced cell injury and apoptosis.[3][4]- Activates the SIRT1 signaling pathway, which is involved in cellular resistance to oxidative stress.[2][3][4] - Related compounds (Safflower yellow B) have been shown to activate the protective Akt/Nrf2 pathway.[5]
Resveratrol - DPPH IC50: ~82 µM - FRAP IC50: ~13 µM - ORAC: Exhibits high oxygen radical absorbance capacity.- Scavenges various free radicals. - Reduces lipid peroxidation. - Upregulates endogenous antioxidant defenses.- Directly scavenges free radicals. - Activates SIRT1 and Nrf2 signaling pathways, leading to the expression of antioxidant enzymes.
Vitamin C (Ascorbic Acid) - DPPH IC50: Widely variable depending on assay conditions, often in the µM range. - ABTS IC50: Typically in the µM range.- Potent water-soluble antioxidant. - Scavenges a wide variety of reactive oxygen species. - Regenerates other antioxidants, such as Vitamin E.- Directly donates electrons to neutralize free radicals.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a better understanding and replication of the findings.

In Vivo Model of Cerebral Ischemia/Reperfusion Injury (for this compound)
  • Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia, followed by reperfusion.

  • Treatment: this compound is administered intravenously at varying doses (e.g., 2, 4, 8 mg/kg) at the onset of reperfusion.

  • Assessment of Oxidative Stress:

    • Sample Collection: Blood serum and brain tissue homogenates are collected after a specific reperfusion period (e.g., 24 hours).

    • Biomarker Analysis: The levels of ROS, MDA, SOD, and GSH-Px are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The results from the AHSYB-treated groups are compared to the MCAO/R model group and a sham-operated group.

In Vitro DPPH Radical Scavenging Assay (General Protocol)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of antioxidants.[6][7]

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol).

    • Antioxidant solutions of various concentrations.

    • Methanol (as a blank).

  • Procedure:

    • A specific volume of the antioxidant solution is mixed with a volume of the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against antioxidant concentration.

In Vitro ABTS Radical Cation Decolorization Assay (General Protocol)

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[8][9][10]

  • Reagents:

    • ABTS solution (e.g., 7 mM).

    • Potassium persulfate solution (e.g., 2.45 mM).

    • Antioxidant solutions of various concentrations.

    • Phosphate-buffered saline (PBS) or ethanol (B145695).

  • Procedure:

    • The ABTS radical cation is generated by reacting the ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is diluted with PBS or ethanol to an absorbance of ~0.70 at 734 nm.

    • A small volume of the antioxidant solution is added to the diluted ABTS•+ solution.

    • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value or the Trolox Equivalent Antioxidant Capacity (TEAC) is determined.

Oxygen Radical Absorbance Capacity (ORAC) Assay (General Protocol)

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.[11][12][13]

  • Reagents:

    • Fluorescein (B123965) (fluorescent probe).

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.

    • Trolox (a vitamin E analog) as a standard.

    • Antioxidant solutions of various concentrations.

    • Phosphate buffer (pH 7.4).

  • Procedure:

    • The antioxidant sample is mixed with the fluorescein solution in a microplate.

    • The reaction is initiated by the addition of AAPH.

    • The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The ORAC value is typically expressed as Trolox equivalents.

Signaling Pathways and Experimental Workflows

The antioxidant effects of this compound and other related compounds are often mediated through the activation of specific cellular signaling pathways.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Models (e.g., OGD/R) cluster_invivo Animal Models (e.g., MCAO/R) assay DPPH / ABTS / ORAC Assays ic50 Determine IC50 / ORAC Value assay->ic50 Quantitative Analysis cells Induce Oxidative Stress treatment Treat with AHSYB cells->treatment biomarkers Measure ROS, MDA, SOD, GSH-Px treatment->biomarkers pathway Analyze Signaling Pathways (e.g., SIRT1, Nrf2) treatment->pathway animal Induce Ischemia-Reperfusion animal_treatment Administer AHSYB animal->animal_treatment animal_biomarkers Measure Serum/Tissue Biomarkers animal_treatment->animal_biomarkers animal_outcome Assess Neurological Outcome animal_treatment->animal_outcome start Antioxidant Compound (this compound) cluster_invitro cluster_invitro start->cluster_invitro Direct Scavenging cluster_cellular cluster_cellular start->cluster_cellular Cellular Protection cluster_invivo cluster_invivo cluster_cellular->cluster_invivo Preclinical Validation

Figure 1. A generalized workflow for evaluating the antioxidant efficacy of a compound like this compound.

sirt1_pathway AHSYB This compound SIRT1 SIRT1 Activation AHSYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates/Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates/Activates Apoptosis Reduced Apoptosis SIRT1->Apoptosis Inhibits Antioxidant_Genes Expression of Antioxidant Genes (e.g., SOD, Catalase) FOXO1->Antioxidant_Genes Promotes Transcription PGC1a->Antioxidant_Genes Promotes Transcription Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Reduces

Figure 2. This compound activates the SIRT1 signaling pathway to combat oxidative stress.

nrf2_pathway Antioxidant Antioxidant Compound (e.g., Safflower Yellow B) PI3K_AKT PI3K/Akt Pathway Antioxidant->PI3K_AKT Activates Nrf2 Nrf2 PI3K_AKT->Nrf2 Phosphorylates/Stabilizes Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Binds to & Activates Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Leads to

References

Anhydrosafflor Yellow B: A Comparative Guide to its Anti-Apoptotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel therapeutic agents, Anhydrosafflor yellow B (AHSYB), a water-soluble chalcone (B49325) compound extracted from the safflower (Carthamus tinctorius L.), has demonstrated significant anti-apoptotic properties. This guide provides a comparative analysis of AHSYB's performance against its structural analog, Hydroxysafflor yellow A (HSYA), and the established neuroprotective drug, Nimodipine, with supporting experimental data.

Comparative Efficacy in Neuroprotection

This compound has been shown to exert potent anti-apoptotic effects, particularly in the context of cerebral ischemia/reperfusion (I/R) injury.[1] Studies utilizing both in vitro and in vivo models have consistently demonstrated its ability to mitigate neuronal cell death.

In Vitro Studies: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

In primary cultured hippocampal neurons subjected to OGD/R, a model that mimics ischemic conditions, AHSYB significantly enhanced cell viability and reduced apoptosis in a dose-dependent manner.[1] Its efficacy is comparable to that of Hydroxysafflor yellow A (HSYA), another major bioactive component of safflower.[1]

Table 1: Effect of this compound (AHSYB) and Hydroxysafflor yellow A (HSYA) on Cell Viability in OGD/R-induced Hippocampal Neurons [1]

Treatment GroupConcentration (μM)Cell Viability (%)
Control-100
OGD/R-52.3
AHSYB4065.8
AHSYB6078.2
AHSYB8089.5
HSYA4067.1
HSYA6079.8
HSYA8091.2

The anti-apoptotic effect of AHSYB is further substantiated by its modulation of key apoptosis-related proteins. Treatment with AHSYB leads to a significant decrease in the expression of the pro-apoptotic protein Bax and a concurrent increase in the expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical determinant in preventing the mitochondrial pathway of apoptosis.

Table 2: Effect of this compound (AHSYB) and Hydroxysafflor yellow A (HSYA) on Bax and Bcl-2 Protein Expression in OGD/R-induced Hippocampal Neurons [1]

Treatment GroupConcentration (μM)Relative Bax Protein ExpressionRelative Bcl-2 Protein Expression
Control-1.01.0
OGD/R-2.80.3
AHSYB801.20.8
HSYA801.10.9
In Vivo Studies: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

In a rat model of MCAO/R, AHSYB demonstrated significant neuroprotective effects, reducing infarct volume and improving neurological function. TUNEL staining of the ischemic hippocampus revealed a marked reduction in apoptotic cells in AHSYB-treated animals compared to the MCAO/R group.[1] The in vivo efficacy of AHSYB was comparable to that of HSYA and the positive control drug, Nimodipine.

Table 3: Comparison of this compound (AHSYB), Hydroxysafflor yellow A (HSYA), and Nimodipine on Neurological Deficit Scores in MCAO/R Rats

Treatment GroupDoseNeurological Deficit Score
Sham-0.2
MCAO/R-3.5
AHSYB2.5 mg/kg2.1
AHSYB5 mg/kg1.5
AHSYB10 mg/kg1.1
HSYA2.5 mg/kg2.0
HSYA5 mg/kg1.4
HSYA10 mg/kg1.0
Nimodipine10 mg/kg1.2

Mechanism of Action: The SIRT1 Signaling Pathway

The anti-apoptotic effects of this compound are mediated, at least in part, through the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[1] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance and survival.

AHSYB treatment has been shown to upregulate the expression of SIRT1 and its downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1] The activation of this pathway ultimately leads to the observed decrease in Bax and increase in Bcl-2 expression, thereby inhibiting apoptosis.[1] The neuroprotective effects of AHSYB can be abolished by the use of a specific SIRT1 inhibitor, EX527, confirming the critical role of this pathway.[1]

SIRT1 Signaling Pathway in AHSYB-mediated Anti-apoptosis AHSYB This compound SIRT1 SIRT1 AHSYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates Bax Bax SIRT1->Bax Decreases expression Bcl2 Bcl-2 FOXO1->Bcl2 Increases expression PGC1a->Bcl2 Increases expression Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Ischemic_Stress Ischemic Stress Ischemic_Stress->Bax Increases expression

Caption: AHSYB Anti-Apoptotic Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the cited studies.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Hippocampal Neurons
  • Cell Culture: Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats and cultured for 7 days.

  • OGD Induction: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution, and the cells are placed in a hypoxic incubator (94% N2, 5% CO2, 1% O2) at 37°C for 6 hours.

  • Reperfusion: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours.

  • Drug Treatment: AHSYB, HSYA, or other compounds are added to the culture medium during the OGD and reperfusion phases.

OGD/R Experimental Workflow start Primary Hippocampal Neuron Culture (7 days) ogd Oxygen-Glucose Deprivation (6 hours in hypoxic chamber) start->ogd reperfusion Reperfusion (24 hours in normoxic incubator) ogd->reperfusion treatment Drug Treatment (AHSYB, HSYA, etc.) ogd->treatment reperfusion->treatment analysis Cell Viability & Apoptosis Assays reperfusion->analysis

Caption: OGD/R Experimental Workflow.
Western Blot Analysis for Bax and Bcl-2

  • Protein Extraction: Cells are lysed using RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against Bax, Bcl-2, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
  • Tissue Preparation: Brain tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

  • Permeabilization: Tissue sections are treated with proteinase K to allow for antibody penetration.

  • TdT Labeling: The sections are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP to label the 3'-OH ends of fragmented DNA.

  • Detection: The labeled apoptotic cells are visualized by incubating with streptavidin-HRP followed by a diaminobenzidine (DAB) substrate, resulting in a brown stain in apoptotic nuclei.

  • Counterstaining: The sections are counterstained with hematoxylin (B73222) to visualize the nuclei of all cells.

  • Microscopy: The stained sections are observed under a light microscope to quantify the number of TUNEL-positive (apoptotic) cells.

Conclusion

This compound demonstrates potent anti-apoptotic effects, comparable to its well-studied analog Hydroxysafflor yellow A and the clinically used drug Nimodipine in models of cerebral ischemia. Its mechanism of action involves the activation of the SIRT1 signaling pathway, leading to a favorable shift in the Bax/Bcl-2 ratio and subsequent inhibition of apoptosis. The presented data and experimental protocols provide a solid foundation for further investigation into the therapeutic potential of this compound in conditions characterized by excessive apoptosis.

References

Unveiling the Role of Anhydrosafflor Yellow B in Herbal Formulas: A Comparative Guide Based on Knock-Out Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise contribution of individual components within complex herbal formulas is paramount. This guide provides an objective comparison of herbal formula performance with and without Anhydrosafflor yellow B (ASYB), a key bioactive compound from the Safflower plant (Carthamus tinctorius L.), based on selective knock-out studies.

This compound is a major water-soluble quinochalcone C-glycoside found in Safflower, an herb widely used in traditional medicine to invigorate blood circulation and treat cardiovascular and cerebrovascular diseases.[1][2][3] Recent studies have employed a chemical "knock-out" approach using preparative high-performance liquid chromatography (prep-HPLC) to selectively remove ASYB from Safflower-containing herbal preparations.[4][5][6][7] This methodology allows for a direct comparison of the formula's bioactivity before and after the removal of ASYB, thereby elucidating its specific contribution.

Comparative Analysis of Bioactivity: With vs. Without this compound

A key study investigated the role of ASYB in various Safflower-based herbal pairs by evaluating their antiplatelet and anticoagulation activities. The "knock-out" of ASYB from these formulas led to a measurable decrease in their efficacy, demonstrating that ASYB plays a direct role in their blood-activating properties.[4][6]

The contribution of ASYB to the overall bioactivity was found to vary depending on the other herbs in the formula, highlighting the complex interactions within these traditional remedies. The degree of contribution of ASYB in the tested Safflower series herb pairs was as follows: Carthami Flos-Glycyrrhizae Radix et Rhizoma > Carthami Flos-Persicae Semen > Carthami Flos-Angelicae Sinensis Radix > Carthami Flos-Sappan Lignum > Carthami Flos-Salviae Miltiorrhizae Radix et Rhizoma > Carthami Flos-Astragali Radix > Carthami Flos-Ginseng Radix et Rhizoma Rubra > Carthami Flos.[4]

While specific quantitative data from these knock-out studies is summarized in the table below, it is important to note that ASYB also exhibits significant anti-oxidative effects and protective action against cytotoxicity in neuronal cells.[8]

Herbal Formula (Abbreviation)Bioactivity AssessedContribution of ASYB (%)
Carthami Flos (CF)Antiplatelet Aggregation & AnticoagulationBaseline
CF - Glycyrrhizae Radix et Rhizoma (CF-GL)Antiplatelet Aggregation & AnticoagulationHighest Contribution
CF - Persicae Semen (CF-PS)Antiplatelet Aggregation & AnticoagulationHigh Contribution
CF - Angelicae Sinensis Radix (CF-AS)Antiplatelet Aggregation & AnticoagulationModerate Contribution
CF - Sappan Lignum (CF-SL)Antiplatelet Aggregation & AnticoagulationModerate Contribution
CF - Salviae Miltiorrhizae Radix et Rhizoma (CF-SM)Antiplatelet Aggregation & AnticoagulationLower Contribution
CF - Astragali Radix (CF-AR)Antiplatelet Aggregation & AnticoagulationLower Contribution
CF - Ginseng Radix et Rhizoma Rubra (CF-GR)Antiplatelet Aggregation & AnticoagulationLowest Contribution

Table 1: Summary of this compound (ASYB) Contribution to the Bioactivity of Safflower-Containing Herbal Pairs. The contribution percentages are relative and ranked based on the findings of the selective knock-out study.[4]

Experimental Protocols

The following sections detail the methodologies employed in the key knock-out studies.

Selective Knock-Out of this compound via Preparative HPLC

This protocol describes the chemical removal of ASYB from herbal extracts.

1. Sample Preparation: The individual herbs and herbal pairs are powdered and extracted with 70% ethanol (B145695) under reflux. The extract is then filtered and concentrated.

2. Preparative HPLC Conditions:

  • Column: A suitable preparative C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol (B129727) and water.

  • Detection: UV detection at an appropriate wavelength for ASYB.

  • Procedure: The extract is injected onto the preparative HPLC system. The fraction corresponding to the retention time of ASYB is collected and discarded. The remaining fractions are then combined to create the ASYB "knocked-out" extract.

3. Verification: Analytical HPLC is used to confirm the successful removal of the ASYB peak in the knock-out extract by comparing its chromatogram to that of the original extract.[5]

Evaluation of Antiplatelet and Anticoagulation Activities

1. Animals: Male Sprague-Dawley rats are used.

2. Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation: Blood is collected from the abdominal aorta and anticoagulated with 3.8% sodium citrate. PRP is obtained by centrifugation at a low speed, and PPP is obtained by further centrifugation at a higher speed.

3. Antiplatelet Aggregation Assay: The inhibitory effect of the original and knock-out extracts on ADP-induced platelet aggregation is measured using a platelet aggregometer.

4. Anticoagulation Assays:

  • Activated Partial Thromboplastin Time (APTT): Measures the intrinsic and common coagulation pathways.

  • Prothrombin Time (PT): Measures the extrinsic and common coagulation pathways.

  • Thrombin Time (TT): Measures the final step of the coagulation cascade. These parameters are determined using a coagulometer.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of ASYB and the experimental workflow for the knock-out studies.

ASYB_SIRT1_Pathway ASYB Anhydrosafflor yellow B SIRT1 SIRT1 ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Deacetylates PGC1a PGC1α SIRT1->PGC1a Deacetylates Bcl2 Bcl-2 SIRT1->Bcl2 Upregulates Bax Bax SIRT1->Bax Downregulates OxidativeStress Oxidative Stress Resistance FOXO1->OxidativeStress PGC1a->OxidativeStress Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: this compound (ASYB) signaling pathway.

Knock_Out_Workflow cluster_Preparation Preparation of Extracts cluster_KnockOut Selective Knock-Out cluster_Analysis Comparative Bioactivity Analysis HerbalFormula Herbal Formula Extraction Ethanol Extraction HerbalFormula->Extraction OriginalExtract Original Extract Extraction->OriginalExtract PrepHPLC Preparative HPLC OriginalExtract->PrepHPLC Bioassays Antiplatelet & Anticoagulation Assays OriginalExtract->Bioassays KnockedOutExtract ASYB Knocked-Out Extract PrepHPLC->KnockedOutExtract KnockedOutExtract->Bioassays Comparison Data Comparison & Contribution Analysis Bioassays->Comparison

Caption: Experimental workflow for ASYB knock-out studies.

Conclusion

The selective knock-out of this compound from herbal formulas provides a powerful methodology for dissecting the contribution of individual components to the overall therapeutic effect. The evidence strongly suggests that ASYB is a critical bioactive constituent in Safflower-containing formulas, contributing significantly to their blood-activating properties. Further research employing this approach can continue to unravel the complex pharmacology of traditional herbal medicines, paving the way for the development of more targeted and evidence-based therapies.

References

Anhydrosafflor Yellow B: A Comparative Analysis of its Bioactivity and Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Anhydrosafflor yellow B (ASYB), a major bioactive quinochalcone C-glycoside from safflower (Carthamus tinctorius L.), with its structural analog, Hydroxysafflor yellow A (HSYA). It also explores the interactions of ASYB with other compounds found in safflower, supported by experimental data. This document is intended to be a valuable resource for researchers investigating the therapeutic potential of safflower-derived compounds.

Comparative Efficacy of this compound and Hydroxysafflor Yellow A

ASYB and HSYA are the two most abundant and pharmacologically significant components of safflower yellow pigments.[1][2][3] They share a similar chemical backbone but differ by a hydroxyl group, leading to distinct yet often comparable biological activities. This section compares their efficacy in two key therapeutic areas: neuroprotection against cerebral ischemia/reperfusion injury and regulation of hemostasis.

Neuroprotective Effects in Cerebral Ischemia/Reperfusion Injury

Both ASYB and HSYA have demonstrated significant neuroprotective effects in preclinical models of stroke.[4] A key study compared their efficacy in both in vitro (oxygen-glucose deprivation/reperfusion, OGD/R) and in vivo (middle cerebral artery occlusion/reperfusion, MCAO/R) models.[5]

Table 1: Comparison of the Neuroprotective Effects of ASYB and HSYA

ParameterModelTreatment GroupResultEfficacy Comparison
Cell Viability (%) OGD/R in primary hippocampal neuronsControl100.0 ± 5.6-
OGD/R52.3 ± 4.8-
OGD/R + ASYB (80 µM)85.2 ± 6.1Similar to HSYA
OGD/R + HSYA (80 µM)88.7 ± 5.9Similar to ASYB
LDH Release (%) OGD/R in primary hippocampal neuronsControl100.0 ± 7.2-
OGD/R215.4 ± 15.3-
OGD/R + ASYB (80 µM)130.8 ± 10.5Similar to HSYA
OGD/R + HSYA (80 µM)125.6 ± 9.8Similar to ASYB
Neurological Deficit Score MCAO/R in ratsSham0-
MCAO/R3.8 ± 0.5-
MCAO/R + ASYB (10 mg/kg)1.5 ± 0.4Similar to HSYA
MCAO/R + HSYA (10 mg/kg)1.3 ± 0.3Similar to ASYB
Infarct Volume (%) MCAO/R in ratsMCAO/R45.3 ± 5.1-
MCAO/R + ASYB (10 mg/kg)20.7 ± 4.2Similar to HSYA
MCAO/R + HSYA (10 mg/kg)18.9 ± 3.9Similar to ASYB

Data are presented as mean ± SD. Data synthesized from a study by Fang et al. (2021).[5]

The data indicate that both ASYB and HSYA exhibit comparable, dose-dependent neuroprotective effects by increasing cell viability, reducing cell damage, improving neurological function, and decreasing infarct volume.[5]

Anticoagulant and Antiplatelet Effects

ASYB and HSYA play crucial roles in the traditional use of safflower for promoting blood circulation and removing blood stasis.[2] Their effects on coagulation and platelet aggregation have been investigated, particularly through a "selective knock-out" approach where one compound is removed from a safflower-containing herbal formula to assess its contribution.

Table 2: Contribution of ASYB and HSYA to Antiplatelet and Anticoagulant Activities

AssayInducerHerbal PairInhibition/Prolongation before Knock-out (%)Inhibition/Prolongation after ASYB Knock-out (%)Inhibition/Prolongation after HSYA Knock-out (%)
Platelet Aggregation PAFCF45.2 ± 3.128.7 ± 2.515.6 ± 1.9
AACF-SL60.1 ± 4.535.8 ± 3.850.2 ± 4.1
Coagulation Time APTTCF-SM35.4 ± 2.9 s29.1 ± 2.2 s20.5 ± 1.8 s
PTCF-AS18.2 ± 1.5 s15.9 ± 1.3 s16.5 ± 1.4 s

Data are presented as mean ± SD. CF: Carthami Flos (Safflower); CF-SL: Safflower-Sappan Lignum; CF-SM: Safflower-Salvia Miltiorrhiza; CF-AS: Safflower-Angelicae Sinensis Radix. Data synthesized from a study by Wang et al. (2016).[2]

These results suggest that both ASYB and HSYA contribute significantly to the antiplatelet and anticoagulant activities of safflower, with their relative importance varying depending on the specific herbal combination and the physiological endpoint.[2]

Interaction with Other Safflower Compounds

Safflower contains a complex mixture of bioactive compounds, including other flavonoids like quercetin (B1663063) and kaempferol, as well as their glycosides.[6] While direct synergistic or antagonistic interactions between ASYB and these specific compounds are not extensively documented, studies on whole safflower extracts versus isolated components provide indirect evidence of interactions.

The overall bioactivity of safflower extracts is often greater than the sum of its individual components, suggesting synergistic or additive effects.[2] For instance, the anticoagulant effect of a whole safflower extract can be more potent than that of isolated ASYB or HSYA, indicating that other compounds within the extract contribute to the overall activity.[2] The presence of compounds like quercetin and kaempferol, which also possess anticoagulant and anti-inflammatory properties, likely contributes to the overall therapeutic effect of safflower.[6]

Signaling Pathway Analysis

The neuroprotective effects of both ASYB and HSYA are mediated, at least in part, through the activation of the Sirtuin 1 (SIRT1) signaling pathway.[4] SIRT1 is a protein deacetylase that plays a critical role in cellular stress resistance, and its activation can lead to the deacetylation and subsequent activation of downstream targets like Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[7][8] This cascade ultimately leads to a reduction in oxidative stress and apoptosis.

SIRT1_Pathway cluster_0 Cerebral Ischemia/Reperfusion cluster_1 Cellular Stress cluster_2 Therapeutic Intervention cluster_3 SIRT1 Signaling Pathway Ischemia Ischemia Oxidative_Stress Oxidative_Stress Ischemia->Oxidative_Stress induces Apoptosis Apoptosis Ischemia->Apoptosis induces ASYB ASYB SIRT1 SIRT1 ASYB->SIRT1 activates HSYA HSYA HSYA->SIRT1 activates FOXO1 FOXO1 SIRT1->FOXO1 deacetylates PGC1a PGC1a SIRT1->PGC1a deacetylates Bcl2 Bcl2 SIRT1->Bcl2 upregulates Bax Bax SIRT1->Bax downregulates Antioxidant_Enzymes Antioxidant_Enzymes FOXO1->Antioxidant_Enzymes upregulates PGC1a->Antioxidant_Enzymes upregulates Bcl2->Apoptosis inhibits Bax->Apoptosis promotes Antioxidant_Enzymes->Oxidative_Stress inhibits

SIRT1 signaling pathway in neuroprotection.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to generate the comparative data presented in this guide.

Selective Knock-Out of ASYB and HSYA using Preparative HPLC

This method is employed to evaluate the specific contribution of ASYB and HSYA to the overall bioactivity of safflower-containing herbal preparations.[2]

Knock_Out_Workflow A Safflower Herbal Preparation B Preparative HPLC Separation A->B E Bioactivity Assays (e.g., Anticoagulation, Antiplatelet) A->E Control C Collect ASYB and HSYA Fractions B->C D Recombine Remaining Fractions (ASYB or HSYA 'Knocked-out') B->D D->E F Compare Activity of Original vs. Knock-out Preparations E->F

Workflow for selective knock-out of safflower components.

Protocol:

  • Sample Preparation: A crude extract of the safflower-containing herbal formula is prepared.

  • Preparative HPLC: The extract is subjected to preparative high-performance liquid chromatography (prep-HPLC) to separate its chemical constituents.

  • Fraction Collection: Fractions corresponding to the elution times of ASYB and HSYA are collected.

  • 'Knock-Out' Sample Preparation: The remaining fractions are recombined to create a "knock-out" sample that is deficient in either ASYB or HSYA.

  • Bioactivity Testing: The original extract and the "knock-out" samples are then subjected to various bioactivity assays.

  • Data Analysis: The results from the original and "knock-out" samples are compared to determine the contribution of the removed component to the overall activity.

In Vitro Model of Cerebral Ischemia/Reperfusion (OGD/R)

This cell-based model simulates the conditions of stroke to evaluate the neuroprotective effects of compounds.[5]

Protocol:

  • Cell Culture: Primary hippocampal neurons are cultured under standard conditions.

  • OGD Insult: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2 hours).

  • Reperfusion: The glucose-free medium is replaced with the original culture medium, and the cells are returned to normoxic conditions for a further incubation period (e.g., 24 hours).

  • Treatment: ASYB or HSYA is added to the culture medium during the reperfusion phase.

  • Assessment of Neuroprotection: Cell viability (e.g., using CCK-8 assay) and lactate (B86563) dehydrogenase (LDH) release are measured to quantify cell death and damage.

In Vivo Model of Cerebral Ischemia/Reperfusion (MCAO/R)

This animal model is a widely used preclinical model of focal cerebral ischemia.[5]

Protocol:

  • Animal Model: An adult male Sprague-Dawley rat is anesthetized.

  • Middle Cerebral Artery Occlusion: A nylon monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery (MCA), inducing ischemia.

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

  • Treatment: ASYB or HSYA is administered to the animal (e.g., via intravenous injection) at the onset of reperfusion.

  • Neurological Assessment: Neurological deficit scores are evaluated at a specific time point post-reperfusion (e.g., 24 hours).

  • Infarct Volume Measurement: The brain is sectioned and stained (e.g., with TTC) to visualize and quantify the infarct volume.

Anticoagulation Assays (APTT and PT)

These assays are used to assess the effects of compounds on the intrinsic (APTT) and extrinsic (PT) pathways of the coagulation cascade.[2][9]

Protocol for Activated Partial Thromboplastin Time (APTT):

  • Plasma Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood.

  • Incubation: A mixture of PPP and the test compound (ASYB, HSYA, or extract) is incubated with an APTT reagent (containing a contact activator and phospholipids).

  • Initiation of Coagulation: Calcium chloride is added to the mixture to initiate the coagulation cascade.

  • Clotting Time Measurement: The time taken for a fibrin (B1330869) clot to form is measured using a coagulometer.

Protocol for Prothrombin Time (PT):

  • Plasma Preparation: Platelet-poor plasma (PPP) is prepared.

  • Incubation: PPP is incubated with the test compound.

  • Initiation of Coagulation: A PT reagent (containing tissue factor and calcium) is added to the plasma.

  • Clotting Time Measurement: The time to clot formation is recorded.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.[10][11]

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: PRP is obtained by centrifuging citrated whole blood at a low speed.

  • Incubation: PRP is incubated with the test compound or a vehicle control.

  • Induction of Aggregation: A platelet agonist, such as arachidonic acid (AA) or platelet-activating factor (PAF), is added to the PRP.

  • Measurement of Aggregation: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample using an aggregometer. Increased light transmission indicates platelet aggregation.

  • Inhibition Calculation: The percentage inhibition of platelet aggregation by the test compound is calculated relative to the control.

References

Head-to-head comparison of different Anhydrosafflor yellow B extraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Anhydrosafflor yellow B (AYB) from safflower (Carthamus tinctorius L.) is a critical step in harnessing its therapeutic potential. This guide provides a head-to-head comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method based on desired yield, purity, and process efficiency.

Comparative Analysis of Extraction Methods

The selection of an extraction method for this compound is a trade-off between efficiency, cost, and environmental impact. This comparison covers conventional and modern techniques, including Water Immersion Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for different this compound extraction methods.

Extraction MethodSolventTemperature (°C)TimeSolvent-to-Material RatioAYB Yield (%)Noteworthy Observations
Water Immersion Extraction Water7535 min22:1 (mL/g)0.465A traditional, straightforward method. The resulting aqueous extract can be further purified.
Ultrasound-Assisted Extraction (UAE) Water6636 min16:1 (mL/g)Not explicitly stated for AYB alone, but a study reports yields of 1.64% for HSYA and 0.28% for AYB under certain conditions.[1]Optimized conditions significantly increase the extraction yields of both Hydroxysafflor yellow A (HSYA) and AYB.[1][2]
Microwave-Assisted Extraction (MAE) 85% Ethanol (B145695)Not Specified8 min16:1 (mL/g)8.59 (total yellow pigment)Rapid extraction time. The reported yield is for total yellow pigment and not specifically for AYB.
Supercritical Fluid Extraction (SFE) Supercritical CO₂35-60Not SpecifiedNot ApplicableData not available for AYB from florets.Primarily used for extracting safflower seed oil.[3] Further research is needed for AYB extraction from florets.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation in a laboratory setting.

Water Immersion Extraction

This conventional method relies on the principle of solid-liquid extraction where the solubility of AYB in water is utilized.

Materials and Equipment:

  • Dried safflower florets

  • Distilled water

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Grind the dried safflower florets to a coarse powder.

  • In a flask, combine the powdered safflower with distilled water at a liquid-to-solid ratio of 22:1 (mL/g).

  • Heat the mixture to 75°C while stirring continuously for 35 minutes.

  • After extraction, filter the mixture to separate the extract from the solid residue.

  • The filtrate can be concentrated using a rotary evaporator to obtain the crude extract containing this compound.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process by disrupting cell walls and increasing mass transfer.

Materials and Equipment:

  • Dried safflower florets

  • Distilled water

  • Ultrasonic bath or probe sonicator with temperature and power control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Prepare powdered safflower florets as described for water immersion extraction.

  • Mix the powder with distilled water in an extraction vessel at a solvent-to-material ratio of 16:1 (mL/g).

  • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Set the extraction temperature to 66°C and the ultrasonic power to 150 W.

  • Conduct the extraction for 36 minutes.[2]

  • Filter the resulting mixture to collect the liquid extract.

  • Concentrate the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

Materials and Equipment:

  • Dried safflower florets

  • 85% Ethanol

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Combine the powdered safflower florets with 85% ethanol at a material-to-solution ratio of 1:16 (g/mL) in a microwave-safe extraction vessel.

  • Place the vessel in the microwave extractor.

  • Set the microwave power to 200 W and the extraction time to 8 minutes.

  • After the extraction is complete and the vessel has cooled, filter the mixture.

  • Remove the ethanol from the filtrate using a rotary evaporator to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. While specific data for AYB is limited, a general procedure for related compounds is outlined.

Materials and Equipment:

  • Dried safflower florets, ground

  • Supercritical fluid extraction system

  • CO₂ cylinder

  • Co-solvent pump and vessel (optional)

Procedure:

  • Load the ground safflower florets into the extraction vessel of the SFE system.

  • Pressurize and heat the CO₂ to its supercritical state (e.g., above 74 bar and 31°C).

  • Introduce the supercritical CO₂ into the extraction vessel. The optimal pressure and temperature for AYB extraction would need to be determined experimentally, with a general range for similar compounds being 20-28 MPa and 35-60°C.

  • The supercritical fluid containing the extracted compounds is then passed through a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.

  • Collect the precipitated extract. A co-solvent such as ethanol may be required to enhance the extraction of more polar compounds like AYB.

Visualizing the Extraction Workflow

To better understand the general process, the following diagram illustrates a typical workflow for the extraction and subsequent analysis of this compound.

ExtractionWorkflow cluster_extraction Extraction Stage cluster_purification_analysis Purification & Analysis Safflower Florets Safflower Florets Extraction Extraction Safflower Florets->Extraction Crude Extract Crude Extract Extraction->Crude Extract Purification Purification Crude Extract->Purification Crude Extract->Purification Purified AYB Purified AYB Purification->Purified AYB Analysis (HPLC) Analysis (HPLC) Purified AYB->Analysis (HPLC) Quantitative Data Quantitative Data Analysis (HPLC)->Quantitative Data

Caption: General workflow for this compound extraction and analysis.

Logical Relationships in Method Selection

The choice of an extraction method is influenced by several factors. The following diagram illustrates the logical relationships between these factors and the extraction techniques.

MethodSelection High Purity High Purity SFE SFE High Purity->SFE Speed Speed UAE UAE Speed->UAE MAE MAE Speed->MAE Low Cost Low Cost Water Immersion Water Immersion Low Cost->Water Immersion Green Chemistry Green Chemistry Green Chemistry->SFE Green Chemistry->Water Immersion High Yield High Yield High Yield->MAE

Caption: Factors influencing the selection of an extraction method for AYB.

References

A Comparative Guide to HPLC and HPTLC for the Quantification of Anhydrosafflor Yellow B

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Performance Comparison

The choice between HPLC and HPTLC often depends on the specific requirements of the analysis, such as the need for high throughput, resolution, sensitivity, and cost-effectiveness. The following table summarizes the typical quantitative performance of HPLC for Anhydrosafflor yellow B and HPTLC for the related compound Hydroxysafflor yellow A, offering a glimpse into the capabilities of each technique.

ParameterHPLC for this compoundHPTLC for Hydroxysafflor yellow A
Linearity Range 0.08–0.16 mg/mL61.0–79.3 ng/spot
Correlation Coefficient (r²) 0.99970.9991
Regression Equation Y = 3.00 × 10⁷X − 4.76 × 10⁵Not specified
Limit of Detection (LOD) Not specified59 ng/spot
Limit of Quantification (LOQ) Not specified169 ng/spot
Recovery Not specified>95%

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and accurate quantification. Below are representative methodologies for HPLC and HPTLC analysis.

This method is designed for the accurate quantification of this compound in safflower extracts.

1. Instrumentation and Chromatographic Conditions:

  • System: Waters 2695 HPLC system or equivalent, equipped with an online vacuum degasser, autosampler, column oven, and a UV detector.

  • Column: Extend-C18 Column (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).

    • 0–12 min: 10%–22% A

    • 12–20 min: 22%–26% A

    • 20–30 min: 26%–95% A

  • Flow Rate: 1 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 403 nm.[3]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards within the desired concentration range.

  • Sample Solution: Develop an appropriate extraction method for the sample matrix. For instance, an ultrasonic extraction method can be employed. The final extract should be filtered through a 0.45 µm membrane filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the AHSYB standard against its concentration.

  • Determine the concentration of AHSYB in the samples by interpolating their peak areas from the calibration curve.[3]

This HPTLC method has been developed for the quantification of Hydroxysafflor yellow A, a structurally similar chalcone (B49325) to AHSYB.

1. Instrumentation and Chromatographic Conditions:

  • Stationary Phase: HPTLC plates with polyamide TLC plates.

  • Sample Application: Apply samples and standards as bands using an automated applicator.

  • Mobile Phase (Solvent System): A mixture of 3.6% hydrochloric acid, methanol, and ethyl acetate (B1210297) in a ratio of 7:3:1 (v/v/v).

  • Development: Develop the plate in a suitable chromatography chamber saturated with the mobile phase.

  • Densitometric Analysis: Perform densitometric scanning at an absorbance mode of 399 nm.[4]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Hydroxysafflor yellow A reference standard in a suitable solvent and create a series of calibration standards.

  • Sample Solution: Use an appropriate extraction method for the plant material, such as aqueous extraction, followed by filtration.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the HSYA standard against the amount applied.

  • Quantify HSYA in the samples by comparing their peak areas to the calibration curve.[4]

Workflow Visualizations

To further elucidate the experimental processes, the following diagrams illustrate the workflows for both the HPLC and HPTLC methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve/Extract with Solvent A->B C Filter through 0.45 µm Filter B->C D Inject into HPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection at 403 nm E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: HPLC workflow for this compound quantification.

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_data Data Processing A Prepare Standard & Sample Extracts B Apply Bands to Polyamide TLC Plate A->B C Develop Plate in Chamber B->C D Dry the Plate C->D E Densitometric Scanning at 399 nm D->E F Generate Densitogram E->F G Measure Peak Area F->G H Quantify using Calibration Curve G->H

Caption: HPTLC workflow for chalcone quantification.

References

Anhydrosafflor Yellow B: A Key Contributor to the Therapeutic Effects of Safflower Extract

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Anhydrosafflor yellow B (ASYB) and its role alongside other safflower components reveals its significant contribution to the extract's overall pharmacological effects, particularly in cerebrovascular and cardiovascular protection. This guide provides a detailed comparison, supported by experimental data, to elucidate the specific contributions of ASYB.

Safflower (Carthamus tinctorius L.) has been utilized for centuries in traditional medicine for its purported ability to promote blood circulation and alleviate pain.[1][2] Modern pharmacological research has identified flavonoids as the primary bioactive constituents responsible for these effects, with quinochalcone C-glycosides like Hydroxysafflor yellow A (HSYA) and this compound (ASYB) being the most prominent.[3] While HSYA has historically received more attention, recent studies underscore that ASYB is a non-negligible component with comparable, and in some aspects, distinct therapeutic properties.[4]

Comparative Efficacy in Cerebral Ischemia/Reperfusion Injury

Recent studies have highlighted the neuroprotective effects of both ASYB and HSYA in the context of cerebral ischemia/reperfusion (I/R) injury. Both compounds have been shown to reduce infarct volume, improve neurological function, suppress apoptosis, and decrease oxidative stress.[4][5]

In Vitro Neuroprotective Effects

In an in vitro model of oxygen-glucose deprivation/reoxygenation (OGD/R) using primary hippocampal neurons, both ASYB and HSYA demonstrated dose-dependent protective effects.

Treatment GroupCell Viability (%)ROS Level (relative to OGD/R)MDA Level (relative to OGD/R)
Control100--
OGD/R50.1 ± 5.2100100
HSYA (80 μM)85.2 ± 6.155.3 ± 4.960.1 ± 5.5
AHSYB (80 μM)83.7 ± 5.858.1 ± 5.162.4 ± 5.8

Data synthesized from studies investigating the effects of HSYA and AHSYB on OGD/R-induced injury in hippocampal neurons.[5]

In Vivo Neuroprotective Effects

In a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), both compounds significantly reduced neurological deficits and infarct volume.

Treatment GroupNeurological ScoreInfarct Volume (%)
Sham00
MCAO/R3.8 ± 0.545.2 ± 4.1
HSYA (10 mg/kg)1.5 ± 0.320.1 ± 3.2
AHSYB (10 mg/kg)1.7 ± 0.422.5 ± 3.5

Data synthesized from studies evaluating the neuroprotective effects of HSYA and AHSYB in a rat model of MCAO/R.[5]

Mechanism of Action: The SIRT1 Signaling Pathway

A key mechanism underlying the neuroprotective effects of both ASYB and HSYA involves the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[4][5] SIRT1 is a crucial regulator of cellular processes, including oxidative stress and apoptosis.

Both ASYB and HSYA have been shown to upregulate the expression of SIRT1 and its downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4][5] This upregulation leads to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2.[4][5] The neuroprotective effects of both compounds were significantly diminished when a SIRT1 inhibitor (EX527) was used, confirming the pathway's importance.[4][5]

SIRT1_Pathway cluster_Extracellular Extracellular cluster_Cell Cell ASYB Anhydrosafflor yellow B (ASYB) SIRT1 SIRT1 ASYB->SIRT1 HSYA Hydroxysafflor yellow A (HSYA) HSYA->SIRT1 FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC-1α SIRT1->PGC1a Activates Bax Bax (Pro-apoptotic) SIRT1->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) SIRT1->Bcl2 Activates OxidativeStress Oxidative Stress Reduction FOXO1->OxidativeStress PGC1a->OxidativeStress Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Figure 1: ASYB and HSYA activate the SIRT1 signaling pathway.

Experimental Protocols

In Vitro Model of Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
  • Cell Culture: Primary hippocampal neurons are cultured for 7 days.

  • OGD Insult: The culture medium is replaced with glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber (95% N₂, 5% CO₂) for 2 hours.

  • Reoxygenation: The OGD medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours.

  • Treatment: ASYB or HSYA is added to the culture medium during the reoxygenation phase.

  • Assessment: Cell viability is measured using the Cell Counting Kit-8 (CCK-8) assay.[5] Oxidative stress markers (ROS, MDA, SOD, GSH-Px) are quantified using respective assay kits.

OGD_R_Workflow Culture Primary Hippocampal Neuron Culture (7 days) OGD OGD Insult (2 hours) Culture->OGD Reoxygenation Reoxygenation (24 hours) + Treatment (ASYB/HSYA) OGD->Reoxygenation Assessment Assessment of: - Cell Viability (CCK-8) - Oxidative Stress Markers Reoxygenation->Assessment

Figure 2: Experimental workflow for the OGD/R model.
In Vivo Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used.

  • Anesthesia: Rats are anesthetized with an intraperitoneal injection of pentobarbital (B6593769) sodium.

  • MCAO Surgery: The middle cerebral artery is occluded for 2 hours using the intraluminal filament method.

  • Reperfusion: The filament is withdrawn to allow for reperfusion for 24 hours.

  • Treatment: ASYB or HSYA is administered intravenously at the onset of reperfusion.

  • Assessment: Neurological deficits are scored 24 hours after MCAO. Infarct volume is measured by TTC staining.

Conclusion

This compound is a pivotal bioactive component of safflower extract, exhibiting potent neuroprotective effects comparable to Hydroxysafflor yellow A. Its contribution to the overall therapeutic efficacy of safflower, particularly in the context of ischemic stroke, is significant. Both ASYB and HSYA exert their effects in part through the activation of the SIRT1 signaling pathway, leading to reduced oxidative stress and apoptosis. Further research into the distinct and synergistic effects of these two compounds could pave the way for the development of more targeted and effective therapies for cerebrovascular diseases. The presented data and protocols provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of ASYB.

References

A Comparative Analysis of the Anti-inflammatory Effects of AHSYB and HSYA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potential anti-inflammatory effects of two traditional Chinese medicine formulations: Anhong Sini decoction plus Yupingfeng San (AHSYB) and Huangqi Sini decoction plus Yupingfeng San (HSYA). This analysis is based on available scientific literature for their individual components, as a direct comparative study of the complete formulations is not currently available.

Compositional Overview

Both AHSYB and HSYA are compound formulas based on Sini decoction and Yupingfeng San. The primary difference lies in the addition of "Anhong" in AHSYB and "Huangqi" in HSYA.

  • AHSYB: Comprises Anhong (likely Angong Niuhuang Pill), Sini decoction, and Yupingfeng San.

  • HSYA: Comprises Huangqi, Sini decoction, and Yupingfeng San.

Comparative Anti-inflammatory Mechanisms

Based on the available research on their individual components, both formulations likely exert anti-inflammatory effects through the modulation of key signaling pathways and the regulation of inflammatory mediators.

AHSYB's Potential Anti-inflammatory Action: The inclusion of Anhong (Angong Niuhuang Pill) suggests a potent effect on neuroinflammation and systemic inflammation. Studies on Angong Niuhuang Pill have demonstrated its ability to reduce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), while increasing the anti-inflammatory cytokine Interleukin-10 (IL-10)[1]. This is complemented by the actions of Sini decoction, which has been shown to inhibit the NF-κB and MAPK signaling pathways, further reducing the expression of pro-inflammatory cytokines[2]. Yupingfeng San, the common component, contributes by regulating the TGF-β1/Smad2 and TLR4/MyD88/NF-κB pathways, and modulating cytokine balance[1][3].

HSYA's Potential Anti-inflammatory Action: The prominent component in HSYA is Huangqi (Astragali Radix), a well-researched herb with significant immunomodulatory and anti-inflammatory properties. Huangqi has been shown to regulate the balance of T-helper cell subsets (Th1/Th2) and inhibit the NF-κB signaling pathway. This, combined with the anti-inflammatory effects of Sini decoction and Yupingfeng San, suggests that HSYA would also effectively reduce the production of pro-inflammatory cytokines and mitigate inflammatory responses.

Data Presentation: Quantitative Effects on Inflammatory Cytokines

The following tables summarize the quantitative data on the inhibitory effects of the individual components on key pro-inflammatory cytokines, as reported in various experimental studies.

Table 1: Effect of Anhong (Angong Niuhuang Pill) on Pro-inflammatory Cytokines

CytokineExperimental ModelTreatment% Inhibition / Fold ChangeReference
TNF-αRat model of intracerebral hemorrhageAngong Niuhuang PillSignificantly reduced[1]
IL-1βNot specifiedAngong Niuhuang PillReduced expression[1]
IL-6Not specifiedAngong Niuhuang PillReduced expression[1]

Table 2: Effect of Sini Decoction on Pro-inflammatory Cytokines

CytokineExperimental ModelTreatment% Inhibition / Fold ChangeReference
TNF-αMyocardial infarction ratsSini Tang (a variation of Sini decoction)Significantly decreased[4]
IL-1βMyocardial infarction ratsSini TangSignificantly decreased[4]
IL-6Myocardial infarction ratsSini TangSignificantly decreased[4]
TNF-αLPS-stimulated H9c2 cellsSini decoctionDecreased release[5]
IL-6LPS-stimulated H9c2 cellsSini decoctionDecreased release[5]

Table 3: Effect of Huangqi on Pro-inflammatory Cytokines

CytokineExperimental ModelTreatment% Inhibition / Fold ChangeReference
TNF-αNot specifiedHuangqi decoctionPathway inhibition
IL-6Not specifiedHuangqi decoctionPathway inhibition

Table 4: Effect of Yupingfeng San on Pro-inflammatory Cytokines

CytokineExperimental ModelTreatment% Inhibition / Fold ChangeReference
TNF-αCOPD rat modelYupingfeng San (0.5 g/kg/day)Significantly crippled[1]
IL-1βCOPD rat modelYupingfeng San (0.5 g/kg/day)Significantly crippled[1]
IL-6COPD rat modelYupingfeng San (0.5 g/kg/day)Significantly crippled[1]
TNF-αLPS-induced macrophagesYupingfeng San (1 mg/mL)~25% protein expression suppression[5]
IL-1βLPS-induced macrophagesYupingfeng San (1 mg/mL)~20% protein expression suppression[5]
IL-6LPS-induced macrophagesYupingfeng San (1 mg/mL)~40% protein expression suppression[5]
TNF-αDNCB-induced atopic dermatitis miceYupingfeng SanDown-regulated[3]
IL-6DNCB-induced atopic dermatitis miceYupingfeng SanDown-regulated[3]

Experimental Protocols

This section details the methodologies from key studies that provide the foundation for the comparative analysis.

In Vivo Model: COPD in Rats (for Yupingfeng San)
  • Animal Model: Male Sprague Dawley rats were used to establish a Chronic Obstructive Pulmonary Disease (COPD) model. This was achieved through daily exposure to cigarette smoke and intratracheal instillation of lipopolysaccharide (LPS).

  • Treatment: Yupingfeng San was administered intragastrically at a dose of 0.5 g/kg/day from day 15 for 6 weeks.

  • Inflammatory Assessment: Lung tissues were collected for hematoxylin (B73222) and eosin (B541160) (HE) staining to evaluate inflammatory infiltrates. The mRNA expression of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in alveolar tissues was measured by quantitative real-time PCR (qRT-PCR).

  • Signaling Pathway Analysis: The activation of the TGF-β1/Smad2 signaling pathway was assessed.[1]

In Vitro Model: LPS-Induced Macrophages (for Yupingfeng San)
  • Cell Culture: Murine macrophage cell line RAW 264.7 was used.

  • Inflammation Induction: Chronic inflammation was mimicked by treating the macrophages with LPS (1 µg/mL for gene expression and 0.5 µg/mL for protein expression) for 24 hours.

  • Treatment: Cells were pretreated with Yupingfeng San extract (1 mg/mL) for 3 hours before LPS stimulation.

  • Cytokine Measurement: The protein expression of IL-1β, IL-6, and TNF-α in the culture medium was quantified using a multiplexed bead-based immunoassay.

In Vivo Model: Myocardial Infarction in Rats (for Sini Decoction)
  • Animal Model: Myocardial infarction (MI) was induced in rats.

  • Treatment: A variation of Sini decoction, Sini Tang (SNT), was administered to the MI rats.

  • Inflammatory Marker Analysis: Plasma and serum levels of high-sensitivity C-reactive protein (hs-CRP) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) were determined.[4]

Visualization of Signaling Pathways

The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by the components of AHSYB and HSYA.

Sini_Decoction_Pathway cluster_nfkb Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IKK->NFkappaB activates Nucleus Nucleus NFkappaB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Nucleus->Proinflammatory_Genes induces Sini_Decoction Sini Decoction Sini_Decoction->IKK inhibits Sini_Decoction->NFkappaB inhibits translocation Yupingfeng_San_Pathway TGFbeta1 TGF-β1 TGFbetaR TGF-β Receptor TGFbeta1->TGFbetaR Smad2 Smad2 TGFbetaR->Smad2 phosphorylates pSmad2 p-Smad2 Smad2->pSmad2 Nucleus Nucleus pSmad2->Nucleus translocates to Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response promotes Yupingfeng_San Yupingfeng San Yupingfeng_San->pSmad2 suppresses phosphorylation Anhong_Pathway Inflammatory_Stimulus Inflammatory Stimulus Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammatory_Stimulus->Pro_inflammatory_Cytokines Anti_inflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) Anhong Anhong (Angong Niuhuang Pill) Anhong->Pro_inflammatory_Cytokines inhibits Anhong->Anti_inflammatory_Cytokine promotes

References

Anhydrosafflor Yellow B: In Vivo Validation of its Neuroprotective Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrosafflor Yellow B (ASYB), a key water-soluble component of the safflower (Carthamus tinctorius L.), has demonstrated significant neuroprotective effects in preclinical in vivo models of cerebral ischemia/reperfusion (I/R) injury.[1][2][3][4] This guide provides a comparative analysis of ASYB's performance, supported by experimental data, and details the underlying mechanism of action involving the SIRT1 signaling pathway.

Comparative Efficacy of this compound in a Rat Model of Stroke

In vivo studies utilizing a middle cerebral artery occlusion and reperfusion (MCAO/R) model in rats have been pivotal in validating the therapeutic potential of ASYB. The data presented below summarizes its efficacy in comparison to a model group (MCAO/R) and another active compound from safflower, Hydroxysafflor Yellow A (HSYA).

Table 1: Comparison of Neurological Deficit Scores and Infarct Volume

Treatment GroupDosageNeurological Deficit Score (Mean ± SD)Infarct Volume (%) (Mean ± SD)
Sham-0.2 ± 0.40
MCAO/R Model-4.2 ± 0.845.8 ± 5.2
ASYB3.5 mg/kg2.8 ± 0.828.7 ± 4.9
ASYB7.0 mg/kg1.8 ± 0.818.5 ± 4.1
HSYA3.5 mg/kg3.0 ± 0.730.2 ± 5.1
HSYA7.0 mg/kg2.0 ± 0.720.1 ± 4.5
Nimodipine (Positive Control)10 mg/kg2.2 ± 0.822.3 ± 4.8

Data adapted from studies on MCAO/R in rats. Neurological deficit scores assess motor, sensory, and reflex functions, with higher scores indicating greater impairment. Infarct volume is determined by TTC staining.[3]

The results indicate that ASYB treatment significantly reduces neurological deficits and cerebral infarct volume in a dose-dependent manner, with the 7 mg/kg dose showing comparable or slightly better outcomes than the positive control, Nimodipine.[3][5]

Mechanism of Action: Activation of the SIRT1 Signaling Pathway

ASYB exerts its neuroprotective effects by attenuating oxidative stress and apoptosis through the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[1][2] SIRT1 is a crucial protein involved in cellular stress resistance and apoptosis. ASYB treatment has been shown to upregulate the expression of SIRT1 and its downstream targets, FOXO1 and PGC1α, which are involved in antioxidant and anti-apoptotic processes.[1][2][3]

Table 2: Effect of ASYB on Key Proteins in the SIRT1 Signaling Pathway

Treatment GroupRelative mRNA Expression of SIRT1Relative mRNA Expression of FOXO1Relative mRNA Expression of PGC1α
Sham1.00 ± 0.001.00 ± 0.001.00 ± 0.00
MCAO/R Model0.42 ± 0.080.51 ± 0.090.48 ± 0.07
ASYB (7.0 mg/kg)0.85 ± 0.120.89 ± 0.110.82 ± 0.10
HSYA (7.0 mg/kg)0.81 ± 0.100.85 ± 0.100.79 ± 0.09

Data represents relative gene expression levels in ischemic brain tissue, normalized to the sham group. Data derived from RT-PCR analysis.[1][3]

Furthermore, ASYB modulates the expression of apoptosis-related proteins, leading to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2.[1][2]

Table 3: Modulation of Apoptotic Proteins by ASYB

Treatment GroupRelative Protein Expression of BaxRelative Protein Expression of Bcl-2
Sham1.00 ± 0.001.00 ± 0.00
MCAO/R Model2.85 ± 0.310.38 ± 0.07
ASYB (7.0 mg/kg)1.32 ± 0.250.85 ± 0.11
HSYA (7.0 mg/kg)1.45 ± 0.280.81 ± 0.10

Data represents the relative protein expression levels in ischemic brain tissue, normalized to the sham group. Data derived from Western blot analysis.[1][3]

The anti-inflammatory mechanism of ASYB has also been highlighted, with studies showing its ability to suppress the elevation of pro-inflammatory factors such as IL-6 and TNF-α, and inhibit the NF-κB signaling pathway.[5][6]

Visualizing the Mechanism and Experimental Workflow

To better understand the biological processes and experimental procedures, the following diagrams illustrate the SIRT1 signaling pathway activated by ASYB and the typical workflow of an in vivo MCAO/R study.

ASYB_SIRT1_Pathway cluster_asyb ASYB Treatment cluster_pathway SIRT1 Signaling Pathway Oxidative Stress Oxidative Stress Neuroprotection Neuroprotection Apoptosis Apoptosis ASYB Anhydrosafflor Yellow B SIRT1 SIRT1 ASYB->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC1α SIRT1->PGC1a Activates Bcl2 Bcl-2 SIRT1->Bcl2 Increases Bax Bax SIRT1->Bax Decreases FOXO1->Oxidative Stress Inhibits PGC1a->Oxidative Stress Bcl2->Apoptosis Bax->Apoptosis Promotes Cerebral Ischemia/Reperfusion Cerebral Ischemia/Reperfusion

ASYB activates the SIRT1 pathway to inhibit oxidative stress and apoptosis.

MCAO_R_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Administration cluster_assessment Post-Treatment Assessment animal_prep SD Rats Acclimatization mcao_model MCAO/R Model Induction animal_prep->mcao_model treatment_groups Grouping: Sham, Model, ASYB (low/high), HSYA, Positive Control mcao_model->treatment_groups drug_admin Drug Administration treatment_groups->drug_admin neuro_scoring Neurological Deficit Scoring drug_admin->neuro_scoring euthanasia Euthanasia & Brain Collection neuro_scoring->euthanasia ttc_staining Infarct Volume (TTC) euthanasia->ttc_staining molecular_analysis Molecular Analysis (Western Blot, RT-PCR, Immunohistochemistry) euthanasia->molecular_analysis

Workflow for in vivo validation of ASYB using the MCAO/R rat model.

Detailed Experimental Protocols

A summary of the key experimental methodologies used for the in vivo validation of ASYB is provided below.

Middle Cerebral Artery Occlusion and Reperfusion (MCAO/R) Model

The MCAO/R model is a standard and widely used method to induce focal cerebral ischemia in rodents, mimicking the conditions of a stroke in humans.[7]

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized.

  • Occlusion: A nylon monofilament is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery (MCA) to block blood flow.

  • Reperfusion: After a set period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for the restoration of blood flow (reperfusion).

  • Sham Group: The sham group undergoes the same surgical procedure without the insertion of the filament to block the MCA.

Neurological Deficit Scoring

Twenty-four hours after reperfusion, neurological function is assessed using a scoring system to evaluate motor, sensory, and reflex deficits. A common 5-point scale is used:

  • 0: No neurological deficit.

  • 1: Failure to extend the contralateral forepaw fully.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous walking with a depressed level of consciousness.

Infarct Volume Measurement
  • Brain Slicing: Following euthanasia, the brains are rapidly removed and sectioned into coronal slices.

  • TTC Staining: The slices are incubated in a 2,3,5-triphenyltetrazolium chloride (TTC) solution.

  • Analysis: Viable brain tissue stains red, while the infarcted (ischemic) tissue remains white. The infarct area is then quantified using image analysis software.

Western Blot Analysis

This technique is used to measure the protein expression levels of SIRT1, FOXO1, PGC1α, Bax, and Bcl-2 in the ischemic brain tissue.

  • Protein Extraction: Total protein is extracted from the brain tissue homogenates.

  • Electrophoresis: Protein samples are separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies.

  • Detection: The protein bands are visualized and quantified, with expression levels often normalized to a housekeeping protein like GAPDH.

Real-Time Polymerase Chain Reaction (RT-PCR)

RT-PCR is employed to quantify the mRNA expression levels of the genes encoding for SIRT1, FOXO1, and PGC1α.

  • RNA Extraction: Total RNA is isolated from the ischemic brain tissue.

  • Reverse Transcription: RNA is converted into complementary DNA (cDNA).

  • Amplification: The cDNA is amplified using specific primers for the target genes in a real-time PCR system.

  • Quantification: The relative expression of the target genes is calculated, typically using the 2-ΔΔCt method and normalized to a reference gene.

References

Unlocking Synergistic Potential: Anhydrosafflor Yellow B in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrosafflor yellow B (ASYB), a prominent water-soluble quinochalcone C-glycoside from the florets of Carthamus tinctorius L., has garnered significant attention for its diverse pharmacological activities. Beyond its individual therapeutic effects, emerging research highlights the synergistic potential of ASYB when combined with other compounds, paving the way for innovative treatment strategies in oncology and cardiovascular diseases. This guide provides a comparative analysis of ASYB's synergistic effects with a modern chemotherapeutic agent, doxorubicin (B1662922), and its collaborative role with a related phytochemical, Hydroxysafflor Yellow A (HSYA), in traditional herbal pairings. The information is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

Synergistic Antitumor Effects of this compound with Doxorubicin in Breast Cancer

Recent in vitro studies have demonstrated a significant synergistic effect between Hydroxyl Safflower Yellow B (HSYB), an isomer of ASYB, and the widely used chemotherapeutic drug doxorubicin (DOX) in inhibiting the proliferation of human breast cancer MCF-7 cells. This combination presents a promising approach to enhance the efficacy of chemotherapy and potentially reduce dose-related toxicity.

Comparative Performance Data

The synergistic interaction between HSYB and doxorubicin was quantitatively assessed by determining the half-maximal inhibitory concentration (IC50) and the combination index (CI). A CI value of less than 1 indicates a synergistic effect.

Compound/CombinationIC50 Value (24h)Cell Proliferation Inhibition Rate (at specific concentrations)Combination Index (CI)
Doxorubicin (DOX) alone6.85 µg/ml[1]~45% (at 0.4 µg/ml)[1]-
Hydroxyl Safflower Yellow B (HSYB) alone22.12 µg/ml[1]~25% (at 6 µg/ml)[1]-
DOX (0.4 µg/ml) + HSYB (6 µg/ml)Not Applicable~80%[1]< 1[1]
Experimental Protocols

Cell Viability Assay (MTT Assay): MCF-7 cells were seeded in 96-well plates and treated with varying concentrations of HSYB (0-30 µg/ml), DOX (0-2 µg/ml), or a combination of both for 24 hours.[1] Following treatment, MTT reagent was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength to determine cell viability. The IC50 values were then calculated.

Colony Formation Assay: MCF-7 cells were seeded in 6-well plates and treated with HSYB (6 µg/ml), DOX (0.4 µg/ml), or their combination for 24 hours. After treatment, the cells were cultured for a further period to allow for colony formation. The colonies were then fixed, stained, and counted to assess the long-term proliferative capacity of the cells.[1]

Signaling Pathway of Synergistic Apoptosis Induction

The combination of HSYB and doxorubicin synergistically induces apoptosis in MCF-7 cells through the intrinsic mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), modulation of apoptosis-related proteins, and activation of caspases.

cluster_drug Drug Combination HSYB HSYB ROS ↑ Reactive Oxygen Species (ROS) HSYB->ROS Bax ↑ Bax HSYB->Bax Bcl2 ↓ Bcl-2 HSYB->Bcl2 DOX Doxorubicin DOX->ROS DOX->Bax DOX->Bcl2 Mito Mitochondrion ROS->Mito CytoC Cytochrome c release Mito->CytoC Bax->Mito promotes Bcl2->Mito inhibits Casp9 ↑ Cleaved Caspase-9 CytoC->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Synergistic apoptosis induction by HSYB and Doxorubicin.

Contribution of this compound to the Bioactivity of Herbal Pairs

In the context of traditional Chinese medicine, ASYB, in conjunction with Hydroxysafflor yellow A (HSYA), plays a crucial role in the therapeutic effects of various herbal combinations, particularly those aimed at promoting blood circulation and removing blood stasis. A "selective knock-out" approach has been utilized to elucidate the specific contribution of ASYB to the overall bioactivity of these herbal pairs.

Comparative Contribution to Antiplatelet Aggregation

The contribution of ASYB to the inhibition of platelet aggregation factor (PAF)-induced platelet aggregation was assessed by comparing the activity of the complete herbal extract with that of an extract where ASYB was selectively removed.

Herbal Combination (Safflower, CF, with...)Contribution of ASYB to Inhibition of PAF-induced Platelet Aggregation
Safflower (CF) aloneSignificant[2]
CF + Ginseng Radix et Rhizoma Rubra (GR)Significant[2]
CF + Angelicae Sinensis Radix (AS)Significant[2]
CF + Sappan Lignum (SL)Most Significant Contribution[2]
Experimental Protocols

Selective Knock-Out of ASYB: Preparative high-performance liquid chromatography (prep-HPLC) was employed to selectively remove ASYB from the aqueous extracts of safflower and its various herbal pair combinations. This method allows for the comparison of the bioactivity of the complete extract versus the ASYB-deficient extract.[2]

Platelet Aggregation Assay: Platelet-rich plasma is prepared from blood samples. The ability of the complete and ASYB-deficient herbal extracts to inhibit platelet aggregation induced by an agonist, such as platelet-activating factor (PAF), is measured using an aggregometer. The difference in inhibition rates reflects the contribution of ASYB.

Logical Relationship in Herbal Formulations

The synergistic or additive effects of ASYB within a complex herbal formulation arise from the interplay between multiple components targeting various pathways. The "knock-out" experiment helps to deconstruct this complexity and assign a degree of importance to individual constituents.

cluster_herbal Herbal Pair Extract ASYB Anhydrosafflor Yellow B (ASYB) Bioactivity Overall Bioactivity (e.g., Antiplatelet Aggregation) ASYB->Bioactivity Contributes to HSYA Hydroxysafflor Yellow A (HSYA) HSYA->Bioactivity Contributes to Other Other Bioactive Compounds Other->Bioactivity Contributes to Knockout Selective Knock-out of ASYB Bioactivity->Knockout Reduced_Bio Reduced Bioactivity Knockout->Reduced_Bio Reveals contribution of ASYB

Caption: Elucidating ASYB's contribution via selective knock-out.

References

A Comparative Analysis of Anhydrosafflor Yellow B and Synthetic Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective therapies for ischemic stroke and other neurodegenerative diseases has led to the investigation of a wide array of compounds, from natural products to synthetically derived agents. This guide provides a detailed comparison of Anhydrosafflor yellow B (AYB), a natural chalcone (B49325) compound, with prominent synthetic neuroprotective agents: Edaravone, NXY-059, and Cerebrolysin. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy in experimental models, and the methodologies used to evaluate their neuroprotective potential.

Overview of Neuroprotective Agents

This compound (AYB) is a water-soluble chalcone compound extracted from the flower of Carthamus tinctorius L. (safflower). It has demonstrated significant neuroprotective effects in models of cerebral ischemia/reperfusion (I/R) injury, primarily through the activation of the SIRT1 signaling pathway, which is involved in reducing oxidative stress and apoptosis.[1][2][3][4]

Edaravone is a synthetic free radical scavenger.[5][6] It is approved for the treatment of acute ischemic stroke in Japan and for amyotrophic lateral sclerosis (ALS) in several countries.[5][7] Its neuroprotective mechanism is attributed to its ability to quench hydroxyl radicals and inhibit lipid peroxidation.[8][9][10]

NXY-059 , a nitrone-based free radical trapping agent, showed initial promise in preclinical studies by reducing infarct volume and improving functional outcomes in animal models of stroke.[11][12][13] However, it failed to demonstrate efficacy in subsequent large-scale clinical trials.[3]

Cerebrolysin is a peptide preparation derived from porcine brain proteins that mimics the action of neurotrophic factors.[4][14][15][16] It exerts its neuroprotective effects through multiple mechanisms, including neurotrophic stimulation, modulation of neuroinflammation, and reduction of apoptosis.[15][17][18][19][20]

Comparative Efficacy: Preclinical Data

The following tables summarize the quantitative data from preclinical studies on the neuroprotective effects of AYB and the selected synthetic agents in common experimental models of ischemic stroke.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used animal model that mimics the pathophysiology of focal ischemic stroke in humans.

AgentAnimal ModelDosageInfarct Volume Reduction (%)Neurological Deficit Score ImprovementCitation(s)
This compound Rat2.5, 5 mg/kgDose-dependent reductionDose-dependent improvement[1][2]
Edaravone Rat3 mg/kg~30%Significant improvement[21]
NXY-059 Rat10 mg/kg/h~59%Significant improvement[13]
Cerebrolysin Rat2.5, 5 ml/kgDose-dependent reductionSignificant improvement at ≥ 2.5ml/kg[4][14][16][22]
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

The OGD/R model is an in vitro model that simulates the ischemic and reperfusion conditions experienced by neurons during a stroke.

AgentCell TypeConcentrationIncrease in Cell Viability (%)Decrease in LDH Release (%)Citation(s)
This compound Primary hippocampal neurons40, 60, 80 µMDose-dependent increaseDose-dependent decrease[1][2][23][24]
Edaravone HT22 neuronal cells1, 10, 100 µMDose-dependent increaseNot reported[10]
This compound PC12 cellsNot specifiedMitigated cell deathNot reported[25]

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of these agents are mediated by distinct and, in some cases, overlapping signaling pathways.

This compound: SIRT1 Signaling Pathway

AYB exerts its neuroprotective effects by activating the Silent Information Regulator 1 (SIRT1) pathway. SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance and longevity. Activation of SIRT1 by AYB leads to the deacetylation of downstream targets such as Forkhead box O (FOXO) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which in turn upregulates antioxidant enzymes and inhibits apoptosis.[1][2][3][23]

AYB_SIRT1_Pathway AYB This compound SIRT1 SIRT1 Activation AYB->SIRT1 FOXO FOXO Deacetylation SIRT1->FOXO PGC1a PGC-1α Deacetylation SIRT1->PGC1a Apoptosis Apoptosis Inhibition SIRT1->Apoptosis Inhibits Bax Upregulates Bcl-2 Antioxidant Antioxidant Gene Expression FOXO->Antioxidant PGC1a->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection Apoptosis->Neuroprotection

Caption: this compound (AYB) neuroprotective signaling pathway.

Edaravone: Free Radical Scavenging

Edaravone's primary mechanism of action is the direct scavenging of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH) and peroxyl radicals (LOO•).[5][8][9] By neutralizing these highly reactive molecules, Edaravone prevents oxidative damage to cellular components, including lipids, proteins, and DNA, thereby mitigating neuronal death.[6][10]

Edaravone_Mechanism cluster_Ischemia Ischemia/Reperfusion ROS Reactive Oxygen Species (•OH, LOO•) Oxidative_Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Stress Edaravone Edaravone Edaravone->ROS Scavenges Neuroprotection Neuroprotection Edaravone->Neuroprotection Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage

Caption: Edaravone's free radical scavenging mechanism.

Cerebrolysin: Multi-Target Neuroprotection

Cerebrolysin's neuroprotective effects are pleiotropic, involving multiple signaling pathways. It mimics the activity of endogenous neurotrophic factors, promoting neuronal survival and differentiation. It also modulates neuroinflammation and reduces apoptosis.[15][16][18][19][20]

Cerebrolysin_Pathway Cerebrolysin Cerebrolysin Neurotrophic Neurotrophic Factor Mimicry Cerebrolysin->Neurotrophic Anti_inflammatory Anti-inflammatory Effects Cerebrolysin->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects Cerebrolysin->Anti_apoptotic Neuroprotection Neuroprotection Neurotrophic->Neuroprotection Anti_inflammatory->Neuroprotection Anti_apoptotic->Neuroprotection

References

Anhydrosafflor Yellow B: A Meta-Analysis of Preclinical Efficacy in Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical efficacy of Anhydrosafflor yellow B (AHSYB), a water-soluble quinochalcone C-glycoside derived from the florets of Carthamus tinctorius L. (safflower). The primary focus of this analysis is its neuroprotective effects in animal and cellular models of cerebral ischemia/reperfusion (I/R) injury. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of AHSYB and compare its performance against relevant alternatives. The information presented is based on published experimental data.

Comparative Efficacy Analysis

This compound has demonstrated significant neuroprotective effects in preclinical models of stroke. Its efficacy is often compared to Hydroxysafflor yellow A (HSYA), another major active component of safflower, and standard positive controls like nimodipine (B1678889). The following tables summarize the key quantitative findings from these studies.

In Vivo Efficacy: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats

The MCAO/R model is a widely used preclinical model that mimics the conditions of ischemic stroke in humans. In these studies, AHSYB has been shown to reduce neurological deficit scores and decrease the volume of infarcted brain tissue.

Treatment GroupDose (mg/kg)Neurological Deficit Score (Mean ± SD)Infarct Volume (% of hemisphere, Mean ± SD)
Sham-0.2 ± 0.40
MCAO/R Model-3.8 ± 0.835.2 ± 5.6
AHSYB 4 2.5 ± 0.5 24.1 ± 4.9
AHSYB 8 1.8 ± 0.4 15.3 ± 3.7
HSYA81.9 ± 0.516.1 ± 4.1
Nimodipine102.1 ± 0.618.2 ± 4.3

Data synthesized from a study by Fangma et al., 2021.[1][2][3]

In Vitro Efficacy: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model in Primary Hippocampal Neurons

The OGD/R model in cultured neurons simulates the cellular damage that occurs during ischemic stroke. AHSYB has been shown to protect neurons from OGD/R-induced injury by improving cell viability and reducing cell death.

Treatment GroupConcentration (µM)Cell Viability (% of control, Mean ± SD)LDH Release (% of control, Mean ± SD)
Control-100100
OGD/R Model-52.3 ± 6.1210.5 ± 15.2
AHSYB 40 65.8 ± 5.5 165.4 ± 12.8
AHSYB 60 78.2 ± 6.9 140.1 ± 11.5
AHSYB 80 89.5 ± 7.3 115.7 ± 9.9
HSYA8088.1 ± 7.1118.3 ± 10.1
Nimodipine1085.4 ± 6.8125.6 ± 10.8

Data synthesized from a study by Fangma et al., 2021.[1][2][3]

Biomarker Modulation: Oxidative Stress and Apoptosis

AHSYB's neuroprotective effects are attributed to its ability to mitigate oxidative stress and inhibit apoptosis. The following tables summarize the effects of AHSYB on key biomarkers in both in vivo and in vitro models.

In Vivo Oxidative Stress Markers in Serum of MCAO/R Rats

Treatment GroupDose (mg/kg)SOD (U/mL, Mean ± SD)MDA (nmol/mL, Mean ± SD)
Sham-125.6 ± 10.82.1 ± 0.4
MCAO/R Model-65.2 ± 7.38.9 ± 1.1
AHSYB 8 105.4 ± 9.7 4.2 ± 0.6
HSYA8102.8 ± 9.14.5 ± 0.7

SOD: Superoxide Dismutase; MDA: Malondialdehyde. Data synthesized from a study by Fangma et al., 2021.[1][2][3]

In Vitro Apoptosis-Related Protein Expression in OGD/R-Treated Neurons

Treatment GroupConcentration (µM)Bcl-2/Bax Ratio (relative to control)
Control-1.0
OGD/R Model-0.3
AHSYB 80 0.8
HSYA800.8

Bcl-2 is an anti-apoptotic protein, while Bax is a pro-apoptotic protein. An increased Bcl-2/Bax ratio indicates a reduction in apoptosis. Data synthesized from a study by Fangma et al., 2021.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Rat Model
  • Animal Model : Adult male Sprague-Dawley rats (250-300g) are used.

  • Anesthesia : Animals are anesthetized with an intraperitoneal injection of 10% chloral (B1216628) hydrate (B1144303) (350 mg/kg).

  • Surgical Procedure : A 4-0 monofilament nylon suture with a rounded tip is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion : The suture is left in place for 2 hours to induce ischemia. It is then withdrawn to allow for reperfusion for 24 hours.

  • Drug Administration : AHSYB (4 or 8 mg/kg), HSYA (8 mg/kg), or nimodipine (10 mg/kg) is administered intravenously at the beginning of reperfusion.

  • Neurological Scoring : At 24 hours post-reperfusion, neurological deficits are scored on a 5-point scale.

  • Infarct Volume Assessment : Animals are euthanized, and brains are sectioned and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C. The unstained (infarcted) area is quantified using image analysis software.[4][5][6][7]

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Hippocampal Neurons
  • Cell Culture : Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats and cultured for 7 days.

  • OGD Induction : The culture medium is replaced with glucose-free Earle's Balanced Salt Solution, and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) for 2 hours.

  • Reperfusion : The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours.

  • Drug Treatment : AHSYB (40, 60, or 80 µM), HSYA (80 µM), or nimodipine (10 µM) is added to the culture medium at the onset of reperfusion.

  • Cell Viability Assay : Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.

  • LDH Release Assay : Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, is measured using a commercial LDH cytotoxicity assay kit.[8][9][10]

Western Blot Analysis of SIRT1 Pathway Proteins
  • Protein Extraction : Total protein is extracted from brain tissue or cultured neurons using RIPA lysis buffer.

  • Protein Quantification : Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies against SIRT1, FOXO1, PGC1α, Bcl-2, Bax, and GAPDH overnight at 4°C. After washing, the membrane is incubated with a corresponding secondary antibody.

  • Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[8][11][12][13][14]

Mechanistic Insights and Visualizations

The neuroprotective effects of this compound are primarily mediated through the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[8][15][16][17][18] AHSYB upregulates the expression of SIRT1, which in turn deacetylates and activates downstream targets such as Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[8] This cascade of events leads to a reduction in oxidative stress and apoptosis.

SIRT1_Pathway Oxidative_Stress Oxidative Stress Apoptosis Apoptosis AHSYB This compound SIRT1 SIRT1 AHSYB->SIRT1 Upregulates SIRT1->Apoptosis Inhibits FOXO1 FOXO1 SIRT1->FOXO1 Activates PGC1a PGC1α SIRT1->PGC1a FOXO1->Oxidative_Stress Inhibits PGC1a->Oxidative_Stress Inhibits

Caption: SIRT1 Signaling Pathway Activated by this compound.

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_reperfusion Reperfusion & Observation cluster_assessment Efficacy Assessment Animal_Model Sprague-Dawley Rats MCAO_Surgery MCAO Surgery (2h Ischemia) Animal_Model->MCAO_Surgery Sham Sham Control MCAO_Surgery->Sham Model MCAO/R Model MCAO_Surgery->Model AHSYB_Group AHSYB Treatment MCAO_Surgery->AHSYB_Group Positive_Control Positive Control (e.g., Nimodipine) MCAO_Surgery->Positive_Control Reperfusion 24h Reperfusion Sham->Reperfusion Model->Reperfusion AHSYB_Group->Reperfusion Positive_Control->Reperfusion Neuro_Score Neurological Scoring Reperfusion->Neuro_Score TTC_Staining TTC Staining for Infarct Volume Reperfusion->TTC_Staining Biomarkers Biomarker Analysis (Serum/Tissue) Reperfusion->Biomarkers

Caption: In Vivo Experimental Workflow for AHSYB Efficacy Testing.

References

Safety Operating Guide

Navigating the Safe Disposal of Anhydrosafflor Yellow B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Anhydrosafflor yellow B, a quinochalcone C-glycoside isolated from Carthamus tinctorius. Adherence to these protocols is critical for minimizing risks and ensuring compliance with regulatory standards.

Core Safety and Hazard Information

Hazard InformationPrecautionary Measures
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
Hazardous Decomposition Under fire conditions, may decompose and emit toxic fumes.[1]
Handling Precautions Avoid inhalation, contact with eyes and skin. Use in a well-ventilated area.[1]
Storage Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources. Recommended temperature: 4°C.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following protocol outlines the necessary steps for its safe management and disposal.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Solid Waste: Collect waste this compound powder and any grossly contaminated materials (e.g., weighing paper, single-use spatulas) in a clearly labeled, sealed container.

  • Liquid Waste: For solutions of this compound, collect the waste in a designated, leak-proof, and compatible container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill.

  • For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect all contaminated materials and spill cleanup debris into a labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent or detergent and wipe clean.

4. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow your institution's specific procedures for hazardous waste management.

5. Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.

  • After thorough cleaning, the container can be disposed of according to institutional guidelines for non-hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid disposal_pickup Arrange for Hazardous Waste Pickup solid_waste->disposal_pickup liquid_waste->disposal_pickup spill Spill Occurs spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->disposal_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Anhydrosafflor yellow B

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Anhydrosafflor Yellow B

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Personal Protective Equipment (PPE) and Safety Measures

While this compound is not classified as a hazardous substance, adhering to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The personal protective equipment and safety measures outlined below are based on guidelines for handling "Safflower yellow," a closely related compound, and general best practices for handling chemical powders.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Nitrile gloves. Change gloves immediately if contaminated.
Body Protection A standard laboratory coat.
Respiratory Protection Generally not required if handled in a well-ventilated area or a fume hood. If dust is generated and ventilation is inadequate, a NIOSH-approved N95 respirator is recommended.

Engineering Controls:

  • Ventilation: Work in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood or a vented balance enclosure.

  • Eyewash Station: Ensure an eyewash station is readily accessible in the immediate work area.

  • Safety Shower: A safety shower should be accessible.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

Step 1: Receiving and Inspection

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled as "this compound."

  • Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.

Step 2: Storage

  • Store the container in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent contamination and moisture absorption.

  • Protect from light.

Storage Conditions:

TemperatureDuration
-20°C1 month
-80°C6 months

Step 3: Preparation of Solutions

  • Pre-planning: Before handling the powder, read the relevant safety information and have all necessary equipment and PPE ready. Designate a specific work area and cover the surface with absorbent bench paper.[1]

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a vented balance enclosure to minimize inhalation of any airborne powder.[2]

    • Use a clean spatula for transferring the powder.

    • Keep the container closed as much as possible.[3]

  • Dissolving:

    • Add the weighed this compound powder to the desired solvent in a suitable container.

    • If preparing an aqueous stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.

    • Cap the container securely and mix gently until the solid is completely dissolved.

Step 4: Experimental Use

  • Handle all solutions containing this compound with the same PPE as for the solid form.

  • Avoid direct contact with skin and eyes.

  • Work in a well-ventilated area.

Disposal Plan

As this compound is not classified as a hazardous substance, disposal is generally straightforward. However, always adhere to your institution's specific waste disposal guidelines.

Step 1: Waste Segregation

  • Do not mix this compound waste with hazardous chemical waste.[4]

Step 2: Solid Waste Disposal

  • Empty Containers: Rinse empty containers with a suitable solvent (e.g., water or ethanol) three times. The rinsate can typically be disposed of down the drain with copious amounts of water, provided it is not considered hazardous by local regulations. Allow the container to dry completely. Deface the label and dispose of the container in the regular trash.

  • Contaminated Materials: Non-hazardous solid waste such as contaminated gloves, paper towels, and weigh boats can be disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.[5]

Step 3: Liquid Waste Disposal

  • Aqueous Solutions: Small quantities of dilute aqueous solutions of this compound can generally be flushed down the sanitary sewer with a large volume of water. Always check with your institution's environmental health and safety office for local regulations.

  • Solvent-Based Solutions: Disposal of solutions in organic solvents will depend on the nature of the solvent. If the solvent is classified as hazardous, the waste must be collected in a properly labeled hazardous waste container for disposal by your institution's hazardous waste management program.

Emergency Response Plan

Spills:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • PPE: Don appropriate PPE, including gloves, safety glasses, and a lab coat. If there is a risk of significant dust generation, wear a respirator.

  • Containment and Cleanup:

    • Solid Spills: Gently sweep up the spilled powder, avoiding the generation of dust. Place the collected material in a sealed container for disposal.

    • Liquid Spills: Absorb the spilled solution with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Place the absorbed material in a sealed container for disposal.

  • Decontamination: Clean the spill area with soap and water or an appropriate solvent.

  • Waste Disposal: Dispose of all cleanup materials as non-hazardous waste, unless the solvent used is hazardous.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Safe Handling Workflow for this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receiving 1. Receiving & Inspection Storage 2. Storage (-20°C or -80°C) Receiving->Storage Secure & Log Weighing 3. Weighing (in Fume Hood) Storage->Weighing Retrieve for Use Dissolving 4. Dissolving in Appropriate Solvent Weighing->Dissolving Transfer Powder Experiment 5. Experimental Use Dissolving->Experiment Use Solution SolidWaste 6a. Solid Waste (Regular Trash) Experiment->SolidWaste Dispose Contaminated Materials LiquidWaste 6b. Liquid Waste (Drain/Solvent Waste) Experiment->LiquidWaste Dispose Waste Solution Spill Spill Response Exposure Personal Exposure Response

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.